molecular formula C8H10Cl3N B1370272 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride CAS No. 143016-68-6

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Cat. No.: B1370272
CAS No.: 143016-68-6
M. Wt: 226.5 g/mol
InChI Key: UZYOEPBKRIJNLU-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride ( 142885-96-9) is a chemical compound with the molecular formula C8H9Cl2N and a molecular weight of 190.07 . This pyridine derivative is characterized by its specific structure, which includes reactive chloromethyl and chloro substituents, making it a valuable intermediate in synthetic organic chemistry . Compounds of this structural class are frequently employed as building blocks in the research and development of active pharmaceutical ingredients (APIs) and other complex molecules . The reactive sites on the molecule allow for further functionalization, which is crucial for constructing targeted chemical libraries for screening or for optimizing lead compounds in drug discovery . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It must be handled by qualified laboratory personnel. Appropriate safety precautions should be followed, as the compound may cause skin and eye irritation and could be harmful if swallowed . For optimal stability, it is recommended to store the material sealed in a dry environment under cool conditions (2-8°C) .

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5-4-11-7(3-9)6(2)8(5)10;/h4H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYOEPBKRIJNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143016-68-6
Record name Pyridine, 4-chloro-2-(chloromethyl)-3,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143016-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Lynchpin in Synthesis: A Technical Guide to 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Pyridine Building Block

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride is a substituted pyridine derivative that has emerged as a critical intermediate in synthetic organic chemistry. Its strategic placement of reactive functional groups—a nucleophilic substitution-prone chloromethyl group at the 2-position and a halogen at the 4-position suitable for cross-coupling reactions—makes it a highly valuable building block. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, with a focus on its pivotal role in the development of active pharmaceutical ingredients (APIs). For drug development professionals, understanding the nuances of this intermediate is key to optimizing the synthesis of complex therapeutic agents, including proton pump inhibitors (PPIs) and novel anti-cancer agents.[1] Compounds of this structural class are frequently employed as foundational materials in the research and development of APIs and other intricate molecules.[1]

Core Chemical and Physical Properties

The hydrochloride salt of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine exists as a solid at room temperature.[1] Proper handling and storage are crucial for maintaining its integrity; it is recommended to store the material sealed in a dry environment under cool conditions (2-8°C).[1] While detailed solubility data is not extensively published, it is known to be soluble in water.

PropertyValueSource
IUPAC Name 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine;hydrochlorideBenchchem
CAS Number 143016-68-6Benchchem
Molecular Formula C₈H₉Cl₂N·HClBenchchem
Molecular Weight 226.53 g/mol Benchchem
Physical State SolidCion Pharma
Appearance White to Off-White PowderCion Pharma
Storage 2-8°C, sealed in a dry environmentBenchchem, BLDpharm

Spectroscopic and Analytical Characterization

Detailed experimental spectroscopic data (NMR, IR) for this compound is not widely available in the public domain. However, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are routinely used to assess its purity, which is typically greater than 95%.

Mass Spectrometry (Predicted): Predicted mass spectrometry data for the free base (C₈H₉Cl₂N) provides expected mass-to-charge ratios for various adducts, which is crucial for its identification in reaction monitoring.

Adductm/z
[M+H]⁺190.01848
[M+Na]⁺212.00042
[M-H]⁻188.00392

Synthesis and Manufacturing Insights

The synthesis of this compound is a critical process for its application in the pharmaceutical industry. A common and effective method involves the chlorination of a hydroxymethyl precursor.

A Representative Synthetic Protocol:

One established method for preparing analogous compounds involves the use of thionyl chloride as the chlorinating agent. This approach is favored for its efficiency and the straightforward workup of the reaction.

Experimental Protocol:

  • Dissolution: Dissolve the starting material, 2-hydroxymethyl-4-chloro-3,5-dimethylpyridine, in a suitable inert solvent such as dichloromethane.

  • Chlorination: Slowly add a solution of thionyl chloride in dichloromethane dropwise to the reaction mixture at room temperature, under an inert atmosphere (e.g., argon). The reaction is typically stirred for a duration of 1-2 hours to ensure complete conversion.

  • Workup: Following the reaction, the solvent and any excess thionyl chloride are removed under reduced pressure.

  • Isolation: The resulting solid residue is then suspended in a non-polar solvent like hexanes, filtered, washed, and dried to yield the desired this compound product.

An alternative, high-yield method utilizes triphosgene in toluene for the chlorination step, which is noted for its environmental advantages over traditional methods.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is primarily dictated by the reactivity of its two chlorine-containing functional groups.

Nucleophilic Substitution at the Chloromethyl Group:

The chloromethyl group at the 2-position is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in the synthesis of proton pump inhibitors (PPIs) such as Omeprazole.[1] In this synthesis, the chloromethyl group acts as an electrophile, reacting with a sulfur-based nucleophile (a thiolate) to form a crucial thioether linkage.

Workflow: Synthesis of an Omeprazole Precursor

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (Free Base) D Thioether Intermediate (Omeprazole Precursor) A->D Electrophile B 5-Methoxy-2-mercaptobenzimidazole (Thiol Nucleophile) B->D Nucleophile C Base (e.g., NaOH) Solvent (e.g., THF/Water) Temperature (e.g., 40°C)

Caption: Nucleophilic substitution to form a key thioether bond.

Cross-Coupling Reactions at the 4-Chloro Position:

The chloro group at the 4-position of the pyridine ring is less reactive than the chloromethyl group but can participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl or heteroaryl groups at this position, further expanding the molecular diversity accessible from this intermediate.

Key Applications:

  • Proton Pump Inhibitors (PPIs): As detailed above, this compound is a key building block in the synthesis of Omeprazole and related drugs used to treat acid-reflux disorders.[1]

  • Hsp90 Inhibitors: It serves as an intermediate in the preparation of 2-amino-6-halopurine Hsp90 inhibitors, which have shown promise as antitumor agents in preclinical studies.[1]

  • Polymer Science: The reactive nature of this compound also lends itself to applications in materials science, where it can be incorporated into polymer backbones to modify properties such as thermal stability and electrical conductivity.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions. It is known to cause skin and eye irritation and may be harmful if swallowed.[1] The free base is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a testament to the importance of well-designed chemical intermediates in modern synthetic chemistry. Its dual reactivity allows for sequential and controlled functionalization, providing a streamlined pathway to complex and high-value molecules. For researchers and professionals in drug discovery and materials science, a thorough understanding of the properties and reactivity of this compound is essential for leveraging its full synthetic potential.

References

  • PubChem. 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. National Institutes of Health. [Link]

  • PubChemLite. This compound (C8H9Cl2N). [Link]

Sources

An In-Depth Technical Guide to a Key Pyridine Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: This guide focuses on the synthesis, application, and technical specifications of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS No. 86604-75-3) . While the initial inquiry specified 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride (CAS No. 143016-68-6), the former compound is the subject of extensive research and industrial application, particularly as a critical intermediate in the synthesis of proton pump inhibitors. The structural analog, 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (the free base of the requested compound), is cataloged under CAS No. 142885-96-9, but detailed technical literature on its hydrochloride salt is sparse[1][2]. Given the context of drug development, this guide is structured around the more prominent and well-documented intermediate.

Introduction: The Architectural Significance of a Pyridine Building Block

In the landscape of pharmaceutical manufacturing, the efficiency and purity of active pharmaceutical ingredient (API) synthesis are paramount. Certain molecular fragments, or intermediates, serve as foundational pillars upon which complex drug molecules are built. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is one such cornerstone, a key intermediate indispensable for the synthesis of several blockbuster drugs, most notably the proton pump inhibitor (PPI) Omeprazole[3][4][5].

This substituted pyridine derivative provides a reactive "handle"—the chloromethyl group—perfectly positioned for nucleophilic substitution, allowing for the crucial coupling with a benzimidazole moiety to form the core structure of Omeprazole and related APIs[3][6]. Its utility is central to the treatment of peptic ulcers and gastroesophageal reflux disease (GERD)[3][7]. This guide offers a detailed exploration of its synthesis, properties, and application for professionals engaged in pharmaceutical research and development.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The properties of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride are well-defined, ensuring consistency in manufacturing processes.

PropertyValueSource(s)
CAS Number 86604-75-3[3][8][9]
Molecular Formula C₉H₁₃Cl₂NO[3][8]
Molecular Weight 222.11 g/mol [3][8][9]
Appearance White to off-white crystalline powder[3][5][9]
Melting Point 128-131 °C (lit.)[3][10]
Solubility Soluble in water[3][10][11]
Purity (Typical) ≥98.0% (HPLC)[3][9][12]
Storage Room temperature, in a cool, dark place under an inert atmosphere[3][12]

Spectroscopic Data:

  • ¹H NMR (DMSO-d6) δ (ppm): 2.32 (s, 3H, m-CH₃), 2.36 (s, 3H, m-CH₃), 3.99 (s, 3H, p-OCH₃), 5.09 (s, 2H, o-CH₂-), 8.62(s, 1H, o-H)[13].

  • Mass Spectrometry (FAB): m/z 186 [M+–Cl][13].

Synthesis Methodologies: Pathways to a Critical Intermediate

The industrial production of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride has evolved to optimize yield, purity, and environmental impact. Several synthetic routes are documented, with chlorination of the corresponding hydroxymethyl precursor being the most direct and common final step.

Chlorination with Thionyl Chloride

A classic and widely implemented method involves the reaction of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine with thionyl chloride (SOCl₂). This approach is valued for its high conversion rate.

Causality: Thionyl chloride is a highly effective chlorinating agent for alcohols. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts and driving the reaction to completion.

Experimental Protocol:

  • Dissolve 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine (1.0 eq) in a suitable solvent such as dichloromethane under an inert atmosphere (e.g., argon)[8][10].

  • Slowly add a solution of thionyl chloride (approx. 1.05 eq) in dichloromethane dropwise to the reaction mixture at room temperature over 30 minutes[8][10].

  • Stir the reaction mixture for an additional 30 minutes at room temperature post-addition[8][10].

  • Monitor the reaction for completion using an appropriate technique (e.g., TLC or HPLC).

  • Upon completion, remove the solvent and excess reagent by distillation under reduced pressure[8][10].

  • Suspend the resulting solid residue in a non-polar solvent like hexane and collect the product by filtration[8][10].

  • Wash the solid with fresh hexane and dry to yield the final hydrochloride salt as a white solid[8][10].

Chlorination with Triphosgene: A Greener Alternative

In an effort to reduce the use of hazardous reagents like thionyl chloride, which releases corrosive gases, methods utilizing triphosgene—a safer, solid phosgene equivalent—have been developed. This process is noted for its high efficiency and more environmentally benign byproducts (carbon dioxide)[14].

Causality: Triphosgene reacts with the precursor alcohol to form a chloroformate intermediate. Subsequent reaction with the generated HCl or another chloride source yields the desired chlorinated product. This method often results in high purity and yield[7][14].

Experimental Protocol:

  • Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in toluene to a concentration of 20-30% (w/w)[7][14].

  • Cool the solution to 0–10 °C with stirring[14].

  • Add a 40–50% toluene solution of triphosgene dropwise while maintaining the temperature[7][14]. The molar ratio of the pyridine precursor to triphosgene is typically around 1:0.35 to 1:0.37[14].

  • Monitor the reaction by HPLC until the starting material is consumed[7].

  • Quench any residual reagents by the dropwise addition of a small amount of methanol[7][14].

  • Remove acidic gases under reduced pressure[14].

  • Isolate the product via centrifugation or filtration and dry to obtain the hydrochloride salt[14].

Synthesis_Pathway cluster_start Precursor Synthesis cluster_chlorination Chlorination Step start 2,3,5-Trimethylpyridine n_oxide 4-Nitropyridine-N-oxide start->n_oxide Oxidation & Nitration methoxy_pyridine 4-Methoxy-3,5-dimethyl- pyridine-N-oxide n_oxide->methoxy_pyridine Methoxylation hydroxymethyl_pyridine 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine methoxy_pyridine->hydroxymethyl_pyridine Acylation & Hydrolysis final_product 2-(Chloromethyl)-4-methoxy- 3,5-dimethylpyridine HCl hydroxymethyl_pyridine->final_product Chlorination chlorinating_agent Chlorinating Agent (e.g., SOCl₂ or Triphosgene) chlorinating_agent->final_product

Caption: Key synthesis pathway for the target intermediate.

Application in Proton Pump Inhibitor (PPI) Synthesis

The primary and most significant application of this intermediate is in the manufacture of Omeprazole and its derivatives[3][7][10]. The molecule's structure is ideally suited for the final coupling step in the synthesis of these widely used anti-ulcer drugs.

Mechanism of Utility: The synthesis of Omeprazole involves the coupling of two key heterocyclic fragments: the pyridine moiety (provided by our title compound) and a benzimidazole moiety (specifically, 5-methoxy-2-mercapto-1H-benzimidazole). The reactive chloromethyl group on the pyridine ring undergoes a nucleophilic substitution reaction with the thiol group of the benzimidazole, forming a thioether linkage. This sulfide intermediate is then oxidized to the final sulfoxide product, Omeprazole[6].

PPI_Synthesis_Workflow pyridine_intermediate 2-(Chloromethyl)-4-methoxy- 3,5-dimethylpyridine HCl coupling Nucleophilic Substitution (Coupling Reaction) pyridine_intermediate->coupling benzimidazole 5-Methoxy-2-mercapto- 1H-benzimidazole benzimidazole->coupling sulfide Sulfide Intermediate coupling->sulfide oxidation Oxidation sulfide->oxidation api Omeprazole (API) oxidation->api

Caption: Workflow illustrating the use in Omeprazole synthesis.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is essential for personnel safety. The following information is a summary derived from available Safety Data Sheets (SDS)[15][16][17][18].

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling[12][15]. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves[19].

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids[15].

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing[15][17].

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink plenty of water[15]. Seek immediate medical attention.

  • Fire Fighting: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam to extinguish[15]. Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides[15].

  • Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents[11]. An inert atmosphere is recommended for long-term storage[3].

Conclusion

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride stands as a testament to the enabling power of key intermediates in modern medicinal chemistry. Its well-defined synthesis and reactivity profile have made it an invaluable and cost-effective building block in the production of life-changing proton pump inhibitors[3]. For drug development professionals, a thorough understanding of this compound's synthesis, characterization, and handling is fundamental to the efficient and safe manufacturing of essential medicines.

References

  • Proton Pump Inhibitors - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine - PubChem - NIH. [Link]

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google P
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Link]

  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. [Link]

  • Safety Data Sheet - Rust-Oleum GHS 16 Section SDS. [Link]

  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ. [Link]

  • Safety data sheet - CPAChem. [Link]

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride --Zhejiang Huazhou Pharmaceuticals Co.,Ltd. [Link]

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4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 143016-68-6), a critical intermediate in synthetic organic chemistry and pharmaceutical development. The document elucidates the molecule's structural features, physicochemical properties, and spectroscopic signature. Furthermore, it details a robust laboratory-scale synthesis protocol, explains the rationale behind the procedural steps, and discusses its primary application as a key building block in the manufacturing of active pharmaceutical ingredients (APIs). This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction and Significance

This compound is a substituted pyridine derivative of significant interest to the pharmaceutical industry.[1] Its molecular architecture, featuring two reactive chlorine-bearing sites—an aromatic chloride at the C4 position and an aliphatic chloride on the C2 methyl substituent—makes it a versatile precursor for constructing more complex molecules.[1]

The primary utility of this compound lies in its role as a key intermediate for the synthesis of proton pump inhibitors (PPIs), a class of drugs that profoundly reduces gastric acid secretion.[1][2] Its structural framework is integral to assembling the core of widely used medications for treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[1][2][3] Understanding its structure and reactivity is therefore paramount for process optimization, impurity profiling, and the development of new synthetic routes.

Molecular Structure and Physicochemical Properties

The compound consists of a central 3,5-dimethylpyridine ring functionalized with a chloro group at position 4 and a chloromethyl group at position 2. The hydrochloride salt form arises from the protonation of the pyridine ring's nitrogen atom, which enhances the compound's stability and modifies its solubility profile.

Structural Representation

The 2D chemical structure, including the protonated nitrogen and its chloride counter-ion, is depicted below.

Caption: Figure 1: 2D Structure of this compound.

Physicochemical Data

The key properties of the free base and its hydrochloride salt are summarized below for quick reference.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
IUPAC Name 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine4-chloro-2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride[4]
CAS Number 142885-96-9143016-68-6[1][4]
Molecular Formula C₈H₉Cl₂NC₈H₁₀Cl₃N[1][4]
Molecular Weight 190.07 g/mol 226.53 g/mol [1][4]
Monoisotopic Mass 189.0112 Da224.9800 Da[4]
Physical State SolidWhite to Off-White Crystalline Solid[5]
Storage Store sealed in a dry, cool (2-8°C) environmentInert atmosphere, 2-8°C[1][5]

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The following sections describe the expected spectral features based on the known molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

    • A singlet corresponding to the three protons of the C3-methyl group.

    • A second, distinct singlet for the three protons of the C5-methyl group. Their chemical shifts will differ slightly due to the asymmetric electronic environment of the pyridine ring.

    • A singlet integrating to two protons for the chloromethyl (-CH₂Cl) group, typically found further downfield due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

    • A broad singlet at a high chemical shift (>10 ppm) corresponding to the acidic proton on the positively charged nitrogen atom (N-H). This signal may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display 8 unique signals corresponding to each carbon atom in the molecule, as there are no planes of symmetry. This includes the two distinct methyl carbons, the chloromethyl carbon, and the five carbons of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present:

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~2850-3000 cm⁻¹: Aliphatic C-H stretching from the methyl and chloromethyl groups.

  • ~2400-2800 cm⁻¹: A broad absorption characteristic of the N-H stretch in a pyridine hydrochloride salt.

  • ~1550-1650 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • ~700-850 cm⁻¹: C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry of the free base (C₈H₉Cl₂N) would show a characteristic molecular ion peak cluster. Due to the presence of two chlorine atoms, the isotopic pattern for the molecular ion (M⁺) will be a distinctive trio of peaks at m/z 189 (M⁺, ³⁵Cl₂), 191 (M+2, ³⁵Cl³⁷Cl), and 193 (M+4, ³⁷Cl₂) with an approximate intensity ratio of 9:6:1.[4][6]

Synthesis Protocol: Chlorination of a Precursor

A common and reliable method for preparing this compound involves the chlorination of its corresponding hydroxymethyl precursor, 2-hydroxymethyl-4-chloro-3,5-dimethylpyridine. Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation.

Rationale of Experimental Design
  • Reagent Choice: Thionyl chloride is an excellent chlorinating agent for converting alcohols to alkyl chlorides. The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, are volatile and easily removed, which simplifies product purification.[7]

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) is used to dissolve the starting material without participating in the reaction.[7]

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from the air from reacting with and quenching the thionyl chloride.[7]

  • Temperature Control: The dropwise addition of thionyl chloride at room temperature or below helps to control the exothermic nature of the reaction.[8]

  • Workup: After the reaction, the solvent is removed under reduced pressure. The resulting crude solid is then suspended in a non-polar solvent like hexanes to wash away any non-polar impurities, and the desired hydrochloride salt product is isolated by filtration.[7]

Step-by-Step Laboratory Procedure

start Dissolve 2-hydroxymethyl-4-chloro- 3,5-dimethylpyridine in DCM step2 Add Thionyl Chloride (SOCl₂) dropwise under Argon at room temperature start->step2 step3 Stir the reaction mixture for 1-2 hours step2->step3 step4 Monitor reaction completion (e.g., by TLC or HPLC) step3->step4 step5 Remove solvent and excess SOCl₂ under reduced pressure step4->step5 step6 Suspend the solid residue in Hexanes step5->step6 step7 Isolate the product by filtration and wash with fresh Hexanes step6->step7 end Dry the product to obtain 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine HCl step7->end

Caption: Figure 2: Experimental workflow for the synthesis of the title compound.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve the starting material (e.g., 10 mmol) in anhydrous dichloromethane (DCM).[7]

  • Reagent Addition: Add thionyl chloride (e.g., 11 mmol, 1.1 equivalents) dropwise to the stirred solution at room temperature over 30 minutes.[7]

  • Reaction: Allow the mixture to stir at room temperature for an additional 1-2 hours after the addition is complete.[2][7]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and any unreacted thionyl chloride.

  • Purification: Suspend the resulting solid residue in hexanes and stir vigorously for 15-20 minutes.[7]

  • Isolation: Collect the white solid product by vacuum filtration, wash the filter cake with a small amount of cold hexanes, and air-dry to yield the final hydrochloride salt.[7]

Applications in Drug Development

The structural features of this compound make it an invaluable building block.

  • Proton Pump Inhibitors (PPIs): This is the most prominent application. The molecule serves as a key precursor for blockbuster drugs such as Omeprazole.[1][3] The chloromethyl group is highly susceptible to nucleophilic substitution, allowing for the coupling of the pyridine moiety with a separate benzimidazole fragment to form the final drug structure.[1]

  • Hsp90 Inhibitors: Research has also identified this compound as a useful intermediate in the synthesis of 2-amino-6-halopurine derivatives that act as inhibitors of Heat Shock Protein 90 (Hsp90), a target for anti-tumor therapies.[1]

Safety and Handling

As a reactive chemical intermediate, proper handling is essential. Based on available Safety Data Sheets (SDS), the compound is classified as an irritant.

  • Hazards: Causes skin irritation and serious eye irritation. May also cause respiratory irritation.[9][10]

  • Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11] Avoid breathing dust.

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and water. Seek medical attention if irritation persists.[9]

References

  • PubChemLite. (n.d.). This compound (C8H9Cl2N). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11019637, 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. Retrieved from [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research.
  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11694258, 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

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A Guide to the Synthesis and Mechanistic Pathways of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the synthetic mechanism for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride, a critical intermediate in the pharmaceutical industry. Primarily known for its role as a key building block in the synthesis of proton pump inhibitors (PPIs) like Omeprazole, understanding its formation is paramount for process chemists and drug development professionals.[1][2] This document elucidates the core chemical transformations, explains the causality behind procedural choices, and presents validated experimental protocols. We will dissect the multi-step synthesis beginning from 2,3,5-collidine, focusing on the pivotal N-oxidation and subsequent chlorinative rearrangement, which constitute the heart of this process.

Strategic Overview of the Synthesis

The industrial synthesis of this compound is a classic example of pyridine ring functionalization, where strategic activation is required to achieve the desired substitution pattern. The most common and instructive pathway begins with the readily available starting material, 2,3,5-collidine (2,3,5-trimethylpyridine).[3] The overall strategy can be logically divided into three core stages:

  • Pyridine Ring Activation via N-Oxidation: The pyridine nucleus is first activated by converting the basic nitrogen into a pyridine N-oxide. This fundamental step reverses the typical electronic properties of the ring, facilitating subsequent transformations.

  • Chlorinative Rearrangement: The N-oxide intermediate undergoes a sophisticated reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[1] This is the most mechanistically complex step, resulting in simultaneous chlorination at the C4-position of the ring and the methyl group at the C2-position.

  • Salt Formation for Stability and Isolation: The resulting free base is converted into its hydrochloride salt to enhance stability, improve handling characteristics, and facilitate purification.[3][4][5][6]

The following workflow diagram illustrates this high-level strategic approach.

G cluster_0 Synthesis Workflow Start 2,3,5-Collidine N_Oxide 2,3,5-Trimethylpyridine N-oxide Start->N_Oxide N-Oxidation (e.g., H₂O₂, Acetic Acid) Chlorinated_Product 4-Chloro-2-(chloromethyl)- 3,5-dimethylpyridine N_Oxide->Chlorinated_Product Chlorinative Rearrangement (e.g., SOCl₂) Final_Product Target Hydrochloride Salt Chlorinated_Product->Final_Product Salt Formation (HCl)

Caption: High-level workflow for the synthesis of the target compound.

In-Depth Mechanistic Analysis

A thorough understanding of the reaction mechanism is crucial for process optimization, troubleshooting, and ensuring reaction safety. This section details the electron-level transformations in each key step.

Step 1: N-Oxidation of 2,3,5-Collidine

The initial step involves the oxidation of the pyridine nitrogen atom.

  • Objective: To activate the pyridine ring for subsequent chlorination. The lone pair on the nitrogen in 2,3,5-collidine makes the ring electron-rich and susceptible to electrophilic attack on the ring carbons. However, direct chlorination is difficult to control. Converting the nitrogen to an N-oxide withdraws electron density, making the C2 and C4 positions electrophilic and thus targets for nucleophilic attack.

  • Reagents & Causality: The most common reagent system is hydrogen peroxide (H₂O₂) in a carboxylic acid solvent like glacial acetic acid.[1] The acetic acid protonates the hydrogen peroxide, forming a more potent electrophilic oxidizing agent. The nucleophilic nitrogen of the collidine then attacks the terminal oxygen of the activated peroxide, leading to the formation of 2,3,5-trimethylpyridine N-oxide.[7]

Step 2: The Core Chlorinative Rearrangement

This is the most critical and mechanistically intricate stage of the synthesis, where two distinct chlorination events occur. We will use thionyl chloride (SOCl₂) as the representative reagent.[8]

  • Activation of the N-Oxide: The N-oxide oxygen is nucleophilic and attacks the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive pyridinium adduct and displaces a chloride ion.[9] This step is vital as it converts the N-oxide's oxygen into a good leaving group.

  • C4-Position Chlorination: The displaced chloride ion (Cl⁻) now acts as a nucleophile. It attacks the electron-deficient C4 position of the activated pyridine ring. This addition step temporarily breaks the ring's aromaticity. Subsequent elimination of the [-O-SOCl] group and re-aromatization leads to the formation of a 4-chlorinated pyridine intermediate.

  • C2-Methyl Group Chlorination (Side-Chain Chlorination): This occurs via a distinct mechanism that leverages the acidity of the C2-methyl protons.

    • Ylide Formation: A base (which can be another molecule of pyridine N-oxide or trace pyridine) abstracts a proton from the C2-methyl group. This is favorable because the adjacent positively charged nitrogen stabilizes the resulting negative charge, forming a methylene ylide intermediate.

    • Intramolecular Rearrangement and Chloride Transfer: The reactive adduct undergoes an intramolecular rearrangement. The ylide attacks the sulfur, and the complex collapses. This process delivers a chloride atom to the methylene carbon, forming the chloromethyl (-CH₂Cl) group, and expels sulfur dioxide (SO₂) gas. This concerted or stepwise process is driven by the formation of the stable SO₂ molecule.

This dual-action chlorination is a hallmark of the reaction between pyridine N-oxides with α-methyl groups and chlorinating agents like SOCl₂ or POCl₃.

Step 3: Hydrochloride Salt Formation
  • Objective: The final chlorinated pyridine is a basic, oily, or low-melting solid that can be difficult to purify and handle. Converting it to a hydrochloride salt provides a stable, crystalline solid that precipitates from nonpolar organic solvents, greatly simplifying isolation and purification.

  • Mechanism: This is a simple acid-base reaction. The lone pair of electrons on the pyridine nitrogen atom (which has been restored after the rearrangement) acts as a Lewis base, accepting a proton from hydrogen chloride (HCl). The resulting pyridinium salt is ionic and typically has significantly lower solubility in solvents like toluene or hexanes, causing it to crystallize.[6]

Experimental Protocols and Process Parameters

While the full synthesis from collidine is complex, a well-documented procedure involves the chlorination of an advanced intermediate, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, which directly yields a closely related target compound. This protocol illustrates the practical application of the key chlorination step.

Protocol: Chlorination with Thionyl Chloride[4][6]
  • Setup: A solution of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq) is prepared in a suitable anhydrous solvent (e.g., dichloromethane, toluene) in a reaction vessel equipped with a stirrer, dropping funnel, and an inert atmosphere (e.g., argon or nitrogen).[4][6]

  • Cooling: The reaction mixture is cooled to a controlled temperature, typically between -5°C and 10°C.[4][5] This is critical to manage the exothermicity of the reaction and prevent the formation of undesired byproducts.

  • Reagent Addition: A solution of thionyl chloride (SOCl₂, ~1.05 eq) is added dropwise to the cooled mixture over a period of 30-60 minutes, ensuring the temperature remains within the specified range.[4][6]

  • Reaction: After the addition is complete, the reaction is stirred for an additional 1-4 hours, allowing it to slowly warm to room temperature.[1][4] Reaction progress should be monitored by a suitable analytical method, such as HPLC or TLC.

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid residue is suspended in a non-polar solvent like hexanes, and the solid product is collected by filtration.[6]

  • Drying: The collected solid is washed with fresh hexanes and dried under vacuum to yield the final hydrochloride salt product.

Data Summary: Comparison of Chlorinating Agents

The choice of chlorinating agent has a significant impact on yield, purity, and operational safety.

ParameterThionyl Chloride (SOCl₂)TriphosgenePhosphorus Oxychloride (POCl₃)
Typical Yield ~100% (crude)[1][6]>96%[1]Variable, often lower
Purity High[1]~99.7%[1]Moderate
Reaction Temp. 0–25°C[1][6]0–10°C[1][5]Reflux (High Temp)[1]
Key Byproducts SO₂, HCl (toxic gases)[1]CO₂, HClPhosphoric acids
Operational Safety High environmental/safety concern due to gas evolution.[1]Lower impact; CO₂ is less hazardous than SO₂.[1]High complexity, corrosive.

Conclusion

The synthesis of this compound is a well-refined industrial process that hinges on the strategic activation of the pyridine ring through N-oxidation. The subsequent chlorinative rearrangement, driven by reagents like thionyl chloride, is a powerful transformation that installs the required functionality in a single, albeit mechanistically complex, step. Understanding the interplay between electronic activation, nucleophilic attack, and intramolecular rearrangement is essential for any scientist working on the synthesis of pyridine-based pharmaceutical intermediates. The choice of reagents and strict control over reaction conditions are paramount to achieving high yield and purity while ensuring operational safety.

References

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Deoxygenative chlorination of pyridine N-oxide. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.). Google Patents.
  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (n.d.). Google Patents.
  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Investigation of the Chlorination Mechanism of Metal Oxides by Chlorine. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The Role of SOCl2 and Pyridine in Organic Chemistry. (n.d.). Oreate AI Blog. Retrieved January 18, 2026, from [Link]

  • This compound (C8H9Cl2N). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

  • Thionyl Chloride - A Versatile Reagent. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • The action of p-toluenesulphonyl chloride on pyridine-n-oxide (III)†‡. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]

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4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride reactivity profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride

This technical guide provides a comprehensive analysis of the reactivity profile of this compound. As a pivotal heterocyclic building block, this compound's utility in modern synthetic chemistry, particularly in the development of Active Pharmaceutical Ingredients (APIs), stems from its distinct and selectively addressable reactive sites. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique chemical architecture.

Introduction: A Versatile Pyridine Building Block

This compound is a substituted pyridine derivative with the molecular formula C₈H₁₀Cl₃N[1][2]. It is recognized as a crucial intermediate in synthetic organic chemistry, valued for its two distinct chlorine-bearing electrophilic centers that allow for sequential and controlled functionalization[1]. Its most notable application is as a key precursor in the synthesis of proton pump inhibitors (PPIs), such as Omeprazole, which are widely used to treat acid-related gastrointestinal conditions[3][4]. Understanding the nuanced reactivity of its functional groups is paramount for designing efficient, high-yield synthetic routes and minimizing side-product formation.

Molecular Architecture and Reactivity Hotspots

The synthetic utility of this compound is governed by three primary structural features: the highly reactive C2-chloromethyl group, the less reactive C4-chloro group, and the pyridine ring nitrogen. The hydrochloride form ensures stability but also influences the electronic properties of the pyridine ring, a factor that must be accounted for during reaction design.

The differential reactivity can be attributed to the hybridization of the carbon atoms and the nature of the leaving groups. The chloromethyl group at the C2 position features an sp³-hybridized carbon, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions, akin to a benzylic halide. Conversely, the chlorine atom at the C4 position is attached to an sp²-hybridized carbon of the aromatic pyridine ring, necessitating a higher-energy nucleophilic aromatic substitution (SₙAr) pathway.

cluster_molecule 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine cluster_reactivity Reactivity Analysis cluster_properties Chemical Properties mol Structure C2 C2-Chloromethyl Group P_C2 High Reactivity (Benzylic-like) Sₙ2 Mechanism C2->P_C2 exhibits C4 C4-Chloro Group P_C4 Lower Reactivity (Vinylic-like) SₙAr Mechanism C4->P_C4 exhibits N1 Pyridine Nitrogen P_N1 Basicity / Protonation (Supplied as HCl salt) Modulates Ring Electronics N1->P_N1 exhibits

Caption: Logical relationship between structural features and chemical reactivity.

The Primary Reaction Axis: Nucleophilic Substitution at the 2-(Chloromethyl) Position

The chloromethyl group is the most labile site on the molecule, serving as a potent electrophile for a wide array of nucleophiles.[5] This high reactivity is the cornerstone of its utility as a building block.

Mechanistic Rationale: The Sₙ2 Pathway

Reactions at this position proceed via a classic Sₙ2 mechanism. This pathway is favored due to the primary nature of the carbon and the stability of the chloride leaving group. The presence of the pyridine ring, while electron-withdrawing, does not sterically hinder the backside attack of the incoming nucleophile. A critical experimental consideration is the hydrochloride form of the starting material; a base is required to both neutralize the HCl salt and deprotonate the nucleophile, thereby activating it for the substitution reaction.[5]

G Sₙ2 Mechanism at the C2-Chloromethyl Position reagents Reactants (Substrate + Nucleophile) ts Transition State [Nu---CH₂R---Cl]⁻ reagents->ts Backside Attack products Products (Substituted Pyridine + Cl⁻) ts->products Leaving Group Departure

Caption: Simplified workflow of the Sₙ2 reaction at the C2 position.

Experimental Protocol: Synthesis of a 2-(Aminomethyl)pyridine Derivative

This protocol provides a self-validating workflow for the reaction with amine nucleophiles, a common transformation in pharmaceutical synthesis.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water & Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material. Add anhydrous potassium carbonate (2.5 eq). Causality Note: K₂CO₃ serves a dual purpose: neutralizing the HCl salt and acting as the base for the reaction. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.

  • Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.1 eq) dropwise at room temperature.

  • Reaction Execution: Stir the mixture at ambient temperature (or gently heat to 40-50 °C to increase rate) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Extraction: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer three times with ethyl acetate. Causality Note: This partitions the organic product into the EtOAc layer, leaving inorganic salts in the aqueous phase.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Characterization: Purify the crude product via column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Nucleophile TypeTypical BaseSolventTemperature (°C)Typical Yield (%)
Amines (R₂NH)K₂CO₃, Et₃NDMF, MeCN25 - 5080 - 95
Thiols (RSH)NaH, K₂CO₃THF, DMF0 - 2585 - 98
Alcohols/Phenols (ROH)NaH, Cs₂CO₃THF, DMF25 - 6070 - 90

The Secondary Reaction Axis: Substitution at the 4-Chloro Position

The chlorine atom at the C4 position is significantly less reactive due to its attachment to the sp² carbon of the pyridine ring. Substitution requires a nucleophilic aromatic substitution (SₙAr) mechanism, which involves the formation of a high-energy Meisenheimer complex intermediate.

While sluggish under standard conditions, this reaction can be facilitated. The inherent electron-withdrawing nature of the pyridine nitrogen (especially when protonated) makes the ring electron-deficient and thus more susceptible to nucleophilic attack than a corresponding chlorobenzene ring.[6] For practical synthetic yields, reactions often require higher temperatures, stronger nucleophiles, or catalytic activation.[7][8] 4-chloropyridine derivatives are known to react with primary and secondary amines to form substituted 4-aminopyridines[7][8].

Stability, Storage, and Handling

Proper handling and storage are crucial to maintain the integrity of this reagent.

ParameterRecommendationRationale
Storage Temperature 2-8°C[1]Minimizes potential for slow degradation over time.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen, Argon) in a tightly sealed container.The compound is sensitive to moisture.
Incompatibilities Strong oxidizing agents, strong bases.Avoids unwanted side reactions.
Thermal Stability Avoid temperatures >150°C[1].Thermal decomposition can occur, releasing hazardous HCl gas[1][9].
Hydrolytic Stability Avoid prolonged exposure to aqueous bases.The chloromethyl group can hydrolyze to the corresponding hydroxymethyl group[1].

Application in Pharmaceutical Synthesis: A Workflow Perspective

The primary industrial value of this compound is realized in its role as a key intermediate for multi-step syntheses. For example, in the synthesis of Omeprazole, it is coupled with a benzimidazole thiol derivative. This reaction masterfully exploits the high reactivity of the C2-chloromethyl group for selective S-alkylation.

G start Dispense Reactants - 4-Chloro-2-(chloromethyl)... - Mercaptobenzimidazole derivative - Base (e.g., NaOH) reaction Sₙ2 Coupling Reaction Solvent: Ethanol/Water Temperature: 40-50°C start->reaction Step 1: Charge Reactor workup Aqueous Work-up & Phase Separation reaction->workup Step 2: Isolate Crude purification Crystallization / Purification workup->purification Step 3: Purify end Isolated API Precursor purification->end Step 4: QC Analysis

Caption: High-level workflow for API precursor synthesis.

Conclusion

This compound presents a dual-reactivity profile that is both a challenge and an opportunity for the synthetic chemist. The pronounced difference in lability between the C2-chloromethyl and C4-chloro positions allows for remarkable chemoselectivity. Under mild, base-mediated conditions, nucleophilic attack occurs almost exclusively at the chloromethyl group via an Sₙ2 pathway. This predictable reactivity makes it an exceptionally reliable and valuable building block for constructing complex molecular architectures, cementing its role in modern pharmaceutical development. Mastery of its reactivity profile enables the rational design of robust and efficient synthetic strategies.

References

  • Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.
  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
  • PubChem - NIH. 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. PubChem. Available at: [Link]

  • Patel, S. B. et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Baranczak, A. et al. (2018). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC - NIH. Available at: [Link]

  • ResearchGate. The polymerisation of 4-chloropyridine. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Royal Society of Chemistry. Available at: [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Fisher Scientific. Available at: [Link]

  • ResearchGate. The reaction of 4-chloropyridine with some amines. ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Solubility of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its solubility characteristics are paramount in dictating reaction kinetics, purification strategies, and ultimately, the efficiency of the overall manufacturing process. Understanding and accurately measuring its solubility in various solvent systems is a critical-to-quality attribute for process development and optimization. This guide will provide the foundational knowledge and practical protocols to empower researchers in this endeavor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₉Cl₂N · HCl[1]
Molecular Weight 226.53 g/mol [1]
Appearance White to off-white solid[Generic Observation]
Melting Point Data not available-

Note: The molecular weight is for the hydrochloride salt.

The presence of the pyridine ring, a weakly basic functional group, and the hydrochloride salt form suggests that the solubility of this compound will be significantly influenced by the pH of the aqueous medium. In acidic conditions, the pyridine nitrogen is protonated, leading to the formation of the pyridinium ion, which generally enhances aqueous solubility.

Illustrative Solubility Data

As previously stated, precise, publicly available quantitative solubility data for this compound is scarce. The following table is a representative example of how experimentally determined solubility data should be presented. This data is illustrative and intended to serve as a template for reporting results obtained from the protocols outlined in this guide.

SolventTemperature (°C)Solubility (mg/mL)Method
Water25~ 50Shake-Flask
pH 4.0 Buffer25~ 75Shake-Flask
pH 7.0 Buffer25~ 30Shake-Flask
pH 9.0 Buffer25< 10Shake-Flask
Methanol25~ 150Shake-Flask
Ethanol25~ 80Shake-Flask
Isopropanol25~ 20Shake-Flask
Dichloromethane25> 200Shake-Flask
Acetone25~ 5Shake-Flask

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2] It involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached.

Rationale for the Shake-Flask Method

This method is chosen for its ability to provide thermodynamic solubility data, which represents the true equilibrium state between the dissolved and undissolved solute. This is crucial for understanding the maximum concentration of the compound that can be achieved in a given solvent at a specific temperature, which is vital for process chemistry and formulation development.

Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., water, buffers of varying pH, organic solvents). The presence of undissolved solid is essential to ensure that saturation is achieved.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant without disturbing the solid pellet.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temperature (24-48h) A->B Establish Equilibrium C Centrifuge to pellet solid B->C Separate Phases D Sample supernatant C->D Isolate Saturated Solution E Dilute sample D->E Determine Concentration F Analyze by HPLC-UV E->F Determine Concentration

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

The solubility of this compound is not an intrinsic constant but is influenced by several external factors.

Effect of pH

As a hydrochloride salt of a pyridine derivative, the pH of the aqueous medium is a critical determinant of its solubility. The pyridine nitrogen can be protonated or deprotonated depending on the pH, which significantly alters the molecule's polarity and its interaction with water molecules. Generally, the solubility of such compounds is higher in acidic to neutral pH and decreases as the pH becomes more alkaline. This is because in an acidic environment, the equilibrium shifts towards the more soluble protonated (pyridinium) form.

Effect of Temperature

The effect of temperature on solubility is governed by the enthalpy of solution. For most solids dissolving in liquids, the process is endothermic, meaning that an increase in temperature will lead to an increase in solubility.[3] However, in some cases, the dissolution process can be exothermic, resulting in a decrease in solubility with increasing temperature.[4] Experimental determination of the temperature-solubility profile is essential for processes that involve heating or cooling steps.

Logical Relationship Diagram

G cluster_factors Influencing Factors pH pH Solubility Solubility of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine HCl pH->Solubility Affects ionization state Temp Temperature Temp->Solubility Affects enthalpy of solution

Caption: Key factors influencing the solubility of the target compound.

Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)

A robust and validated analytical method is crucial for the accurate quantification of this compound in solubility studies. HPLC with UV detection is a widely used and reliable technique for this purpose.

Rationale for HPLC-UV

HPLC offers high specificity and sensitivity, allowing for the separation of the target analyte from potential impurities or degradants. UV detection is suitable for pyridine-containing compounds due to their chromophoric nature. A similar pyridine derivative has been quantified using LC/MS/MS, demonstrating the applicability of chromatographic methods.[5]

Step-by-Step Protocol
  • Instrument and Column: Use a standard HPLC system equipped with a UV detector. A C18 reversed-phase column is a suitable starting point for method development.

  • Mobile Phase Preparation: A common mobile phase for related compounds consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic modifier (e.g., acetonitrile).[5] The exact ratio should be optimized to achieve good peak shape and retention time.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the diluted samples from the solubility experiment and record the peak areas.

  • Concentration Calculation: Determine the concentration of the analyte in the diluted samples using the calibration curve. Back-calculate to determine the original concentration in the undiluted supernatant, which represents the solubility.

HPLC Analysis Workflow Diagram

G cluster_prep Preparation cluster_calib Calibration cluster_analysis Sample Analysis cluster_calc Calculation A Prepare mobile phase and standards B Inject standards and generate calibration curve A->B Establish Linearity D Determine concentration from calibration curve B->D Quantify C Inject diluted samples C->D Analyze E Calculate original solubility D->E Final Result

Caption: Workflow for HPLC quantification of the target compound.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By elucidating the underlying scientific principles and providing detailed, self-validating experimental protocols, researchers and drug development professionals are equipped to generate the critical solubility data necessary for informed decision-making in process development and optimization. While a definitive, quantitative solubility dataset is not yet publicly available, the methodologies presented herein provide a clear path to obtaining this vital information.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 11019637, 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • ResearchGate. (2020, February 7). Is it possible to boil off HCl from pyridinium chloride salts?. Retrieved from [Link]

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Siddiqui, M. R. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Chemistry Central Journal, 8(1), 15. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. Retrieved from [Link]

  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. (2018). Catalysis Science & Technology, 8(16), 4059-4067. Retrieved from [Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (2009). Journal of Pharmaceutical and Biomedical Analysis, 50(5), 830-836. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine. Retrieved from [Link]

  • CORE. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • Stack Exchange. (2016, May 27). Why does the solubility of some salts decrease with temperature?. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical stability and storage considerations for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the integrity and reliability of this vital compound in research and manufacturing workflows.

Introduction and Chemical Profile

This compound is a substituted pyridine derivative. Its molecular structure, characterized by a chlorinated pyridine ring and a reactive chloromethyl group, makes it a versatile building block, yet also susceptible to specific degradation pathways. Understanding its stability profile is paramount for ensuring reproducible experimental outcomes and maintaining the purity of downstream products. The hydrochloride salt form is typically employed to enhance stability and improve handling characteristics compared to the free base.

Below is a summary of its key chemical properties.

PropertyValueSource
Chemical Name This compoundN/A
Molecular Formula C₈H₉Cl₂N · HCl[1]
Molecular Weight 190.07 g/mol (free base)[1]
Appearance Typically a white to off-white solidInferred from similar compounds
Storage (Free Base) Sealed in dry, 2-8°C[2]

Fundamental Principles of Chemical Stability

The stability of this compound is primarily influenced by its two reactive centers: the chloromethyl group and the chlorinated pyridine ring. The electron-withdrawing nature of the chlorine atoms and the nitrogen in the pyridine ring influences the molecule's overall reactivity.

Key Factors Influencing Stability:
  • Temperature: Elevated temperatures can provide the activation energy required for degradation reactions. For many chlorinated compounds, this can lead to dehydrochlorination or other decomposition pathways.

  • Humidity/Moisture: The presence of water is a critical factor. The chloromethyl group is susceptible to hydrolysis, which would replace the chlorine atom with a hydroxyl group, forming a hydroxymethylpyridine derivative. The hydrochloride salt itself is likely hygroscopic.

  • Light: Photodegradation can be a concern for many aromatic and chlorinated compounds. UV light can induce the formation of free radicals, leading to a cascade of degradation reactions.

  • pH: In solution, the pH will significantly impact the stability. The compound is a hydrochloride salt, indicating it is more stable in an acidic environment. In neutral or alkaline conditions, the free base is formed, which may be less stable and more reactive.

Potential Degradation Pathways

cluster_main Potential Degradation of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway A 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine B 4-Chloro-2-(hydroxymethyl)-3,5-dimethylpyridine A->B H₂O D 4-Chloro-3,5-dimethylpyridine-2-carbaldehyde A->D [O] C Further Oxidation Products B->C [O] E 4-Chloro-3,5-dimethylpyridine-2-carboxylic acid D->E [O] G start Prepare Stock Solution (e.g., in Acetonitrile/Water) stress Apply Stress Conditions (Heat, Acid, Base, Peroxide, Light) start->stress sample Take Time-Point Samples (e.g., 0, 2, 4, 8, 24 hours) stress->sample hplc HPLC Analysis sample->hplc data Data Analysis (Peak Purity, % Degradation) hplc->data report Generate Stability Report data->report

Sources

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound, a critical chemical intermediate in the pharmaceutical industry. The document delves into its chemical identity, physicochemical properties, and detailed synthetic methodologies, including classical and modern industrial approaches. Emphasis is placed on its pivotal role as a key building block in the synthesis of proton pump inhibitors (PPIs), such as Omeprazole, which are widely used in the treatment of acid-related gastrointestinal disorders. The guide further explores its chemical reactivity, analytical characterization, and essential safety protocols. Designed for researchers, scientists, and drug development professionals, this paper synthesizes technical data with practical insights to serve as an authoritative resource on the subject.

Introduction

This compound is a substituted pyridine derivative whose significance is almost exclusively tied to its function as a precursor in the synthesis of high-value active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring two reactive chlorine-bearing sites, makes it an exceptionally versatile building block for constructing complex heterocyclic molecules.[1] The primary application of this compound lies in the multi-step synthesis of the benzimidazole-based proton pump inhibitors (PPIs), a class of drugs that profoundly reduces gastric acid production.[1][2] The development of efficient and scalable synthetic routes for this intermediate has been a key factor in the cost-effective manufacturing of blockbuster drugs like Omeprazole and Esomeprazole.[3] This guide will explore the fundamental chemistry and practical applications of this important compound.

Physicochemical Properties and Identification

The compound is a white to off-white solid, characterized by its hydrochloride salt form which enhances stability and handling.[3][4] Its identity and key properties are summarized in the table below.

PropertyValueSource
IUPAC Name 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine;hydrochloride[1][5]
CAS Number 143016-68-6 (hydrochloride salt); 142885-96-9 (free base)[1][5]
Molecular Formula C₈H₉Cl₂N · HCl[1]
Molecular Weight 226.53 g/mol [1]
Appearance White to off-white powder/crystal[3]
SMILES Cl.Cc1cnc(CCl)c(C)c1Cl[1]
InChIKey UZYOEPBKRIJNLU-UHFFFAOYSA-N[1]
Storage Store sealed in a dry, cool environment (2-8°C recommended)[1]

Synthesis and Manufacturing

The industrial production of this compound has evolved to optimize yield, purity, and environmental impact. The synthesis typically originates from precursors like 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and involves a critical chlorination step.[1] Two prevalent methods are detailed below.

Chlorination Using Thionyl Chloride

This classical laboratory and industrial method utilizes thionyl chloride (SOCl₂) as the chlorinating agent. The causality behind this choice lies in thionyl chloride's ability to effectively convert hydroxyl groups to chlorides, with the byproducts (sulfur dioxide and hydrogen chloride gas) being easily removable, which drives the reaction to completion.

  • Dissolution: Dissolve the starting material, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, in a suitable inert solvent such as dichloromethane (CH₂Cl₂).[4]

  • Reagent Addition: Under an inert atmosphere (e.g., argon) to prevent side reactions with atmospheric moisture, add a solution of thionyl chloride dropwise at room temperature.[4] Controlling the addition rate is crucial to manage the exothermic nature of the reaction.

  • Reaction: Stir the mixture for approximately one hour at 20-25°C to ensure the reaction proceeds to completion.[1][4]

  • Solvent Removal: Remove the solvent and excess thionyl chloride under reduced pressure.[4]

  • Isolation: Suspend the resulting solid residue in a non-polar solvent like hexanes, and collect the product by filtration.[4]

  • Drying: Wash the filtered solid with fresh hexanes and air-dry to yield the final hydrochloride salt product.[1][4]

Chlorination Using Triphosgene

A more modern and efficient industrial method employs triphosgene (bis(trichloromethyl) carbonate), a safer solid equivalent of the highly toxic phosgene gas.[6] This method is often preferred for large-scale synthesis due to its high yield, high purity, and reduced production of corrosive gaseous byproducts compared to the thionyl chloride route.[1][6]

  • Dissolution: Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in toluene to a concentration of 20–30% (w/w).[6]

  • Reagent Addition: Cool the solution to 0–10°C. Add a 40–50% toluene solution of triphosgene dropwise while stirring.[1][6] The low temperature is critical for controlling reactivity and preventing degradation.

  • Monitoring: Monitor the reaction's progress via High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1][6] This self-validating step ensures optimal reaction time and prevents over-reaction.

  • Quenching: After completion, add a small molar ratio of methanol to quench any residual triphosgene or reactive intermediates.[1][6]

  • Isolation: The product often crystallizes directly from the reaction mixture. It can be isolated by centrifugation or filtration, followed by drying, to obtain the high-purity hydrochloride salt.[6]

Synthesis_Workflow start Precursor (2-Hydroxymethyl Pyridine Derivative) solvent Dissolve in Inert Solvent (e.g., Toluene, DCM) start->solvent chlorination Chlorination Step solvent->chlorination monitoring Reaction Monitoring (HPLC) chlorination->monitoring reagent1 Thionyl Chloride (SOCl₂) reagent1->chlorination Method A reagent2 Triphosgene (BTC) reagent2->chlorination Method B workup Work-up & Isolation (Quench, Filter, Dry) monitoring->workup product Final Product 4-Chloro-2-(chloromethyl)-3,5- dimethylpyridine HCl workup->product

Caption: Generalized workflow for the synthesis of the target pyridine hydrochloride.

Chemical Reactivity and Role in PPI Synthesis

The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms. The chloromethyl group (-CH₂Cl) at the 2-position is highly susceptible to nucleophilic substitution, making it the primary site of reaction. This reactivity is central to its role in building the core structure of proton pump inhibitors.

In the synthesis of Omeprazole, for example, the chloromethyl pyridine intermediate is coupled with a substituted benzimidazole-thiol derivative. The sulfur atom of the thiol acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group to form a thioether linkage. This reaction is the cornerstone of constructing the final drug molecule.[7]

PPI_Synthesis reactant1 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (Electrophile) reaction Nucleophilic Substitution (S-N Coupling) reactant1->reaction reactant2 Substituted Benzimidazole-thiol (Nucleophile) reactant2->reaction intermediate Thioether Intermediate (Sulfide Precursor) reaction->intermediate Forms C-S bond oxidation Oxidation (e.g., m-CPBA) intermediate->oxidation product Final PPI Drug (e.g., Omeprazole) oxidation->product

Caption: Core reaction forming the PPI backbone from the pyridine intermediate.

The resulting sulfide intermediate is then oxidized to a sulfoxide, yielding the final active pharmaceutical ingredient, Omeprazole.[7] This entire class of drugs, known as PPIs, functions by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in the parietal cells of the stomach lining.[8][9] They are prodrugs that accumulate in the acidic environment of the parietal cells, where they are converted to their active form.[10][11] This active species then forms a covalent disulfide bond with cysteine residues on the proton pump, permanently inactivating it and thereby blocking the final step in gastric acid secretion.[11][12]

Applications in Drug Development

Primary Application: Proton Pump Inhibitors (PPIs)

The predominant application of this compound is as an indispensable intermediate in the synthesis of PPIs.[1] This class of drugs is a frontline therapy for numerous acid-related conditions, including:

  • Peptic ulcers[3][13]

  • Gastroesophageal reflux disease (GERD)[1][12]

  • Zollinger-Ellison syndrome[9]

The pyridine moiety provided by this intermediate is crucial for the mechanism of action of PPIs. Its nitrogen atom has a pKa that allows the drug molecule to accumulate selectively in the highly acidic compartments of gastric parietal cells, ensuring targeted delivery and activation at the site of action.[9][12]

Other Pharmaceutical Applications

Beyond PPIs, this pyridine derivative has been utilized in the development of other therapeutic agents. Notably, it serves as an intermediate in the preparation of 2-amino-6-halopurine Hsp90 inhibitors, which have been investigated for their potential antitumor activity.[1] Its versatile and reactive nature makes it a valuable building block in medicinal chemistry for creating libraries of novel compounds for drug discovery screening.[1]

Analytical Characterization

To ensure the quality and purity required for pharmaceutical manufacturing, each batch of this compound is subjected to rigorous analytical testing. A comprehensive Certificate of Analysis (CoA) typically accompanies the product, providing data from several standard techniques:[14]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and quantify any impurities.[14]

  • Nuclear Magnetic Resonance (¹H-NMR): Confirms the chemical structure by analyzing the magnetic properties of the atomic nuclei.[14]

  • Mass Spectrometry (MS): Verifies the molecular weight and fragmentation pattern of the molecule.[14]

  • Infrared Spectroscopy (IR): Identifies the functional groups present in the compound.[14]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage are imperative to ensure laboratory safety.

  • Hazards: The compound is classified as a skin, eye, and respiratory irritant.[15][16] It may cause an allergic skin reaction.[16]

  • Handling: Use in a well-ventilated area.[16] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16] Avoid creating dust and all personal contact, including inhalation.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][16] Recommended storage temperature is between 2-8°C to maintain long-term stability.[1]

  • Stability: The compound is stable under normal conditions but should be kept away from excess heat and incompatible materials.[15]

Conclusion

This compound is more than just a chemical reagent; it is a key enabler of modern pharmacotherapy for acid-related gastrointestinal diseases. Its well-defined synthesis, specific reactivity, and critical role in the construction of proton pump inhibitors underscore its importance in the pharmaceutical landscape. A thorough understanding of its chemistry, handling, and application is essential for professionals engaged in drug discovery, process development, and manufacturing.

References

  • Proton Pump Inhibitors. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(2), 2182-2193. Retrieved January 18, 2026, from [Link]

  • 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical and Bio-Medical Science, 17(4), 2067-2074. Retrieved January 18, 2026, from [Link]

  • This compound (C8H9Cl2N). (n.d.). PubChemLite. Retrieved January 18, 2026, from [Link]

  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? (n.d.). FAQ. Retrieved January 18, 2026, from [Link]

  • Xia, L. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (2013, August 7). Google Patents.
  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • The Chemically Elegant Proton Pump Inhibitors. (2005). US Pharmacist. Retrieved January 18, 2026, from [Link]

  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (2010, February 10). Google Patents.
  • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors. (2009). Journal of Neurogastroenterology and Motility, 15(1), 27–35. Retrieved January 18, 2026, from [Link]

  • What is the mechanism of action for Proton Pump Inhibitors (PPIs)? (2025, October 5). Dr.Oracle. Retrieved January 18, 2026, from [Link]

  • Proton-pump inhibitor. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

  • Pharmacology of Proton Pump Inhibitors. (2009). Current Opinion in Gastroenterology, 25(6), 543–547. Retrieved January 18, 2026, from [Link]

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Methodological & Application

Synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride from 2-hydroxymethyl-3,5-dimethyl-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride from 2-hydroxymethyl-3,5-dimethyl-4-chloropyridine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive guide for the synthesis of this compound, a critical intermediate in the pharmaceutical industry, notably for the production of proton pump inhibitors like Omeprazole. The protocol details the chlorination of 2-hydroxymethyl-3,5-dimethyl-4-chloropyridine using thionyl chloride (SOCl₂). Emphasis is placed on the underlying chemical principles, rigorous safety procedures, a detailed step-by-step protocol, and methods for product characterization to ensure a high-yield, high-purity outcome.

Foundational Principles: The Chemistry of Conversion

The conversion of a primary alcohol to an alkyl chloride is a cornerstone reaction in organic synthesis. The hydroxyl group (-OH) of an alcohol is a poor leaving group, making direct nucleophilic substitution difficult.[1][2] The strategy, therefore, is to convert the hydroxyl into a better leaving group. Thionyl chloride (SOCl₂) is an exceptionally effective reagent for this transformation for several key reasons.[2][3]

The reaction proceeds via a nucleophilic substitution mechanism, typically Sₙ2 for primary alcohols like the substrate .[1][4] The process is initiated by the attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. This forms an intermediate alkyl chlorosulfite. The chloride ion, displaced in the first step, then acts as a nucleophile, attacking the carbon atom and displacing the chlorosulfite group. A significant advantage of this method is that the byproducts of the leaving group's decomposition—sulfur dioxide (SO₂) and hydrogen chloride (HCl)—are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification.[2][3] The generated HCl also protonates the basic pyridine nitrogen, directly yielding the stable hydrochloride salt of the product.

Reaction Mechanism Diagram

G cluster_reactants Reactants cluster_products Products & Byproducts sub 2-hydroxymethyl-3,5-dimethyl- 4-chloropyridine intermed Alkyl Chlorosulfite Intermediate sub->intermed 1. Nucleophilic attack on S socl2 Thionyl Chloride (SOCl₂) socl2->intermed prod 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (as Hydrochloride Salt) intermed->prod 2. Sₙ2 attack by Cl⁻ so2 Sulfur Dioxide (SO₂) intermed->so2 3. Decomposition hcl Hydrogen Chloride (HCl) intermed->hcl cl_ion Chloride Ion (Cl⁻) cl_ion->prod

Caption: Reaction mechanism for the chlorination of a primary alcohol using thionyl chloride.

Safety Imperatives: Handling Thionyl Chloride

Thionyl chloride is a hazardous substance and must be handled with extreme caution. It is corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gases (SO₂ and HCl).[5][6][7] Adherence to the following safety protocols is mandatory.

  • Work Area: All operations must be conducted inside a certified, well-ventilated chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Tightly fitting safety goggles and a full-face shield are required.[6][9]

    • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Inspect gloves for any signs of degradation before use.[6][9]

    • Body Protection: A flame-retardant lab coat and appropriate protective clothing are necessary. An emergency shower and eyewash station must be immediately accessible.[5]

  • Reagent Handling:

    • Use only oven-dried or flame-dried glassware to prevent violent reactions with residual moisture.

    • Store thionyl chloride in a cool, dry, well-ventilated area away from water, acids, bases, and alcohols.[5]

    • Containers must be opened and handled carefully, preferably under an inert atmosphere (e.g., nitrogen or argon).

  • Spill & Emergency Procedures:

    • In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, then seek immediate medical attention.[9]

    • For eye contact, flush with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[7][8]

    • For spills, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use water to clean up spills.[6][9]

Detailed Experimental Protocol

This protocol is designed for the reliable synthesis and isolation of the target compound.

Materials and Equipment
CategoryItem
Reagents 2-hydroxymethyl-3,5-dimethyl-4-chloropyridine (≥98% purity)
Thionyl chloride (SOCl₂, ≥99% purity)
Anhydrous Dichloromethane (DCM, CH₂Cl₂) or Toluene
Anhydrous Hexane
Equipment Round-bottom flask (oven-dried)
Dropping funnel (oven-dried)
Magnetic stirrer and stir bar
Ice-water bath
Rotary evaporator
Büchner funnel and vacuum flask
Standard laboratory glassware (beakers, graduated cylinders)
Inert gas line (Nitrogen or Argon)
Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Ensure the setup is under an inert atmosphere (e.g., nitrogen).

  • Dissolution: To the flask, add 2-hydroxymethyl-3,5-dimethyl-4-chloropyridine (1.0 eq). Add anhydrous dichloromethane (or toluene) to create a solution of approximately 0.3-0.5 M concentration.

  • Cooling: Place the flask in an ice-water bath and begin stirring. Allow the solution to cool to 0-5 °C.

  • Reagent Addition: Add thionyl chloride (1.05-1.1 eq) to the dropping funnel. Add the thionyl chloride dropwise to the stirred solution over 30-45 minutes. Crucial: Maintain the internal temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Solvent Removal: Once the reaction is complete, remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Product Precipitation: To the resulting residue (which may be an oil or a semi-solid), add a sufficient volume of anhydrous hexane. Stir the mixture vigorously. The product hydrochloride salt will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold hexane to remove any soluble impurities.

  • Drying: Dry the isolated white to off-white solid product under vacuum to a constant weight.

Workflow Diagram

Caption: A step-by-step workflow for the synthesis of the target compound.

Quantitative Data and Characterization

Stoichiometry and Yield
ParameterValue
Starting Material (C₈H₁₀ClNO)Molar Mass: 171.62 g/mol
Molar Ratio: 1.0 eq
Reagent (SOCl₂)Molar Mass: 118.97 g/mol
Molar Ratio: 1.05 - 1.1 eq
Product (C₈H₁₀Cl₃N)Molar Mass: 226.53 g/mol
Typical Yield 90-98%
Analytical Characterization

Confirmation of the product's identity and purity is essential. The following analytical techniques are recommended:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure. Expect characteristic shifts for the aromatic proton, the newly formed chloromethyl (-CH₂Cl) protons, and the two methyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base (product minus HCl).[10]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[11]

Field Insights and Troubleshooting

  • Issue: Low Yield.

    • Cause: Presence of moisture in reagents or on glassware can consume thionyl chloride.

    • Solution: Ensure all glassware is rigorously dried and solvents are anhydrous. Run the reaction under an inert atmosphere.

  • Issue: Dark-colored Product.

    • Cause: Reaction temperature may have been too high during addition, leading to side reactions or degradation.

    • Solution: Strictly control the temperature during the dropwise addition of thionyl chloride. If the product is discolored, recrystallization from a suitable solvent system (e.g., isopropanol/ether) may be necessary for purification.[12]

  • Expert Tip: The use of toluene as a solvent can be advantageous for higher temperature reactions if needed, but for this primary alcohol conversion, dichloromethane is typically sufficient and simplifies solvent removal due to its lower boiling point. Some industrial preparations favor toluene.[13][14]

References

  • NJ.gov. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride (Replaces version of: 2024-03-04). Retrieved from [Link]

  • Yufeng. (n.d.). Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why?. Retrieved from [Link]

  • Google Patents. (n.d.). EP0899268A2 - Process for the preparation of omeprazole and intermediate compounds.
  • FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Retrieved from [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research, 17(4), 2067-2074.
  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Google Patents. (n.d.). CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.
  • Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • PubChem. (n.d.). 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

Sources

Chlorination of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine to yield 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: High-Fidelity Chlorination of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine

Abstract

This document provides a comprehensive guide for the synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride, a critical intermediate in the pharmaceutical industry, notably for the production of proton pump inhibitors such as Omeprazole and Esomeprazole.[1][2][3] We delve into the underlying chemical principles, present a validated, step-by-step protocol using thionyl chloride, and offer expert insights into process control, safety, and analytical validation. The methodologies described herein are designed to ensure high yield and purity, meeting the stringent requirements of drug development professionals.

Introduction: The Strategic Importance of a Key Building Block

The target molecule, this compound, serves as a pivotal precursor in the multi-step synthesis of several blockbuster drugs. Its bifunctional nature, featuring two distinct reactive chlorine sites on a substituted pyridine core, allows for sequential and regioselective reactions essential for constructing complex active pharmaceutical ingredients (APIs).[4] The chlorination of the precursor, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, is a cornerstone transformation. The efficiency and cleanliness of this step directly impact the overall yield and purity of the final API. This guide presents an authoritative protocol for this conversion, emphasizing mechanistic understanding and practical execution.

Mechanistic Insights: The Chlorination Pathway

The conversion of a primary alcohol to an alkyl chloride using thionyl chloride (SOCl₂) is a classic and highly effective transformation. The reaction proceeds through a two-stage mechanism that ensures efficient conversion and minimizes side reactions when properly controlled.

Stage 1: Formation of the Alkyl Chlorosulfite Intermediate The reaction initiates with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and, following deprotonation (often facilitated by a non-nucleophilic base or the solvent), forms a key intermediate: an alkyl chlorosulfite (ROSOCl).[5] This step is crucial as it transforms the hydroxyl group, a poor leaving group, into a highly reactive chlorosulfite moiety.

Stage 2: Nucleophilic Substitution The mechanism for the displacement of the chlorosulfite group can follow two primary pathways:

  • Sₙi (Substitution Nucleophilic internal): In the absence of a base like pyridine, the chlorosulfite intermediate can collapse in a concerted fashion. The C-O bond breaks while the chlorine atom from the same molecule attacks the carbon center from the same face, a process known as "internal return."[5][6] This pathway results in retention of stereochemistry and releases sulfur dioxide (SO₂) gas.

  • Sₙ2 (Substitution Nucleophilic bimolecular): When a base such as pyridine is added, it reacts with the initially displaced HCl.[7] This generates a free chloride ion (Cl⁻) in the reaction medium. This external nucleophile can then attack the carbon atom in a classic backside attack, leading to inversion of stereochemistry and displacement of the chlorosulfite group.[5][6][8]

For the achiral substrate in this protocol, the stereochemical outcome is not a factor. However, the choice of conditions (with or without a base) can influence reaction rates and side product profiles. The protocol detailed below proceeds without an external base, relying on the Sₙi pathway, driven to completion by the irreversible loss of gaseous SO₂.

G cluster_0 Stage 1: Alkyl Chlorosulfite Formation cluster_1 Stage 2: SNi Substitution (Internal Return) A Py-CH₂OH (Starting Alcohol) C Py-CH₂-O-S(O)Cl (Alkyl Chlorosulfite Intermediate) A->C Nucleophilic Attack B SOCl₂ (Thionyl Chloride) B->C D HCl C->D Proton loss E Py-CH₂-O-S(O)Cl F [Py-CH₂⁺ --- Cl⁻] (Tight Ion Pair) E->F C-O bond cleavage G Py-CH₂Cl (Product) F->G Internal Cl⁻ attack H SO₂ (gas) F->H Ejection

Figure 1: Simplified reaction mechanism for chlorination with thionyl chloride.

Comparative Overview of Chlorination Reagents

While thionyl chloride is a common and effective choice, other reagents can be employed. The selection depends on factors like scale, safety infrastructure, and desired purity profile.

ReagentTypical SolventAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** Dichloromethane, TolueneHigh reactivity, volatile byproducts (SO₂, HCl), cost-effective.[9][10]Highly corrosive and moisture-sensitive, generates acidic gas.[11][12]
Triphosgene (BTC) TolueneHigh yield and purity, environmentally cleaner (releases CO₂).[1][3]More expensive, highly toxic (phosgene equivalent).[1]
Sulfuryl Chloride (SO₂Cl₂) **DichloromethaneEffective for certain substrates.Can lead to different side products, also highly corrosive.[2]
Phosphorus Oxychloride (POCl₃) Dichloromethane, TriethylamineHighly selective under mild conditions.[13]Reaction workup can be more complex.

Detailed Experimental Protocol

This protocol details the chlorination using thionyl chloride, a robust and widely documented method.[1][10]

Materials and Reagents
ReagentCAS No.M.W.Purity
2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine86604-78-6167.21>98%
Thionyl Chloride (SOCl₂)7719-09-7118.97>99%
Dichloromethane (DCM), anhydrous75-09-284.93>99.8%
n-Hexane, anhydrous110-54-386.18>99%
Isopropyl Alcohol (IPA)67-63-060.10Reagent Grade
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Condenser with a gas outlet connected to a scrubber (containing NaOH solution)

  • Inert gas line (Argon or Nitrogen)

  • Ice-water bath

  • Rotary evaporator

  • Büchner funnel and filtration flask

Critical Safety Precautions
  • Thionyl Chloride is highly toxic, corrosive, and reacts violently with water. [11][14] Always handle it in a well-ventilated chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[15][16]

  • The reaction generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which are toxic and corrosive.[9][12] Ensure the reaction apparatus is equipped with a gas scrubber to neutralize these acidic vapors.

  • Ensure all glassware is thoroughly dried to prevent the violent reaction of thionyl chloride with moisture.

  • Have an emergency eyewash station and safety shower readily accessible.[15][16]

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to an inert gas line and a scrubber. Purge the system with Argon or Nitrogen for 10-15 minutes.

  • Charging the Reactor: To the flask, add 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine (e.g., 25.1 g, 0.15 mol). Add anhydrous dichloromethane (400 mL) and stir until the solid is fully dissolved.[10]

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Addition of Thionyl Chloride: Prepare a solution of thionyl chloride (e.g., 18.8 g, 0.158 mol) in anhydrous dichloromethane (100 mL) and load it into the dropping funnel.[10] Add the thionyl chloride solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 20-25 °C). Continue stirring for an additional 1-2 hours.[1][10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Isolation of Product: The resulting solid residue is the crude hydrochloride salt. Suspend this solid in anhydrous n-hexane (200 mL) and stir vigorously for 30 minutes to wash away any non-polar impurities.[10]

  • Filtration and Drying: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of fresh n-hexane (50 mL).[10] Air-dry the product or dry it in a vacuum oven at low heat (35-40 °C) to a constant weight.

  • (Optional) Recrystallization: For higher purity, the product can be recrystallized. A reported method involves using an isopropyl alcohol solution containing hydrochloric acid.[9]

G A 1. Setup & Purge (Dry 3-neck flask under Ar/N₂) B 2. Charge Reactant (Dissolve starting material in anhydrous DCM) A->B C 3. Cool Mixture (0-5 °C, Ice Bath) B->C D 4. Add SOCl₂ Solution (Dropwise, <10 °C) C->D E 5. React at RT (Stir for 1-2 hours) D->E F 6. Concentrate (Remove solvent via rotary evaporation) E->F G 7. Slurry in Hexane (Suspend solid residue) F->G H 8. Filter & Dry (Collect white solid product) G->H I Final Product (4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine HCl) H->I

Figure 2: Experimental workflow for the synthesis of the target hydrochloride salt.

Product Validation and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

  • Appearance: The final product should be a white to off-white solid.

  • Melting Point: Literature reports a melting point in the range of 139-142 °C.[17]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should confirm the structural integrity. Key expected signals include singlets for the two methyl groups, the methoxy group, and the newly formed chloromethyl group (CH₂Cl), as well as a singlet for the pyridine ring proton.

  • Mass Spectrometry (MS): ESI-MS analysis should show a parent ion peak corresponding to the free base of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final product, which should typically be >99%.[18]

  • Elemental Analysis: The experimentally determined percentages of C, H, N, and O should align with the theoretical values for the molecular formula C₉H₁₂Cl₃NO.[9]

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC or HPLC analysis shows significant remaining starting material, the reaction time can be extended, or a slight excess of thionyl chloride can be used. Ensure the thionyl chloride used is of high quality and not decomposed.

  • Product Darkening: A dark-colored product may indicate impurities or degradation. This can result from excessive heat during reaction or solvent removal. Ensure strict temperature control. Recrystallization can often resolve discoloration.

  • Importance of Anhydrous Conditions: The presence of water will rapidly decompose thionyl chloride into SO₂ and HCl, reducing its effectiveness and potentially causing a dangerous pressure buildup.[11][12] All solvents must be anhydrous, and glassware must be flame- or oven-dried.

  • Scrubber Efficiency: The NaOH solution in the scrubber should be fresh and of sufficient concentration (e.g., 2-5 M) to effectively neutralize the generated acidic gases throughout the reaction.

Conclusion

The chlorination of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine using thionyl chloride is a reliable and scalable method for producing the key pharmaceutical intermediate this compound. By adhering to the detailed protocol, maintaining strict anhydrous conditions, and observing all safety precautions, researchers can consistently achieve high yields of a high-purity product suitable for downstream applications in drug development and synthesis.

References

  • Benchchem. (n.d.). This compound.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Vol. 17 | No. 4 |2067-2074| October - December | 2024.
  • FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?.
  • ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - Thionyl Chloride.
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  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride.
  • Actylis Lab Solutions. (2010). Thionyl chloride MSDS.
  • ScienceLab.com. (2005). Thionyl chloride MSDS.
  • Xia, L. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.
  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Liu, X., et al. (2017). Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. Lat. Am. J. Pharm. 36 (1): 169-73.
  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • OrgoSolver. (n.d.). Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion.
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3): 57-70.
  • Oreate AI Blog. (2025). The Role of SOCl2 and Pyridine in Organic Chemistry.
  • Punthasee, P. (2025). UCF CHM2210 - Chapter 12.15 - SOCl2 (Thionyl chloride) and pyridine. YouTube.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

Sources

Triphosgene as a chlorinating agent for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Triphosgene as a Chlorinating Agent for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the synthesis of this compound, a critical intermediate in the production of proton pump inhibitors such as Omeprazole.[1][2][3] The protocol details the use of triphosgene (bis(trichloromethyl) carbonate, BTC) as a highly efficient and safer chlorinating agent compared to traditional reagents like thionyl chloride or phosgene gas.[1][4][5] This method offers significant advantages, including high yields (>96%), exceptional purity (~99.7%), and a more favorable environmental profile, making it well-suited for industrial applications.[1] The guide covers the underlying chemical principles, detailed safety protocols for handling triphosgene, a step-by-step experimental procedure, and methods for product characterization.

Introduction and Scientific Background

This compound is a key building block in the synthesis of several pharmaceuticals, most notably the widely used anti-ulcer drug Omeprazole.[2][3] The efficiency and purity of its synthesis directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API).

Traditionally, the chlorination of the precursor alcohol has been achieved using reagents like thionyl chloride (SOCl₂). While effective, this method presents significant environmental and safety challenges due to the evolution of toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1]

Triphosgene, a stable crystalline solid, has emerged as a superior alternative, serving as a convenient and safer-to-handle equivalent of the highly toxic phosgene gas.[4][5] Its application in this synthesis involves a dual chlorination of the starting material, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, to yield the desired product with high efficiency.[1] The primary by-product is carbon dioxide, which is environmentally benign compared to the emissions from sulfur-based chlorinating agents.[6]

Mechanism of Chlorination

Triphosgene does not typically react directly with alcohols. The reaction is activated by a nucleophilic catalyst or a base. In the context of chlorinating alcohols, the mechanism generally proceeds through the formation of a chloroformate intermediate.[7][8] This intermediate is then susceptible to nucleophilic attack by a chloride ion (Cl⁻), leading to the displacement of the chloroformate group and formation of the alkyl chloride. The process is efficient for primary alcohols and avoids the harsh conditions and complex mixtures often associated with reagents like PCl₅ or SOCl₂.[7]

In this specific synthesis, triphosgene facilitates the chlorination of the primary alcohol at the 2-position and the substitution of the methoxy group at the 4-position. The reaction is believed to proceed as illustrated below.

Reaction_Mechanism Start 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine Intermediate1 Chloroformate Intermediate Start->Intermediate1 1. Triphosgene activation of -CH₂OH Triphosgene Triphosgene (BTC) Intermediate2 Activated Pyridine Ring (4-position) Intermediate1->Intermediate2 2. Ring activation & formation of Vilsmeier-like species Product 4-Chloro-2-(chloromethyl)-3,5- dimethylpyridine HCl Intermediate2->Product 3. Nucleophilic attack by Cl⁻ at C2-methyl and C4 positions

Caption: Proposed mechanism for triphosgene-mediated chlorination.

Critical Health and Safety Precautions

WARNING: Triphosgene is a highly toxic and corrosive substance that is fatal if inhaled and causes severe skin and eye damage.[9] It is also sensitive to moisture and heat, potentially decomposing into highly toxic phosgene gas.[10] All handling must be performed with strict adherence to safety protocols.

  • Engineering Controls: All operations involving triphosgene must be conducted within a certified, high-performance chemical fume hood or a glove box to prevent any inhalation exposure.[11] The work area must be equipped with an emergency eye wash station and safety shower.[9]

  • Personal Protective Equipment (PPE):

    • Respiratory Protection: In case of inadequate ventilation, wear a full-face respirator with an appropriate cartridge.[9]

    • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber).

    • Eye/Face Protection: Use chemical safety goggles and a face shield.[9]

    • Skin and Body Protection: Wear a chemical-resistant lab coat, full-length pants, and closed-toe shoes.[11]

  • Handling and Storage:

    • Store triphosgene in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool (2-8 °C), dry, and well-ventilated area away from moisture and heat sources.[9]

    • Avoid creating dust when handling the solid material.[9][11]

    • Use spark-proof tools and explosion-proof equipment.

  • Emergency Procedures:

    • Inhalation: Immediately move the person to fresh air. Call a poison center or doctor immediately. If breathing has stopped, provide artificial respiration.[9][12]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[9][12]

    • Spills: Evacuate the area. Wear full protective equipment. Cover the spill with a dry, inert absorbent material (e.g., vermiculite, dry sand). Carefully collect the material into a sealed container for proper disposal. Do not use water.[11]

Detailed Experimental Protocol

This protocol is adapted from established industrial methods for its high yield and purity.[1][6]

Materials and Reagents
ReagentCAS NumberMolar MassPurityNotes
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine86604-78-6181.22 g/mol >98%Starting material. Must be dry.
Triphosgene (BTC)32315-10-9296.75 g/mol >99%Highly toxic. Handle with extreme care.
Toluene108-88-392.14 g/mol AnhydrousReaction solvent.
Methanol67-56-132.04 g/mol AnhydrousQuenching agent.
Experimental Workflow Diagram

Experimental_Workflow Setup 1. Setup - Dry 3-neck flask under N₂ - Equip with stirrer, dropping funnel, thermometer Dissolve 2. Dissolution - Dissolve starting material in Toluene (20-30% mass concentration) Setup->Dissolve Cool 3. Cooling - Cool reaction mixture to 0-10 °C Dissolve->Cool Addition 4. Reagent Addition - Add 40-50% Toluene solution of Triphosgene dropwise - Maintain temp at 0-10 °C Cool->Addition Reaction 5. Reaction & Monitoring - Stir for ~3 hours - Monitor completion by HPLC Addition->Reaction Quench 6. Quenching - Add Methanol dropwise to destroy excess BTC Reaction->Quench Workup 7. Work-up - Remove acidic gases under reduced pressure Quench->Workup Isolate 8. Isolation - Centrifuge the slurry - Dry the solid product under vacuum Workup->Isolate

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry 1000 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet. Ensure the system is under a positive pressure of dry nitrogen.

  • Dissolution of Starting Material: Charge the flask with 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (e.g., 80.0 g, 0.44 mol) and anhydrous toluene (e.g., 320 g) to create a 20-25% solution.[6] Stir until all solid has dissolved.

  • Cooling: Immerse the flask in an ice-salt bath and cool the solution to between 0 °C and 10 °C.[1][6]

  • Triphosgene Addition: In a separate dry flask, prepare a 40-50% solution of triphosgene in anhydrous toluene. The molar ratio of starting material to triphosgene should be approximately 1:0.35-0.37.[6] For 0.44 mol of starting material, this corresponds to ~46 g (0.156 mol) of triphosgene.

  • Carefully transfer the triphosgene solution to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for approximately 3 hours.[6] Monitor the reaction's progress by taking small aliquots and analyzing them via High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the mixture back down to ~5 °C.[6] Add anhydrous methanol dropwise to quench any unreacted triphosgene and its intermediates. The molar ratio of the initial starting material to methanol should be 1:0.10-0.25 (e.g., ~2.8 g, 0.088 mol of methanol).[6] Stir for an additional hour.

  • Product Isolation: Apply a vacuum to the flask to remove dissolved acidic gases (HCl, CO₂).[6] The product will precipitate as a solid.

  • Transfer the resulting slurry to a centrifuge to separate the solid.

  • Drying: Dry the solid product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Expected Results & Characterization
ParameterValueReference
Yield >96%[1][6]
Purity (HPLC) ~99.7%[1][6]
Appearance White to off-white solid[3]
Melting Point 128-131 °C (lit.)[3]
Solubility Soluble in water[3]

The identity and purity of the final product, this compound (MW: 222.11 g/mol ), should be confirmed using standard analytical techniques such as ¹H-NMR, Mass Spectrometry, and HPLC.[13][14]

Comparative Analysis of Chlorination Methods

MethodReagents UsedYield (%)Purity (%)Environmental ImpactOperational Complexity
Triphosgene Triphosgene, Toluene, Methanol>96~99.7Low (CO₂ released)Moderate (requires low temp control)
Thionyl Chloride Thionyl Chloride, DCM~100HighHigh (SO₂, HCl gases)Simple
Multistep Synthesis Multiple reagents (e.g., POCl₃)VariableModerateHigh (multiple waste streams)High (many steps)
(Data synthesized from source[1])

The triphosgene method provides a superior balance of high yield, exceptional purity, and environmental responsibility, positioning it as the preferred method for industrial-scale synthesis.[1]

Conclusion

The use of triphosgene as a chlorinating agent for the synthesis of this compound is a robust, high-yielding, and environmentally conscious process.[1][6] While the handling of triphosgene demands stringent safety protocols due to its high toxicity, the benefits of cleaner reaction by-products, exceptional product purity, and high efficiency make it an exemplary choice for pharmaceutical intermediate manufacturing. Adherence to the detailed protocol and safety measures outlined in this guide will ensure a safe and successful synthesis.

References

  • Benchchem. (n.d.). This compound.
  • Ayala, C. E., Villalpando, A., Nguyen, A. L., McCandless, G. T., & Kartika, R. (2012). Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation. Organic Letters, 14(14), 3676–3679.
  • Synquest Labs. (n.d.). Triphosgene Safety Data Sheet.
  • Sigma-Aldrich. (2025). Triphosgene Safety Data Sheet.
  • Loba Chemie. (2013). TRIPHOSGENE FOR SYNTHESIS MSDS.
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  • University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab.
  • S D Fine-Chem Limited. (n.d.). TRIPHOSGENE Safety Data Sheet.
  • Saputra, M. A., Shofa, M., & Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Beilstein journal of organic chemistry, 16, 2507–2545.
  • Guidechem. (n.d.). What is Triphosgene and its significance in chemical reactions?.
  • ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. World Journal of Pharmaceutical Research, 17(4), 2067-2074.
  • Guidechem. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?.
  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Cion Pharma. (n.d.). 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer.
  • ChemicalBook. (n.d.). Triphosgene.
  • Google Patents. (n.d.). CN1125031C - Triphosgene preparing process.
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Application Notes and Protocols: The Role of 2-(Chloromethyl)pyridine Derivatives in Omeprazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Cornerstone Synthesis in Medicinal Chemistry

Omeprazole, the first-in-class proton pump inhibitor (PPI), revolutionized the treatment of acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] Its synthesis is a landmark in pharmaceutical chemistry, often serving as a case study in convergent synthetic strategies. A prevalent and industrially scalable method involves the strategic coupling of a substituted benzimidazole core with a functionalized pyridine moiety.[2][3]

This technical guide provides an in-depth exploration of a key step in this synthesis: the application of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride and its structural analogs. While the specific title compound is one of several possible pyridine intermediates, the core chemical transformation—a nucleophilic substitution to form a thioether linkage—remains a constant and critical step. We will detail the underlying mechanisms, provide field-proven experimental protocols, and offer insights into the optimization of this pivotal reaction.

Overall Synthetic Workflow: A Two-Stage Approach

The synthesis of omeprazole from its primary precursors is elegantly achieved in two main stages:

  • Thioether Formation (Condensation): A nucleophilic substitution reaction is conducted between a mercaptobenzimidazole derivative and a chloromethylpyridine derivative. This step forges the crucial C-S bond that links the two heterocyclic systems, yielding a sulfide intermediate sometimes referred to as "pyrmetazole."[1][3]

  • Selective Oxidation: The thioether intermediate is carefully oxidized to the corresponding sulfoxide, which is the active pharmaceutical ingredient, omeprazole.[1][3]

This workflow is a testament to controlled chemical transformations, where reaction conditions are paramount to ensure high yield and purity by avoiding common side reactions.

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Final Product A 2-Mercapto-5-methoxy- benzimidazole C Thioether Intermediate (Sulfide) A->C Step 1: Condensation (Nucleophilic Substitution) B 4-Chloro-2-(chloromethyl)- 3,5-dimethylpyridine HCl B->C D Omeprazole (Sulfoxide) C->D Step 2: Oxidation (e.g., m-CPBA)

Caption: High-level workflow for the synthesis of omeprazole.

Part 1: Thioether Formation via Nucleophilic Substitution

This condensation reaction is the cornerstone of the omeprazole synthesis, uniting the two key heterocyclic fragments.

Principle and Mechanism

The reaction proceeds via a classic SN2 mechanism. The thiol group (-SH) of 2-mercapto-5-methoxybenzimidazole is weakly acidic and requires deprotonation by a base, such as sodium hydroxide, to form a potent nucleophile—the thiolate anion.[3] This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine ring. The chloride ion, being a good leaving group, is displaced, resulting in the formation of the thioether C-S bond.

The choice of the pyridine reactant is critical. While the topic specifies this compound, many established syntheses utilize 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.[3][4] In the former case, a subsequent step to introduce the methoxy group at the 4-position would be necessary.[5] The protocol below is based on the more direct coupling with the 4-methoxy analog, which is a widely documented path.[2][3][4]

G Thiolate Benzimidazole Thiolate (Nucleophile) TransitionState SN2 Transition State Thiolate->TransitionState Attacks Electrophilic Carbon Pyridine 2-(Chloromethyl)pyridine (Electrophile) Pyridine->TransitionState Product Thioether Intermediate TransitionState->Product Forms C-S Bond LeavingGroup Chloride Ion (Cl-) TransitionState->LeavingGroup Displaces Leaving Group

Caption: Mechanism of the SN2 condensation reaction.

Experimental Protocol: Synthesis of the Sulfide Intermediate

This procedure details the coupling reaction to form 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.[3]

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Constant pressure dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Suction filtration apparatus (Büchner funnel)

Procedure:

  • In a three-necked flask, dissolve sodium hydroxide (5 g, 0.13 mol) in ethanol (50 mL) with heating to approximately 70-90°C.[3][4]

  • To this basic solution, add 2-mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol) and reflux the mixture until all solids are dissolved, forming the sodium thiolate salt in situ.[2][3]

  • Once dissolution is complete, cool the reaction mixture to below 10°C using an ice bath.[3][4]

  • In a separate vessel, prepare a solution of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol) in water (100 mL).[2][3]

  • Transfer this aqueous solution to a dropping funnel and add it slowly to the cooled benzimidazole solution. Meticulous control of the addition rate is crucial to manage the reaction exotherm.

  • After the addition is complete, allow the reaction temperature to rise to 30°C and maintain it with stirring for 4 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the mixture to 10°C and add 500 mL of water to precipitate the product.[2][3]

  • Stir the resulting slurry for an additional 12 hours to ensure complete precipitation.[2][3]

  • Collect the precipitated white solid by suction filtration, wash thoroughly with water, and dry to obtain the desired thioether intermediate. A typical yield is around 96%.[4]

Data Summary: Thioether Formation

CompoundMolecular Weight ( g/mol )Mass (g)Moles (mol)
2-Mercapto-5-methoxybenzimidazole180.2317.80.10
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl222.11[6]20.00.09
Sodium Hydroxide40.005.00.13
Sulfide Intermediate (Expected)329.42~28.8~0.087

Table 1: Reactant and product data for the synthesis of the sulfide intermediate.[3]

ParameterValueRationale
Solvent Ethanol, WaterProvides good solubility for reactants and facilitates the reaction.
Base Sodium HydroxideDeprotonates the thiol to form the highly nucleophilic thiolate anion.
Temperature <10°C (addition), 30°C (reaction)Controls the initial exothermic reaction and provides sufficient energy for the reaction to proceed to completion.
Reaction Time 4 hours (incubation), 12 hours (stirring)Ensures the reaction goes to completion and allows for full precipitation of the product.

Table 2: Optimized reaction conditions for thioether formation.[3]

Part 2: Selective Oxidation to Omeprazole

The final step in the synthesis is the oxidation of the sulfide to a sulfoxide. This transformation is chemically sensitive, as over-oxidation can lead to the formation of an undesired sulfone impurity.[1][7]

Principle and Mechanism

The sulfur atom in the thioether intermediate is nucleophilic and readily attacked by electrophilic oxygen from an oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this purpose.[1][3] The reaction must be performed at low temperatures (-10°C to 0°C) to provide selectivity for the sulfoxide.[3] Higher temperatures increase the rate of a second oxidation step, converting the desired sulfoxide into the sulfone byproduct.

Experimental Protocol: Synthesis of Omeprazole

Materials:

  • Sulfide Intermediate from Part 1

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Low-temperature bath (e.g., acetone/dry ice)

  • Separatory funnel

Procedure:

  • Dissolve the sulfide intermediate in dichloromethane in a round-bottom flask.

  • Cool the solution to a temperature between -10°C and 0°C using a low-temperature bath.[3]

  • In a separate flask, dissolve m-CPBA in dichloromethane.

  • Slowly add the m-CPBA solution to the cooled sulfide solution. The reaction is typically rapid. Monitor its progress by TLC to ensure full consumption of the starting material without significant formation of the sulfone byproduct.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.[3]

  • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent (dichloromethane) under reduced pressure to yield crude omeprazole.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and diethyl ether, to yield pure omeprazole as a white solid.[3]

References

  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace, published in International Journal of PharmTech Research, 2019. Available from: [Link]

  • Optimization of Omeprazole Synthesis: Physico-Chemical Steering Towards Greener Processes. ResearchGate. Available from: [Link]

  • Novel Approach to the Synthesis of Omeprazole: An Antipeptic Ulcer Agent. Synthetic Communications, 2010. Available from: [Link]

  • Synthesis of Omeprazole Analogues and Evaluation of These as Potential Inhibitors of the Multidrug Efflux Pump NorA of Staphylococcus aureus. PubMed Central (PMC), Antimicrobial Agents and Chemotherapy, 2008. Available from: [Link]

  • Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online, University of Leeds, 2018. Available from: [Link]

  • Optimized condition for the synthesis of proton pump inhibitors. ResearchGate. Available from: [Link]

  • Synthesis, structure, and reactivity of Omeprazole and related compounds (Thesis). White Rose eTheses Online. Available from: [Link]

  • Omeprazole synthesis - Patent EP1085019A1. Google Patents.
  • Process for the preparation of omeprazole and intermediate compounds - Patent EP0899268A2. Google Patents.
  • Optimization of the manufacturing process of a pediatric omeprazole enteric pellets suspension: Full Factorial Design. Taylor & Francis Online, 2023. Available from: [Link]

  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? OKCHEM. Available from: [Link]

  • Process for the preparation of omeprazole and intermediate compounds. European Patent Office. Available from: [Link]

  • Lansoprazole-d4 | CAS Number: 103577-45-3 (unlabelled). BDG Synthesis. Available from: [Link]

  • Formulation, evaluation, and optimization of the omeprazole magnesium multi-unit particulate controlled release tablets using different concentrations of polymers. IP International Journal of Comprehensive and Advanced Pharmacology. Available from: [Link]

  • Lansoprazole | 103577-45-3. SynZeal. Available from: [Link]

  • A process for the preparation of omeprazol - Patent EP0484265A1. Google Patents.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Patent CN103232389A. Google Patents.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. Available from: [Link]

  • Studies in the synthesis of 2-mercapto-5-methoxybenzimidazole. Indian Journal of Chemistry, 2004. Available from: [Link]

  • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine. PubChem, National Institutes of Health. Available from: [Link]

Sources

Role of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride in Hsp90 inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

The Strategic Role of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride in the Synthesis of Novel Hsp90 Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Hsp90 in Modern Drug Discovery

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a pivotal role in maintaining cellular homeostasis by managing the folding, stability, and function of a wide array of "client" proteins.[1][2] In malignant cells, Hsp90 is overexpressed and essential for the survival and proliferation of tumors, as many of its client proteins are key oncogenic drivers (e.g., HER2, Raf-1, CDK4).[2][3] This dependency makes Hsp90 a prime therapeutic target for cancer treatment.[1] The development of Hsp90 inhibitors has led to a diverse range of chemical scaffolds, with nitrogen-containing heterocycles like pyridine being particularly prominent due to their versatile biological activity and ability to form crucial interactions within the Hsp90 ATP-binding site.[4][5][6]

This document provides a detailed guide on the application of This compound , a key synthetic building block, in the construction of potent Hsp90 inhibitors. We will explore its chemical reactivity, provide a detailed protocol for its use in a representative synthesis, and discuss the underlying structure-activity relationships.

Part 1: The Chemistry of a Versatile Building Block

1.1 Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its bifunctional nature. The key to its utility is the chloromethyl group (-CH₂Cl) at the 2-position of the pyridine ring. This group serves as a highly reactive electrophilic handle. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic attack, primarily through an SN2 mechanism. This allows for the straightforward covalent attachment of the pyridine scaffold to a variety of nucleophilic moieties (e.g., amines, thiols, alcohols) present on other molecular fragments.

1.2 The Pyridine Core: More Than a Scaffold

The substituted pyridine ring itself is not merely a passive linker; it is critical for biological activity. The nitrogen atom and various substituents can engage in specific hydrogen bonding and hydrophobic interactions within the N-terminal ATP binding pocket of Hsp90, contributing significantly to the inhibitor's binding affinity and selectivity.[2][7] Structure-activity relationship (SAR) studies have shown that the presence and positioning of groups such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity.[5][6] The specific substitution pattern of the title compound—with a chloro group at C4 and methyl groups at C3 and C5—is designed to optimize these interactions for potent Hsp90 inhibition.[8]

Part 2: Synthesis Protocol - Preparation of a Dihydropteridinone-based Hsp90 Inhibitor

This protocol details the synthesis of a potent Hsp90 inhibitor based on a dihydropteridinone core, demonstrating a practical application of this compound. The procedure involves the N-alkylation of a pteridinone precursor.

Objective: To synthesize 2-amino-4-chloro-8-((4-chloro-3,5-dimethylpyridin-2-yl)methyl)-5-ethyl-7,8-dihydropteridin-6(5H)-one, a representative Hsp90 inhibitor.

Visual Representation of the Synthesis Scheme

Caption: General reaction scheme for Hsp90 inhibitor synthesis.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
2-amino-4-chloro-5-ethyl-7,8-dihydropteridin-6(5H)-one873450-45-4228.65Commercial
This compound109342-12-7226.09Commercial
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11Fisher Scientific
Hexanes110-54-386.18Fisher Scientific
Brine (Saturated NaCl solution)7647-14-558.44Lab Prepared
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9120.37Sigma-Aldrich
Silica Gel (for column chromatography)7631-86-960.08SiliCycle Inc.
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-amino-4-chloro-5-ethyl-7,8-dihydropteridin-6(5H)-one (1.0 eq).

    • Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq).

    • Causality Check: Potassium carbonate acts as a base to deprotonate the nitrogen atom at position 8 of the pteridinone ring, generating the nucleophile required for the substitution reaction. Using an anhydrous base and solvent is crucial to prevent side reactions with water.

  • Addition of Reagents:

    • Add anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration relative to the limiting reagent).

    • Stir the suspension for 10 minutes at room temperature to ensure proper mixing.

    • Add this compound (1.1 eq) to the suspension in one portion.

    • Causality Check: A slight excess of the electrophile ensures the complete consumption of the more valuable pteridinone starting material. DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation (K⁺) while leaving the nucleophile relatively free to react.

  • Reaction Progression:

    • Heat the reaction mixture to 60 °C using an oil bath.

    • Maintain stirring under a nitrogen atmosphere for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (10x the volume of DMF).

    • Extract the aqueous phase with Ethyl Acetate (3 x 15 mL).

    • Causality Check: This step transfers the organic product from the polar DMF/water phase into the immiscible ethyl acetate layer. Repeated extractions ensure maximum recovery.

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Causality Check: The brine wash helps to remove any residual water from the organic layer and aids in breaking up emulsions.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 30% Ethyl Acetate in Hexanes and gradually increasing to 70% Ethyl Acetate in Hexanes.

    • Collect the fractions containing the pure product (identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white to off-white solid.

  • Characterization (Self-Validation):

    • Obtain the mass of the final product and calculate the percentage yield.

    • Confirm the identity and purity of the compound using:

      • ¹H NMR & ¹³C NMR: To verify the chemical structure.

      • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

      • HPLC: To determine the final purity (typically >98%).

Part 3: Data Interpretation and Expected Outcomes

Summary of Expected Results
ParameterExpected Outcome
Physical Appearance White to off-white solid
Yield 65-80%
Purity (HPLC) >98%
¹H NMR Characteristic peaks for both the pteridinone and pyridine moieties, including a key singlet for the -CH₂- linker.
HRMS (ESI+) Calculated m/z value for [M+H]⁺ should match the observed value within ± 5 ppm.
Structure-Activity Relationship (SAR) Insights

The synthesized molecule is a potent Hsp90 inhibitor due to its specific structural features.[8] The dihydropteridinone core mimics the adenine portion of ATP, allowing it to sit within the nucleotide-binding pocket. The attached 4-chloro-3,5-dimethylpyridine moiety extends into a hydrophobic sub-pocket. The chloro-substituent and methyl groups are critical for maximizing van der Waals interactions and optimizing the compound's electronic properties, which translates into high binding affinity and potent cellular activity against various cancer cell lines.[8]

Part 4: Visualization of the Experimental Workflow

G start Start setup 1. Reaction Setup - Add Pteridinone & K₂CO₃ - Add anhydrous DMF start->setup reagents 2. Add Reagents - Add Pyridine HCl derivative - Stir at room temperature setup->reagents reaction 3. Reaction Progression - Heat to 60 °C for 12h - Monitor by TLC reagents->reaction workup 4. Work-up & Extraction - Quench with water - Extract with Ethyl Acetate - Wash with Brine reaction->workup dry 5. Drying & Concentration - Dry over MgSO₄ - Concentrate via Rotovap workup->dry purify 6. Purification - Flash Column Chromatography (EtOAc/Hexanes gradient) dry->purify characterize 7. Characterization - NMR, HRMS, HPLC - Calculate Yield purify->characterize end_node Pure Hsp90 Inhibitor characterize->end_node

Caption: Step-by-step experimental workflow for inhibitor synthesis.

Conclusion

This compound is a strategically designed and highly effective building block for the synthesis of advanced Hsp90 inhibitors. Its reactive chloromethyl group provides a reliable handle for covalent bond formation, while the substituted pyridine core is integral for achieving high-affinity binding to the Hsp90 target. The protocol described herein offers a robust and reproducible method for researchers in medicinal chemistry and drug discovery to generate novel pyridine-based therapeutics targeting one of oncology's most critical molecular chaperones.

References

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. Available from: [Link]

  • Brough, P. A., et al. (2011). Tricyclic series of heat shock protein 90 (Hsp90) inhibitors part I: discovery of tricyclic imidazo[4,5-c]pyridines as potent inhibitors of the Hsp90 molecular chaperone. Journal of Medicinal Chemistry, 54(20), 7195-7207. Available from: [Link]

  • Bhatia, R., et al. (2025). Recent progress in the development of HSP90 inhibitors: structure-activity relationship and biological evaluation studies. Molecular Diversity. Available from: [Link]

  • Synthesis of purine derivatives (HSP90 inhibitors) from di-aminopyrimidines. ResearchGate. Available from: [Link]

  • Valdez-Salas, B., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available from: [Link]

  • Kadasi, V. M., et al. (2020). Discovery of N-pyridoyl-Δ²-pyrazolines as Hsp90 inhibitors. Archiv der Pharmazie, 353(2), e1900192. Available from: [Link]

  • Gorgani, L., et al. (2022). Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. Pharmaceuticals, 15(10), 1276. Available from: [Link]

  • Wright, L., et al. (2004). Structure-activity relationships in purine-based inhibitor binding to HSP90 isoforms. Chemistry & Biology, 11(6), 775-785. Available from: [Link]

  • Fused amino pyridine as hsp90 inhibitors. Google Patents.
  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Autech. Available from: [Link]

  • Valdez-Salas, B., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. Available from: [Link]

  • Yu, X., et al. (2014). Structure-activity relationship (SAR) of withanolides to inhibit Hsp90 for its activity in pancreatic cancer cells. Investigational New Drugs, 32(1), 68-74. Available from: [Link]

  • Zhang, J., et al. (2015). Synthesis and biological evaluation of 3,5-disubstituted-4-alkynylisoxozales as a novel class of HSP90 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3465-3469. Available from: [Link]

  • Synthetic procedure for the preparation of substituted pyridines. ResearchGate. Available from: [Link]

  • Kasibhatla, S. R., et al. (2009). Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2860-2864. Available from: [Link]

  • Purine-Scaffold Hsp90 Inhibitors. National Institutes of Health. Available from: [Link]

  • Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents.
  • Mohammadi, M., et al. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports, 14(1), 27151. Available from: [Link]

  • Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.
  • 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. PubChem. Available from: [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY. RASĀYAN Journal of Chemistry, 17(4), 2067-2074. Available from: [Link]

Sources

Protocol for nucleophilic substitution reactions with 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

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Application Note: A Scalable and Optimized Synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the scale-up synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride, a critical intermediate in the production of various active pharmaceutical ingredients (APIs). The focus is on providing robust, scalable, and safe protocols suitable for industrial manufacturing. We will explore the prevalent synthetic strategies, offering a comparative analysis to guide process chemists and engineers in selecting the most efficient route. Detailed step-by-step protocols for the chlorination of the precursor alcohol using thionyl chloride and triphosgene are presented, along with critical process parameters, safety protocols, and analytical characterization methods.

Introduction and Strategic Importance

This compound is a key heterocyclic building block, most notably utilized in the synthesis of proton pump inhibitors (PPIs) such as Omeprazole.[1][2] These drugs are widely prescribed for treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[2][3] The industrial demand for high-purity intermediates necessitates synthetic routes that are not only high-yielding but also economically viable, safe, and environmentally considerate.

The primary challenge in scaling up the synthesis lies in the handling of hazardous reagents and controlling the exothermic nature of the chlorination step while minimizing impurity formation. This note addresses these challenges by providing field-proven insights and protocols designed for robust and reproducible manufacturing.

Comparative Analysis of Synthetic Strategies

The final and most critical step in many industrial routes to the target molecule is the chlorination of a 2-hydroxymethylpyridine precursor. The choice of chlorinating agent and solvent system is paramount to the success of the scale-up. Two dominant methods have emerged in industrial practice: chlorination with thionyl chloride and with triphosgene.

  • Thionyl Chloride (SOCl₂): A powerful and cost-effective chlorinating agent that readily converts alcohols to alkyl chlorides.[4][5][6] The reaction is typically fast and high-yielding. However, its industrial application is complicated by its high reactivity, corrosiveness, and the evolution of toxic gaseous byproducts (HCl and SO₂).[7][8][9]

  • Triphosgene (Bis(trichloromethyl) carbonate): A solid, safer-to-handle alternative to gaseous phosgene. It is an effective chlorinating agent that offers high yields and purity.[2][10] The byproducts are primarily CO₂, which is less hazardous than SO₂. This method is often preferred for its improved environmental, health, and safety (EHS) profile, despite the higher reagent cost.[10]

The following diagram illustrates the core transformation discussed in this note.

Synthesis_Workflow cluster_start Precursor cluster_process Chlorination Step cluster_product Final Product Start_Material 2-Hydroxymethyl-4-chloro- 3,5-dimethylpyridine Chlorination Chlorination Reaction (e.g., with SOCl₂ or Triphosgene) Start_Material->Chlorination Addition of Chlorinating Agent Final_Product 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride Chlorination->Final_Product Reaction & Work-up Safety_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls cluster_spill Spill & Emergency Response PPE Full PPE Required: - Chemical Resistant Suit - Neoprene/Viton Gloves - Full Face Shield/Goggles - Air-Purifying Respirator  (Acid Gas Cartridges) EngControls - Operation in Closed System Reactor - Use in Well-Ventilated Area - Dedicated Scrubber System for Off-Gas  (e.g., Caustic Scrubber) Spill Emergency Plan: - Evacuate Area - DO NOT use water on SOCl₂ spills - Neutralize with dry agent (e.g., soda ash) - Access to Emergency Showers/Eyewash

Sources

Application Note: High-Purity Recovery of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The methodology centers on a robust recrystallization procedure designed to effectively remove process-related impurities. We delve into the scientific principles underpinning solvent selection, the causality behind each step of the protocol, and the critical parameters for achieving high purity and yield. This guide is intended to provide laboratory personnel with a comprehensive and scientifically grounded framework for the successful purification of this compound.

Introduction: The Critical Role of Purity

This compound is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as the presence of impurities can lead to downstream reaction failures, the formation of toxic byproducts, and compromised final product efficacy and safety. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system at varying temperatures.

The fundamental principle of recrystallization is based on the premise that most solids are more soluble in a hot solvent than in the same solvent when it is cold. A successful recrystallization yields a product of high purity by excluding impurities from the growing crystal lattice.

Mechanistic Approach to Solvent Selection

The choice of a recrystallization solvent is the most critical factor in developing an effective purification protocol. An ideal solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • Favorable solubility profile for impurities (either highly soluble or insoluble at all temperatures).

  • Chemical inertness with respect to the target compound.

  • A boiling point that is below the melting point of the target compound.

  • Ease of removal from the purified crystals.

For this compound, a polar molecule, the principle of "like dissolves like" suggests that polar solvents should be evaluated. Preliminary data indicates that the compound is slightly soluble in solvents such as methanol, ethyl acetate, and chloroform[1]. This provides a strong starting point for solvent screening. Furthermore, purification methods for analogous pyridine derivatives often employ solvents like toluene, acetone, and isopropyl alcohol, suggesting these are also viable candidates[2][3].

Based on this analysis, Isopropyl Alcohol (IPA) is recommended as a primary solvent for the recrystallization of this compound. Its moderate polarity allows for good solubility at its boiling point (82.6 °C) while exhibiting significantly lower solubility at reduced temperatures, promoting high recovery of the purified compound.

Solvent Property Summary
SolventBoiling Point (°C)PolarityRationale for Consideration
Isopropyl Alcohol (IPA) 82.6Polar ProticRecommended. Good temperature-dependent solubility profile for polar hydrochlorides.
Acetone 56Polar AproticPotential for high solubility when hot, but its low boiling point may limit the effective temperature gradient. Often used in solvent/anti-solvent systems.[2]
Ethyl Acetate 77Moderately PolarThe compound is slightly soluble, suggesting it could be a good candidate.[1]
Toluene 111Non-polarLikely to be a poor solvent for the hydrochloride salt on its own, but could be used as an anti-solvent. Mentioned for washing related compounds.[2]
Hexanes ~69Non-polarUsed as an anti-solvent or for washing crude product to remove non-polar impurities.[4][5]

Visualizing the Purification Workflow

The following diagram illustrates the key stages of the recrystallization process, from dissolution of the crude material to the isolation of high-purity crystals.

Recrystallization_Workflow Figure 1: Recrystallization Workflow cluster_0 Preparation & Dissolution cluster_1 Purification cluster_2 Isolation & Drying Start Crude 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine HCl Dissolve Dissolve in minimum hot Isopropyl Alcohol Start->Dissolve Step 1 Hot_Filtration Hot Gravity Filtration (Optional: removes insoluble impurities) Dissolve->Hot_Filtration Step 2 Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Step 3 Ice_Bath Further Cooling in Ice Bath Cooling->Ice_Bath Step 4 Vacuum_Filtration Vacuum Filtration to Collect Crystals Ice_Bath->Vacuum_Filtration Step 5 Wash Wash with Cold Isopropyl Alcohol Vacuum_Filtration->Wash Step 6 Drying Dry under Vacuum Wash->Drying Step 7 End High-Purity Crystals Drying->End

Caption: A flowchart of the key steps in the purification protocol.

Detailed Experimental Protocol

This protocol is designed for the purification of approximately 10 grams of crude this compound. Adjust volumes accordingly for different scales.

Materials and Equipment
  • Crude this compound

  • Isopropyl Alcohol (IPA), reagent grade

  • Activated Carbon (optional, for color removal)

  • Erlenmeyer flasks (250 mL and 500 mL)

  • Hotplate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel

  • Watch glass

  • Spatula

  • Ice bath

  • Vacuum oven or desiccator

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood. The compound may cause respiratory irritation.[6][7]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. The compound is a skin and eye irritant.[6][7] In case of contact, rinse immediately and thoroughly with water.

  • Solvent Safety: Isopropyl alcohol is flammable. Keep away from open flames and ignition sources.

Step-by-Step Procedure
  • Dissolution:

    • Place 10.0 g of the crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 50 mL of isopropyl alcohol.

    • Gently heat the mixture on a hotplate with stirring. Add more isopropyl alcohol in small portions (5-10 mL) until the solid completely dissolves at or near the boiling point. The goal is to use the minimum amount of hot solvent necessary to create a saturated solution.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount (approx. 0.5 g) of activated carbon to the solution.

    • Bring the solution back to a gentle boil for 2-3 minutes to allow the carbon to adsorb colored impurities.

  • Hot Gravity Filtration (if decolorizing carbon was used or if insoluble impurities are present):

    • Place a piece of fluted filter paper in a glass funnel.

    • Preheat the funnel and a clean 500 mL Erlenmeyer flask (the receiving flask) by placing them on the hotplate and allowing hot solvent vapor to warm them. This prevents premature crystallization in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the preheated receiving flask.

  • Crystallization:

    • Cover the mouth of the Erlenmeyer flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold isopropyl alcohol.

    • Turn on the vacuum and pour the cold slurry of crystals into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with two small portions (10-15 mL each) of ice-cold isopropyl alcohol. This removes any residual soluble impurities adhering to the crystal surfaces.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not dissolve. Insufficient solvent.Add more hot solvent in small increments.
No crystals form upon cooling. Solution is too dilute; supersaturation not reached.Boil off some of the solvent to increase concentration and allow to cool again. Try scratching the inside of the flask with a glass rod at the liquid's surface to induce nucleation.
Oiling out occurs. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture; the solution is too concentrated.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and attempt to cool again.
Low recovery. Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in cold solvent.Re-concentrate the filtrate to recover a second crop of crystals. Ensure filtration apparatus is pre-heated. Ensure the final cooling step is done in an ice bath.

Conclusion

The protocol described in this application note presents a reliable and effective method for the purification of this compound by recrystallization from isopropyl alcohol. By understanding the principles of solubility and carefully controlling the experimental parameters of temperature and solvent volume, researchers can consistently obtain a high-purity product suitable for demanding applications in pharmaceutical development. Adherence to the outlined safety procedures is essential for the safe execution of this protocol.

References

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • PubChem. (n.d.). 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. Retrieved from [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research, 17(4), 2067-2074.
  • Xia, L. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Chinese Journal of Synthetic Chemistry.
  • FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Retrieved from [Link]

  • Capot Chemical. (2011, September 23). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to Analytical Methods for In-Process Monitoring of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the critical analytical methodologies for monitoring the synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride. This compound is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably proton pump inhibitors such as Omeprazole[1]. Robust in-process controls (IPCs) are paramount to ensure reaction completion, control impurity profiles, maximize yield, and guarantee the quality of the final intermediate[2][]. This guide offers in-depth protocols and the scientific rationale for employing High-Performance Liquid Chromatography (HPLC) for real-time reaction monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) for orthogonal purity assessment, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation.

Introduction: The Imperative for Analytical Oversight in Synthesis

The synthesis of pharmaceutical intermediates is a process where precision and control are not merely best practices but regulatory and quality necessities[4]. Each reaction step carries the potential to introduce impurities that may persist through to the final API, impacting its safety and efficacy[2]. Therefore, a well-designed analytical strategy is the cornerstone of a successful synthesis, providing critical checkpoints to monitor reaction progress and ensure quality at every stage[].

This compound is typically synthesized via the chlorination of a precursor like 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, often using reagents such as thionyl chloride or triphosgene[1][5][6]. Monitoring this conversion is essential. This application note details a multi-pronged analytical approach, leveraging the strengths of different techniques to build a comprehensive picture of the reaction's status and the intermediate's quality.

Synthesis Pathway Overview

The primary transformation involves the chlorination of the hydroxymethyl group at the 2-position of the pyridine ring. The choice of chlorinating agent can influence the reaction kinetics and impurity profile. A common and efficient industrial method uses triphosgene[1].

Synthesis_Pathway SM 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine Product 4-Chloro-2-(chloromethyl)-3,5- dimethylpyridine hydrochloride SM->Product  Chlorinating Agent  (e.g., Thionyl Chloride or Triphosgene)  Solvent (e.g., Toluene)

Caption: General synthesis scheme for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine HCl.

High-Performance Liquid Chromatography (HPLC): The Primary IPC Tool

HPLC is the workhorse for in-process monitoring of this synthesis, primarily due to its ability to separate the non-volatile starting material, product, and related impurities effectively[1][7]. Its quantitative accuracy allows for precise tracking of reactant consumption and product formation, signaling the reaction's endpoint.

Causality Behind Method Choice:

HPLC is selected for its robustness, reproducibility, and suitability for analyzing the polar, heterocyclic nature of the pyridine compounds involved. Unlike GC, it does not require the analytes to be volatile, thus avoiding potential thermal degradation of the chlorinated product or the need for derivatization. This makes it ideal for direct analysis of aliquots from the reaction mixture.

Experimental Protocol: In-Process HPLC Monitoring
  • Sample Preparation:

    • Carefully withdraw an aliquot (e.g., 0.1 mL) from the reaction vessel at specified time intervals (e.g., T=0, 30 min, 60 min, etc.).

    • Immediately quench the reaction by diluting the aliquot in a pre-determined volume (e.g., 10 mL) of mobile phase or a suitable diluent (e.g., Acetonitrile:Water 50:50 v/v) to halt any further conversion.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Instrumentation and Conditions:

    • A standard HPLC system with a UV detector is sufficient.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent hydrophobic retention and separation for pyridine derivatives.
Mobile Phase A: 0.1% Trifluoroacetic Acid in WaterB: AcetonitrileTFA acts as an ion-pairing agent, improving peak shape for the basic pyridine nitrogen.
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-17 min: 90% B17-18 min: 90% to 10% B18-25 min: 10% BA gradient elution ensures that both the more polar starting material and the less polar product are well-resolved and eluted within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Detection UV at 275 nmPyridine derivatives typically exhibit strong UV absorbance around this wavelength.
Injection Vol. 10 µLA standard volume to avoid column overloading while ensuring good sensitivity.
  • Data Interpretation:

    • Reaction Start (T=0): The chromatogram should show a major peak corresponding to the starting material (2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine).

    • During Reaction: The peak area of the starting material will decrease over time, while a new peak, corresponding to the product, will appear and grow.

    • Reaction Completion: The reaction is considered complete when the peak area of the starting material falls below a specified threshold (e.g., <1% of its initial area)[1][8].

Method Validation Insights:

For use in a regulated environment, this method must be validated according to ICH Q2(R1) guidelines[9]. Key parameters to establish include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.

  • Linearity: Confirm a linear relationship between detector response and analyte concentration over a defined range.

  • Accuracy & Precision: Show that the method provides results that are close to the true value and are reproducible[10][11].

HPLC_Workflow cluster_0 Reaction Monitoring Cycle A Start Reaction B Withdraw Aliquot at Time (t) A->B C Quench & Dilute Sample B->C D Filter Sample (0.45 µm) C->D E Inject into HPLC D->E F Analyze Chromatogram (Peak Area %) E->F G Starting Material < 1% ? F->G H Reaction Complete G->H Yes I Continue Reaction G->I No I->B Wait for Time (t+1)

Caption: Workflow for HPLC-based in-process control of the synthesis reaction.

Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Purity and Volatiles Analysis

While HPLC is ideal for monitoring the primary conversion, GC-MS serves as a powerful orthogonal method for final product characterization. It excels at separating and identifying volatile and semi-volatile compounds, making it the preferred technique for detecting residual solvents or volatile byproducts that might not be well-resolved by HPLC[7][12].

Causality Behind Method Choice:

The principle of using an orthogonal method (one with a different separation mechanism) provides a higher degree of confidence in purity assessments[]. GC separates based on boiling point and polarity, complementing HPLC's separation based on partitioning between a liquid mobile phase and a solid stationary phase. The coupling with Mass Spectrometry provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh a small amount of the final, isolated product (e.g., 1 mg).

    • Dissolve in a suitable volatile solvent (e.g., 1 mL of Dichloromethane or Ethyl Acetate).

    • Note: The hydrochloride salt is non-volatile. Analysis typically requires either injection at a high temperature to induce in-situ thermal decomposition/desorption or a derivatization step to increase volatility. For simplicity and to avoid derivatization artifacts, a high-temperature injection is often preferred for qualitative analysis.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA general-purpose, low-bleed column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °CEnsures rapid volatilization of the analyte.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature ramp effectively separates compounds with different boiling points.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal degradation.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 m/zCovers the expected mass of the parent ion and its fragments.
  • Data Interpretation:

    • The retention time of the main peak should be consistent.

    • The mass spectrum of the main peak should show the expected molecular ion (or characteristic fragments) for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. The molecular formula is C8H9Cl2N, with a monoisotopic mass of approximately 189.01 Da[13]. The isotopic pattern for two chlorine atoms (a cluster of peaks at M, M+2, M+4) will be a key diagnostic feature.

    • Any additional peaks can be tentatively identified by comparing their mass spectra to a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation

NMR spectroscopy is the gold standard for unambiguous structural elucidation[14]. For this synthesis, it serves as the definitive test to confirm that the desired chlorination has occurred at the correct position and that the overall molecular structure is intact. It is typically used on the final isolated product rather than for real-time monitoring, although specialized flow-NMR setups can be used for kinetic studies[15][16].

Causality Behind Method Choice:

NMR provides direct information about the chemical environment of each atom (specifically ¹H and ¹³C). The transformation of a hydroxymethyl group (-CH₂OH) to a chloromethyl group (-CH₂Cl) results in a predictable downfield shift of the proton and carbon signals for that methylene group. This provides irrefutable evidence of the chemical conversion.

Experimental Protocol: ¹H NMR Characterization
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the final hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as the compound is a salt.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

    • Acquire a standard ¹H spectrum with 16-32 scans.

  • Data Interpretation (Expected Shifts in DMSO-d₆):

    • Starting Material (-CH₂OH): The methylene protons of the hydroxymethyl group would typically appear as a singlet around δ 4.5-4.7 ppm. The hydroxyl proton would be a separate, often broad, signal.

    • Product (-CH₂Cl): Upon conversion, the electron-withdrawing effect of the chlorine atom deshields the methylene protons, causing their signal to shift significantly downfield to approximately δ 4.9-5.1 ppm.

    • Methyl Groups: Two distinct singlets for the methyl groups on the pyridine ring (positions 3 and 5) would be expected around δ 2.3-2.5 ppm.

    • Pyridine Ring Proton: A singlet for the remaining proton on the pyridine ring.

    • The integration of these peaks should correspond to the number of protons in each group (e.g., 2H for the -CH₂Cl group, 3H for each methyl group).

Analytical_Strategy Synthesis Chemical Synthesis HPLC HPLC (In-Process Control) Synthesis->HPLC Real-time Monitoring GCMS GC-MS (Impurity Profile) Synthesis->GCMS Final Product Analysis NMR NMR (Structural Confirmation) Synthesis->NMR Final Product Analysis HPLC->Synthesis Feedback Loop (Stop/Continue) Release Intermediate Release HPLC->Release Meets IPC Specs GCMS->Release Purity Specs Met NMR->Release Structure Confirmed

Caption: Integrated analytical strategy for synthesis monitoring and product release.

Conclusion

A robust, multi-technique analytical framework is indispensable for the successful synthesis of this compound. HPLC serves as the primary tool for real-time, in-process control, ensuring the reaction proceeds to completion efficiently. GC-MS provides a critical orthogonal check for purity and volatile impurities, while NMR spectroscopy offers definitive, unambiguous confirmation of the final product's molecular structure. Together, these methods form a self-validating system that ensures the production of a high-quality pharmaceutical intermediate, meeting the stringent requirements of the drug development industry. Adherence to these analytical principles is fundamental to achieving process consistency, regulatory compliance, and ultimately, patient safety[17][18].

References

  • Benchchem. (n.d.). This compound.
  • Pharmaceutical Technology. (2003). In-Process Control Methods for the Manufacture of APIs.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Pharmuni. (n.d.). In-Process Controls (IPC) in Drug Manufacturing.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Lab-Training. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • GSC Biological and Pharmaceutical Sciences. (2022). Analytical method validation: A brief review.
  • BOC Sciences. (n.d.). Pharmaceutical Intermediates in Drug Synthesis.
  • ICH. (n.d.). Quality Guidelines.
  • ATSDR. (n.d.). Analytical Methods for Pyridine.
  • Analytical and Bioanalytical Chemistry. (2019). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
  • Patel, S. B., et al. (2024). Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride. World Journal of Pharmaceutical Research, 17(4), 2067-2074.
  • Pharmaffiliates. (n.d.). Pharmaceutical Intermediates Manufacturing Process | Complete Guide.
  • NIH. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
  • PubChem - NIH. (n.d.). 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy.
  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride. This critical intermediate, essential in the manufacturing of proton pump inhibitors like Omeprazole, presents unique synthetic challenges that can impact yield, purity, and scalability.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot these complexities, ensuring robust and reproducible outcomes.

We will move beyond simple procedural lists to explore the underlying chemical principles, helping you make informed decisions in your experimental design.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific, frequently encountered problems during the synthesis of this compound. The format is designed to help you quickly identify your issue and implement a scientifically-grounded solution.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is the most common challenge, often stemming from the choice of chlorinating agent, suboptimal reaction conditions, or inefficient product isolation.

Answer:

There are three primary areas to investigate:

  • Chlorination Reagent & Conditions: The conversion of the 2-hydroxymethyl group to a chloromethyl group is the critical step. The efficiency of this transformation is highly dependent on the reagent used.

    • Thionyl Chloride (SOCl₂): While widely used, this reagent can lead to lower yields if not perfectly optimized. It generates corrosive and toxic gaseous byproducts (SO₂ and HCl), which can complicate work-up and degrade the product.[1][4]

    • Triphosgene (BTC): This phosgene equivalent is a highly efficient alternative, often resulting in superior yields (often exceeding 95%) and purity.[1][4] The reaction is cleaner, producing CO₂ as a byproduct, which simplifies handling.[4] The key is precise temperature control during addition.

  • Reaction Temperature:

    • For triphosgene reactions, the exothermic addition must be controlled. It is critical to maintain a temperature of 0–10°C during the dropwise addition of the reagent solution.[1][4] Allowing the temperature to rise can lead to side reactions and impurity formation.

    • For thionyl chloride reactions, protocols often call for room temperature, but careful monitoring is still essential.[2][5]

  • Work-up and Isolation: The product is a hydrochloride salt and can be sensitive to prolonged exposure to heat and certain solvents.

    • Avoid Solvent Distillation: A common mistake is to boil off the reaction solvent (e.g., dichloromethane, toluene) completely. This can lead to the demethylation of the 4-methoxy group under the acidic conditions, forming a phenolic impurity and reducing yield.[4]

    • Optimize Isolation: Instead of concentrating to dryness, precipitate the product by adding a non-polar solvent like hexane or wash the crude solid with a solvent in which it has poor solubility (e.g., acetone, toluene).[2][5][6] This effectively removes soluble impurities without significant product loss. A patent describing a high-yield process involves direct centrifugation of the reaction slurry after quenching.[4]

LowYieldTroubleshooting start Low Yield Observed check_hplc Analyze Crude Reaction Mixture by HPLC start->check_hplc incomplete_reaction Significant Starting Material Remaining? check_hplc->incomplete_reaction Yes impurity_check Major Impurity Peaks Present? check_hplc->impurity_check No cause_reagent Root Cause: - Reagent Stoichiometry/Purity - Presence of Moisture - Insufficient Reaction Time incomplete_reaction->cause_reagent cause_conditions Root Cause: - Poor Temperature Control - Side Reactions (e.g., Demethylation) impurity_check->cause_conditions Yes no_issue Product is clean but yield is low after isolation. impurity_check->no_issue No solution_reagent Solution: 1. Use fresh, anhydrous reagents. 2. Verify molar ratios (e.g., slight excess of SOCl₂). 3. Increase reaction time with HPLC monitoring. cause_reagent->solution_reagent solution_conditions Solution: 1. Ensure strict temperature control (0-10°C for Triphosgene). 2. Analyze impurities to identify side products. cause_conditions->solution_conditions cause_workup Root Cause: - Product Degradation During Work-up - Product Loss During Isolation/Washing solution_workup Solution: 1. Avoid heating/distilling the acidic mixture. 2. Use precipitation/suspension in non-polar solvents (Hexane) for isolation. cause_workup->solution_workup no_issue->cause_workup

Caption: Troubleshooting decision tree for diagnosing low yield.

Question 2: My final product purity is below 99% by HPLC. What impurities should I look for and how can I prevent them?

Answer:

Purity is paramount, especially for a pharmaceutical intermediate. Impurities often arise from the starting materials or side reactions during chlorination and work-up.

  • Key Impurity: 4-hydroxy-2-(chloromethyl)-3,5-dimethylpyridine: This results from the demethylation of the 4-methoxy group.[4]

    • Cause: It is primarily formed under acidic conditions, especially when heat is applied during solvent removal.[4]

    • Prevention: The most effective prevention is to avoid heating the acidic reaction mixture. After the reaction is complete, quench any excess reagent and proceed directly to isolation at low temperatures.

  • Starting Material Carryover: Residual 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

    • Cause: Incomplete reaction due to insufficient chlorinating agent, low temperature, or short reaction time.

    • Prevention: Monitor the reaction by HPLC until the starting material is consumed (<1%).[1][4] Ensure you are using a slight excess of the chlorinating agent and allow sufficient time for the reaction to complete.

  • Upstream Impurities: The synthesis of the 2-hydroxymethyl precursor often starts from 3,5-lutidine or 2,3,5-collidine and involves multiple steps like oxidation, nitration, and methoxylation.[6] Impurities from these stages can persist.

    • Prevention: Ensure the purity of your starting material (2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine) is high before beginning the chlorination step. Purification at this earlier stage is often easier.

Frequently Asked Questions (FAQs)

Q: Which chlorinating agent is superior: Thionyl Chloride or Triphosgene?

A: For industrial applications and high-purity synthesis, triphosgene is generally superior due to its higher yield, cleaner reaction profile, and more environmentally benign byproducts.[1][4] However, thionyl chloride is effective and may be more accessible for lab-scale synthesis, provided conditions are carefully controlled.

ParameterThionyl Chloride (SOCl₂) MethodTriphosgene (BTC) Method
Typical Yield 86–93%[4]>96%[4]
Purity Good, but risk of thermal degradation byproducts.Excellent, typically >99.5% with optimized work-up.[4]
Key Byproducts SO₂, HCl (Toxic, corrosive gases)[1][4]CO₂ (Gas, less hazardous)[4]
Safety Requires excellent ventilation (toxic fumes).Highly toxic (phosgene source), requires careful handling and quenching.
Optimal Temp. Room Temperature[2][5]0–10°C (during addition)[1][4]
Recommendation Suitable for lab-scale; requires careful work-up.Preferred for high-yield, high-purity, and scalable synthesis.
Q: What is the purpose of adding methanol after the reaction when using triphosgene?

A: The methanol quench is a critical safety and purity step. Triphosgene exists in equilibrium with phosgene, which is highly toxic and reactive. Adding a small amount of methanol (e.g., 0.10–0.25 molar equivalents relative to the starting material) safely consumes any residual triphosgene and phosgene, converting them into less harmful methyl chloroformate and dimethyl carbonate.[1][4] This prevents their hazardous release and stops further unwanted reactions during work-up.

Q: How should I properly monitor the reaction's progress?

A: High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method.[1][4] A small aliquot of the reaction mixture should be taken, quenched (e.g., with a dilute bicarbonate solution), and analyzed to track the disappearance of the starting material (2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine) and the appearance of the product.

Recommended Experimental Protocols

The following protocols are provided as a validated starting point. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: High-Yield Synthesis Using Triphosgene (BTC)

This protocol is adapted from patented industrial methods known for high yield and purity.[1][4]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel under an inert atmosphere (e.g., Nitrogen), dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq) in anhydrous toluene to make a 20-30% (w/w) solution.

  • Cooling: Cool the solution to 0–5°C using an ice-water bath.

  • Reagent Addition: Slowly add a 40-50% (w/w) solution of triphosgene in toluene (0.35–0.37 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 5–10°C and monitor the reaction by HPLC until the starting material is fully consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, add methanol (0.25 eq) dropwise while maintaining the temperature below 10°C. Stir for an additional 30-60 minutes.

  • Isolation: The product hydrochloride salt will precipitate. Isolate the solid by filtration or centrifugation.

  • Washing & Drying: Wash the filter cake with cold toluene or hexane to remove soluble impurities. Dry the white solid product under vacuum.

SynthesisWorkflow start_mat 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine in Toluene reaction Chlorination (Triphosgene, 0-10°C) start_mat->reaction quench Quench (Methanol) reaction->quench isolation Isolation (Filtration/Centrifugation) quench->isolation product Final Product (>96% Yield) isolation->product

Caption: High-yield synthesis workflow using triphosgene.

Protocol 2: Standard Synthesis Using Thionyl Chloride (SOCl₂)

This protocol is based on common literature procedures.[2][5]

  • Preparation: In a flask under an inert atmosphere (e.g., Argon), dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: At room temperature, add a solution of thionyl chloride (1.05 eq) in dichloromethane dropwise over 30 minutes.

  • Reaction: Stir the mixture at room temperature for an additional 30-60 minutes after the addition is complete.[5]

  • Work-up: Remove the solvent under reduced pressure without heating.

  • Isolation: Suspend the resulting solid residue in hexane (200 mL for a 0.15 mol scale reaction) and stir vigorously.[2][5]

  • Washing & Drying: Collect the solid by filtration, wash with fresh hexane, and air-dry to yield the product as a white solid.[2][5]

References

  • This compound | 143016-68-6 | Benchchem. Source: Benchchem.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3. Source: Chemicalbook.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook. Source: Chemicalbook.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Source: N/A.
  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents. Source: Google Patents.
  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ. Source: N/A.
  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents. Source: Google Patents.
  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Source: N/A.

Sources

Minimizing byproduct formation in 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride. As a key intermediate in the production of various pharmaceuticals, ensuring high purity and minimizing byproduct formation is critical. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis.

Troubleshooting Guide: Minimizing Byproduct Formation

This section addresses specific issues that can arise during the synthesis, focusing on the chlorination of the hydroxymethyl precursor, a common route in the production of this compound.

Question 1: My final product shows significant amounts of unreacted 2-hydroxymethyl starting material. What are the likely causes and how can I improve the conversion rate?

Answer:

Incomplete conversion is a frequent issue in the chlorination step. The primary causes are typically related to the activity of the chlorinating agent, reaction stoichiometry, and temperature control.

  • Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride) to the 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine is crucial. A molar ratio of at least 1.1:1 (chlorinating agent:starting material) is often recommended to drive the reaction to completion.[1]

  • Reaction Temperature and Time: The reaction is often performed at room temperature.[2][3] Insufficient reaction time can lead to incomplete conversion. It is advisable to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is around 30 minutes of stirring after the addition of the chlorinating agent.[2][3]

  • Moisture Contamination: Chlorinating agents like thionyl chloride are highly sensitive to moisture. Any water present in the solvent or on the glassware will consume the reagent, reducing its effective concentration and leading to lower yields. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Question 2: I am observing a significant impurity that I suspect is a hydrolysis byproduct. How can I prevent its formation?

Answer:

The chloromethyl group in the final product is susceptible to hydrolysis, which can revert it to the hydroxymethyl starting material. This is particularly problematic during the work-up and isolation steps.

  • Control of Water Content: The most critical factor is the rigorous exclusion of water throughout the reaction and work-up. As mentioned previously, use anhydrous solvents and dry glassware.

  • Work-up Conditions: Avoid prolonged exposure to aqueous environments. If an aqueous wash is necessary, use a saturated brine solution to minimize the partitioning of water into the organic layer. Perform the work-up at low temperatures to reduce the rate of hydrolysis.

  • Solvent Choice: Using a non-polar organic solvent like dichloromethane or toluene for the reaction and extraction can help minimize the presence of water.[2][4]

Question 3: My product is discolored, and I suspect the presence of polymeric byproducts. What causes this, and how can it be avoided?

Answer:

Discoloration and the formation of polymeric material can be indicative of side reactions, often promoted by excessive temperatures or acidic conditions. One patent notes the potential for the formation of "pyridine derivate superpolymer".[5]

  • Temperature Control: The chlorination reaction can be exothermic. It is crucial to control the temperature during the addition of the chlorinating agent. Adding the reagent dropwise while cooling the reaction mixture in an ice bath is a common practice to prevent temperature spikes that can lead to degradation and polymerization.[6]

  • Acid Scavenging: The reaction produces acidic byproducts (e.g., HCl and SO2 when using thionyl chloride). While the hydrochloride salt of the product is desired, excessive acidity can sometimes promote side reactions. In some syntheses of related compounds, a base like triethylamine is used to neutralize the acid.[7] However, for the synthesis of the hydrochloride salt, this would be counterproductive. The key is to control the reaction to minimize the formation of acid-catalyzed byproducts.

  • Purification: If polymeric byproducts are formed, they can often be removed by recrystallization or washing the crude product with a suitable organic solvent. A common method involves washing the solid product with a non-polar solvent like hexane or a mixture of acetone and petroleum ether.[2][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts include:

  • Unreacted starting material (2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine).

  • Hydrolysis products, where the chloromethyl group is converted back to a hydroxymethyl group.[8]

  • Impurities from previous synthetic steps, such as 3,5-dimethyl-4-methoxypyridine and its N-oxide.[5]

  • Dimerization or polymerization products of the pyridine derivative.[5][9]

Q2: What is the recommended chlorinating agent for this synthesis?

A2: Thionyl chloride (SOCl2) is a commonly used and effective chlorinating agent for converting the 2-hydroxymethyl group to a 2-chloromethyl group.[1][2][3] Other reagents like phosphorus oxychloride (POCl3) have also been used in the synthesis of related compounds.[7]

Q3: What analytical techniques are best for monitoring the reaction progress and product purity?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective technique for both monitoring the reaction and assessing the final product's purity, as it can quantify the starting material, product, and various byproducts.[5] Thin Layer Chromatography (TLC) is a quicker, qualitative method suitable for monitoring the disappearance of the starting material during the reaction.

Q4: What are the optimal reaction conditions to maximize yield and purity?

A4: Based on literature, the following conditions are generally recommended:

  • Solvent: Anhydrous dichloromethane or toluene.[2][4]

  • Temperature: Dropwise addition of the chlorinating agent at 0-10 °C, followed by stirring at room temperature.[4][6]

  • Stoichiometry: A slight excess of the chlorinating agent (e.g., 1.1 to 1.3 molar equivalents).[1]

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can help to prevent side reactions caused by atmospheric moisture.[2][3]

Q5: How can I effectively purify the final product?

A5: The crude product can be purified by washing with a suitable organic solvent. Suspending the solid residue in a non-polar solvent like hexane and then filtering is a common and effective method.[2][3] Recrystallization from a solvent system like isopropanol/ether has also been reported, though ether's flammability is a concern in large-scale production.[5]

Experimental Protocols

Protocol 1: Chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine using Thionyl Chloride

  • To a solution of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.1-1.3 eq) dropwise at 0 °C under an inert atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Suspend the resulting solid in hexane, stir, and then collect the solid by filtration.

  • Wash the solid with fresh hexane and dry to afford this compound.

Data Summary

ParameterRecommended ConditionPotential Issue if Deviated
Chlorinating Agent Thionyl ChlorideIncomplete reaction, different byproduct profile
Molar Ratio (Agent:SM) 1.1:1 - 1.3:1Incomplete conversion (too low), side reactions (too high)
Solvent Anhydrous DichloromethaneHydrolysis, side reactions
Temperature 0 °C for addition, RT for reactionPolymerization, degradation (too high)
Reaction Time 30-60 minutes post-additionIncomplete conversion (too short)

Visualizations

Byproduct_Formation_Pathway cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation Pathways Starting Material 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine Product 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride Starting Material->Product + SOCl2 - SO2, -HCl Unreacted Unreacted Starting Material Starting Material->Unreacted Incomplete Reaction Hydrolysis Hydrolysis Product (Reverted Starting Material) Product->Hydrolysis + H2O (During Work-up) Polymer Polymeric Byproducts Product->Polymer Excess Heat/Acid

Caption: Potential byproduct formation pathways in the synthesis.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions cluster_actions Corrective Actions Problem Low Yield or Purity Analysis Analyze Byproducts (HPLC, NMR) Problem->Analysis Unreacted Unreacted Starting Material Analysis->Unreacted High SM peak Hydrolysis Hydrolysis Byproduct Analysis->Hydrolysis Hydroxymethyl peak Polymer Polymeric Impurities Analysis->Polymer Discoloration/Baseline noise Action_Unreacted Increase SOCl2 Stoichiometry Increase Reaction Time Ensure Anhydrous Conditions Unreacted->Action_Unreacted Action_Hydrolysis Strict Anhydrous Conditions Minimize Aqueous Work-up Low Temperature Work-up Hydrolysis->Action_Hydrolysis Action_Polymer Control Temperature (Ice Bath) Purify by Recrystallization/Wash Polymer->Action_Polymer

Caption: A troubleshooting workflow for identifying and resolving issues.

References

  • CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis. ChemicalBook.
  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY. International Journal of Pharmaceutical Sciences and Research.
  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.
  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. X-MOL.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3. ChemicalBook.
  • 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. PubChem.
  • Hydrolysis Reactions. Chemistry LibreTexts.
  • Dehydrogenative Synthesis of 2,2'-Bipyridyls through Regioselective Pyridine Dimerization.

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Troubleshooting guide for the chlorination of 2-hydroxymethyl-3,5-dimethyl-4-chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of 2-hydroxymethyl-3,5-dimethyl-4-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic transformation. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the chlorination of 2-hydroxymethyl-3,5-dimethyl-4-chloropyridine?

A1: The most prevalent and reliable method is the reaction of 2-hydroxymethyl-3,5-dimethyl-4-chloropyridine with thionyl chloride (SOCl₂). This reaction efficiently converts the primary alcohol to the corresponding chloride. The product is typically isolated as its more stable hydrochloride salt.

Q2: What is the general reaction scheme and mechanism?

A2: The overall reaction is the substitution of the hydroxyl group with a chloride ion. The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts drives the reaction to completion.

Reaction_Mechanism sub 2-Hydroxymethyl-3,5-dimethyl-4-chloropyridine intermediate Chlorosulfite Intermediate sub->intermediate + SOCl₂ reagent Thionyl Chloride (SOCl₂) product 2-Chloromethyl-3,5-dimethyl-4-chloropyridine HCl intermediate->product + Cl⁻ byproducts SO₂ + HCl intermediate->byproducts decomposition

Caption: General reaction pathway for the chlorination.

Q3: What are the recommended reaction conditions?

A3: Below is a table summarizing typical starting conditions for this chlorination.

ParameterRecommendationRationale
Chlorinating Agent Thionyl Chloride (SOCl₂)Highly effective, volatile byproducts are easily removed.
Stoichiometry 1.1 - 1.5 equivalents of SOCl₂A slight excess ensures complete conversion of the starting material.
Solvent Dichloromethane (DCM) or TolueneInert solvents that are easy to remove post-reaction.
Temperature 0 °C to Room TemperatureThe reaction is exothermic; initial cooling is advised.
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion.

Q4: How should I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction.[1] A typical eluent system is a mixture of ethyl acetate and hexanes. The starting material (alcohol) is more polar and will have a lower Rf value than the less polar product (chloride). Disappearance of the starting material spot indicates reaction completion. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.[2]

Troubleshooting Guide

Problem 1: Incomplete or Sluggish Reaction

Q: I have been stirring my reaction for several hours, but TLC analysis still shows a significant amount of starting material. What could be the issue?

A: An incomplete reaction can stem from several factors. Let's diagnose the potential causes.

Incomplete_Reaction problem Incomplete Reaction cause1 Reagent Quality problem->cause1 cause2 Insufficient Reagent problem->cause2 cause3 Low Temperature problem->cause3 cause4 Moisture Contamination problem->cause4 solution1 Use freshly opened or distilled SOCl₂. cause1->solution1 solution2 Increase SOCl₂ to 1.5 eq. cause2->solution2 solution3 Allow reaction to warm to RT. cause3->solution3 solution4 Use anhydrous solvent and glassware. cause4->solution4

Caption: Troubleshooting logic for an incomplete reaction.

  • Cause A: Reagent Quality: Thionyl chloride is highly reactive and can decompose upon storage, especially if exposed to moisture.

    • Solution: Use a freshly opened bottle of thionyl chloride or distill it before use.

  • Cause B: Insufficient Reagent: While a slight excess is recommended, if your starting material contains non-volatile impurities, you may need more thionyl chloride to achieve full conversion.

    • Solution: Add an additional portion of thionyl chloride (e.g., 0.2-0.3 equivalents) and continue to monitor the reaction by TLC.

  • Cause C: Low Temperature: While initial cooling is important to control the exotherm, prolonged reaction at low temperatures may slow down the rate significantly.

    • Solution: After the initial addition of thionyl chloride at 0 °C, allow the reaction to gradually warm to room temperature and stir for 1-2 hours.

  • Cause D: Moisture Contamination: Thionyl chloride reacts violently with water.[3] Any moisture in the solvent or on the glassware will consume the reagent and hinder the desired reaction.

    • Solution: Ensure your solvent is anhydrous and all glassware is oven-dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also good practice.

Problem 2: Formation of Multiple Byproducts

Q: My TLC plate shows the product spot, but also several other spots. What are these impurities and how can I avoid them?

A: The formation of byproducts is a common issue. The identity of these byproducts can often be inferred from their polarity on the TLC plate and the reaction conditions.

  • High Rf Impurity (Less Polar):

    • Possible Identity: Dimerization or oligomerization products. While less common for this specific substrate, related compounds have been observed to form dimers in the presence of thionyl chloride.[1]

    • Avoidance: Ensure slow, controlled addition of thionyl chloride at a low temperature to minimize localized high concentrations of reactive intermediates.

  • Low Rf Impurity (More Polar):

    • Possible Identity: Unreacted starting material or potentially a sulfonated byproduct if the reaction is heated for an extended period.

    • Avoidance: Refer to the solutions for "Incomplete or Sluggish Reaction." Avoid excessive heating.

  • Streaking on the TLC Plate:

    • Possible Identity: Highly polar, potentially charged species, such as pyridine-N-oxide derivatives if the starting material was contaminated with the corresponding N-oxide. Thionyl chloride can react with pyridine-N-oxides to form various chlorinated pyridone species.[4]

    • Avoidance: Ensure the purity of the starting 2-hydroxymethyl-3,5-dimethyl-4-chloropyridine.

Purification Strategy: If byproducts are present, purification is necessary. The product is often isolated as a hydrochloride salt by precipitation from a non-polar solvent like hexanes or toluene.[5] If this is insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be effective.[1]

Problem 3: Darkening of the Reaction Mixture

Q: My reaction mixture has turned dark brown or black. Is the reaction failing?

A: A color change to dark brown or black often indicates decomposition or side reactions, but it does not necessarily mean the reaction has failed completely.

  • Cause: This is often due to the presence of impurities in the starting material or solvent. It can also be caused by overheating the reaction mixture.

  • Solution:

    • Continue to monitor the reaction by TLC. If the desired product is still being formed, the reaction may be salvageable.

    • Upon completion, proceed with the work-up. The colored impurities are often highly polar and may be removed during the precipitation and washing of the product hydrochloride salt.

    • If the final product is still colored, consider a charcoal treatment of a solution of the product in a suitable solvent, followed by filtration and recrystallization.

Safety and Handling

Q: Thionyl chloride is known to be hazardous. What are the essential safety precautions?

A: Thionyl chloride is corrosive, toxic if inhaled, and reacts violently with water.[6][7][8][9][10] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[8]

  • Ventilation: All manipulations involving thionyl chloride must be performed in a well-ventilated chemical fume hood.[6]

  • Quenching Excess Reagent: Never add water directly to the reaction mixture to quench excess thionyl chloride, as this will cause a violent reaction and release of HCl and SO₂ gas.

    • Recommended Quenching Procedure: After the reaction is complete, excess thionyl chloride can be removed under reduced pressure (with a proper trap system). Alternatively, the reaction mixture can be slowly and carefully added to a cold, stirred, saturated aqueous solution of sodium bicarbonate.[5][11][12] This should be done in the fume hood, as it will generate a significant amount of gas.

References

  • BenchChem. (n.d.). Technical Support Center: Removal of Excess Thionyl Chloride.
  • ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride.
  • SU Li. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 42(10), 793-795.
  • Eller, G. A., et al. (n.d.).
  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
  • Fisher Scientific. (2009, September 21).
  • Sigma-Aldrich. (2025, December 24).
  • Oreate AI. (2025, December 30). The Role of TSCL and Pyridine in Organic Chemistry.
  • New Jersey Department of Health. (2000, April). HAZARD SUMMARY - THIONYL CHLORIDE.
  • Bionium. (n.d.).
  • Sigma-Aldrich. (2013, March 19).
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides.
  • Wikipedia. (n.d.). Thionyl chloride.
  • Thermo Fisher Scientific. (n.d.). Certificate of analysis - 4-(Chloromethyl)pyridine hydrochloride.
  • Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Request PDF. (2025, August 6). The action of p-toluenesulphonyl chloride on pyridine-n-oxide (III)†‡.
  • ResearchGate. (2025, August 7). Substituent effect on the properties of pyridine-N-oxides.
  • SynThink Research Chemicals. (n.d.). 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine.
  • Oreate AI. (2025, December 30). The Role of SOCl2 and Pyridine in Organic Chemistry.
  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • Ashenhurst, J. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 2-(Chloromethyl)pyridine hydrochloride.
  • BLDpharm. (n.d.). 142885-96-9|4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine.
  • MedChemExpress. (n.d.). 2-(Chloromethyl)pyridine hydrochloride-COA-342838.
  • Anax Laboratories. (n.d.). 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Zhu, X.-M., et al. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine.
  • Patel, S. B., et al. (2024, December 9). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • Google Patents. (n.d.). DE1204231B - Process for the preparation of 2-chloromethyl-pyridines or -quinolines.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.
  • Baran Lab. (2012, June 9). Pyridine N-Oxides.
  • ChemBK. (2024, April 10). 2-(Hydroxymethyl)-3,5-Dimethyl-4-Methoxy Pyridine.

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Optimization of reaction conditions for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. We will move beyond simple procedural steps to explore the causality behind experimental choices, helping you troubleshoot common issues and achieve high-yield, high-purity results.

This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably proton pump inhibitors (PPIs) like Omeprazole, which are used to treat acid-related stomach and esophageal conditions.[1][2][3] Given its importance, a robust and reproducible synthetic method is essential.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy and choice of reagents.

Q1: What are the primary methods for synthesizing this compound?

The target molecule is typically synthesized via the chlorination of a precursor alcohol, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.[2][4] While multi-step syntheses from simpler molecules like 2,3,5-trimethylpyridine exist, they involve more complex processes like oxidation, nitration, and methoxylation.[3][5] The most critical and frequently optimized step is the final conversion of the hydroxymethyl group to a chloromethyl group and the formation of the hydrochloride salt. The choice of chlorinating agent is the most significant variable in this transformation.

Q2: What are the most common chlorinating agents, and how do they compare?

Several reagents can accomplish this chlorination, each with distinct advantages and disadvantages. The three most common are Thionyl Chloride (SOCl₂), Triphosgene (BTC), and Sulfuryl Chloride (SO₂Cl₂).

  • Thionyl Chloride (SOCl₂): This is a classical, highly effective reagent that often provides quantitative yields in a short reaction time (around 1-1.5 hours).[1][2] However, its primary drawback is the evolution of corrosive and toxic sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, posing significant environmental and safety challenges.[1]

  • Triphosgene (BTC, bis(trichloromethyl) carbonate): Considered a safer solid substitute for phosgene gas, triphosgene offers an efficient, high-yield (>96%), and high-purity (~99.7%) industrial method.[1][6] The reaction is typically run in toluene at low temperatures (0-10°C) and releases carbon dioxide (CO₂) as the primary gaseous byproduct, which is more environmentally benign than SO₂.[6] This method is often preferred for scale-up operations.

  • Sulfuryl Chloride (SO₂Cl₂): This reagent is also used for the chlorination step. The reaction is typically performed in a solvent like dichloromethane (DCM) and often requires cooling to control its reactivity.[5]

  • Phosphorus Oxychloride (POCl₃): While less common for this specific transformation, POCl₃ is a potent chlorinating agent for converting pyridine N-oxides to chloropyridines and can be used in related syntheses.[7]

The choice depends on the scale of the reaction, available safety infrastructure, and desired environmental impact. For laboratory-scale synthesis, thionyl chloride is straightforward, but for process development and manufacturing, the triphosgene method presents a more sustainable and controlled option.[1][6]

Q3: What are the most critical safety precautions for this reaction?

Regardless of the chosen chlorinating agent, this synthesis must be performed with stringent safety measures.

  • Ventilation: All operations must be conducted in a certified chemical fume hood due to the use of corrosive reagents and the evolution of toxic gases (HCl, SO₂).

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

  • Inert Atmosphere: Some protocols specify using an inert atmosphere (e.g., argon) to prevent side reactions with atmospheric moisture, which can decompose the chlorinating agents.[2][4]

  • Temperature Control: The chlorination reaction is often exothermic. Slow, dropwise addition of the chlorinating agent and the use of an ice bath are critical to prevent runaway reactions and the formation of impurities.[3][5]

  • Quenching: After the reaction is complete, any excess chlorinating agent must be safely quenched. For the triphosgene method, this is typically done by the controlled addition of methanol.[1][6]

Q4: How can I effectively monitor the reaction's progress?

Visual inspection is unreliable. The most robust method for monitoring the reaction is High-Performance Liquid Chromatography (HPLC) .[1][6] By taking small aliquots from the reaction mixture over time, you can track the disappearance of the starting material (2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine) and the appearance of the product peak. This allows for precise determination of reaction completion, preventing unnecessarily long reaction times or premature workup, both of which can negatively impact yield and purity.

Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems encountered during the synthesis.

Problem Area 1: Low Product Yield

Q: My final isolated yield is poor. What are the most common causes?

Low yield is a frequent issue that can stem from several factors. A systematic approach is key to diagnosis.

  • Incomplete Reaction: The reaction may not have proceeded to completion. This is the most common cause.

    • Troubleshooting: Always use HPLC to confirm the complete consumption of the starting material before proceeding with the workup.[1][6] If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature after the initial exothermic phase. Also, verify the quality and stoichiometry of your chlorinating agent; older reagents can degrade.

  • Product Degradation: The product itself or intermediates can be unstable under the reaction conditions.

    • Troubleshooting: Strict temperature control is crucial. Running the reaction at too high a temperature can lead to the formation of polymeric or tar-like side products.[1] Ensure dropwise addition of the chlorinating agent into a cooled solution of the starting material.

  • Workup Losses: The product may be lost during the isolation and purification steps.

    • Troubleshooting: The hydrochloride salt product has specific solubility properties. Ensure you are using the correct solvents for precipitation and washing. For instance, after removing the reaction solvent (e.g., DCM), the product is often precipitated or washed with a non-polar solvent like hexane or acetone to remove soluble impurities without dissolving the desired salt.[2][4][5] If your product seems to be dissolving during the wash, use chilled solvents and minimize the volume.

Problem Area 2: Product Purity Issues

Q: My final product is off-white, yellow, or oily instead of a clean white solid. What went wrong?

Product discoloration is a clear indicator of impurities.

  • Residual Solvents or Reagents: Incomplete removal of the reaction solvent or quenching agent (e.g., methanol) can leave an oily residue.

    • Troubleshooting: Ensure your product is thoroughly dried under vacuum. If an oily residue persists, it may be necessary to re-suspend the solid in a suitable non-polar solvent (like hexane), stir, and filter again to wash away the contaminants.[2][4]

  • Side-Reaction Products: Impurities can form due to incorrect stoichiometry or temperature. One documented issue in similar syntheses is the formation of undesired intermediates or polymers.[6][8]

    • Troubleshooting: The best solution is prevention through careful control of reaction parameters (temperature, addition rate). If impurities are already present, purification via recrystallization may be necessary. A common procedure involves dissolving the crude product in a minimal amount of a polar solvent (like isopropanol) and then causing it to precipitate, sometimes by the addition of a non-polar co-solvent or by cooling.[3]

  • Starting Material Impurities: The quality of the precursor alcohol is paramount. Impurities in the starting material will likely carry through or react to form new impurities.

    • Troubleshooting: Always verify the purity of your 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine by NMR or HPLC before starting the chlorination reaction. If necessary, purify the starting material first.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving common issues in the synthesis.

G Start Unsatisfactory Result (Low Yield / Low Purity) Check_Completion 1. Check Reaction Completion (Analyze crude sample via HPLC/TLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Starting material remains Complete Reaction Complete Check_Completion->Complete Starting material consumed Sol_Extend Action: Extend reaction time / Re-evaluate reagent stoichiometry Incomplete->Sol_Extend Check_Workup 2. Review Workup & Isolation (Solubility, transfers, drying) Complete->Check_Workup Workup_Issue Workup Loss Identified Check_Workup->Workup_Issue Potential loss point found Workup_OK Workup Appears Correct Check_Workup->Workup_OK No obvious loss Sol_Modify_Workup Action: Modify wash solvents / Use chilled solvents / Re-precipitate Workup_Issue->Sol_Modify_Workup Check_Conditions 3. Review Reaction Conditions (Temperature, reagent quality, stoichiometry) Workup_OK->Check_Conditions Sol_Optimize_Cond Action: Ensure strict temp control / Use fresh reagents / Purify starting material Check_Conditions->Sol_Optimize_Cond

Sources

Preventing degradation of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, prevent degradation, and troubleshoot common issues encountered in the laboratory. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive hands-on experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound during its synthesis?

The primary degradation pathways for this compound and related compounds are:

  • Polymerization: 2-Chloromethylpyridine derivatives are susceptible to self-reaction, leading to the formation of dimers and higher-order polymers. This is a significant side reaction that can drastically reduce the yield of the desired product.

  • Hydrolysis: The chloromethyl group can be hydrolyzed to a hydroxymethyl group, especially in the presence of water or other nucleophilic solvents. This impurity can be difficult to remove in downstream processing.

  • Over-chlorination: During the chlorination step, it is possible to introduce additional chlorine atoms onto the pyridine ring or the methyl groups, leading to the formation of polychlorinated impurities. Controlling the stoichiometry of the chlorinating agent and the reaction temperature is crucial to prevent this.

Q2: How does the choice of chlorinating agent impact the stability of the final product?

The choice of chlorinating agent is a critical factor in controlling the reaction and minimizing degradation. Common chlorinating agents include:

  • Thionyl chloride (SOCl₂): A widely used and effective reagent. However, it can lead to the formation of acidic byproducts that may promote degradation if not properly controlled.

  • Sulfuryl chloride (SO₂Cl₂): Another effective chlorinating agent, often used in specific applications.

  • Triphosgene (BTC): This reagent is considered a safer alternative to phosgene and can offer higher selectivity and yield under optimized conditions, often leading to a cleaner reaction profile with fewer byproducts.

The optimal choice of chlorinating agent will depend on the specific reaction conditions, scale, and desired purity of the final product.

Q3: What is the influence of temperature on the degradation of this compound?

Temperature is a critical parameter to control throughout the synthesis. Elevated temperatures can significantly accelerate the rates of all degradation pathways, particularly polymerization and over-chlorination. It is generally recommended to carry out the chlorination step at low to moderate temperatures and to carefully monitor the reaction exotherm. For instance, maintaining a temperature of 80°C during chloromethylation can help prevent thermal decomposition.[1]

Q4: Are there any specific impurities I should be aware of and how can I detect them?

Besides the degradation products mentioned above, you should also be mindful of unreacted starting materials and intermediates. The most effective analytical techniques for identifying and quantifying impurities in the synthesis of this compound are:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for separating the desired product from impurities and quantifying their levels.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, which is invaluable for identifying unknown impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of the product and its impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield - Polymerization: Excessive reaction temperature or prolonged reaction time. - Incomplete Reaction: Insufficient amount of chlorinating agent or inadequate reaction time. - Product Loss During Workup: Suboptimal extraction or purification procedures.- Optimize Temperature and Time: Conduct small-scale experiments to determine the optimal temperature and reaction time that maximizes product formation while minimizing polymerization. - Stoichiometry: Ensure the correct molar ratio of the chlorinating agent to the starting material. - Workup Optimization: Carefully select extraction solvents and purification methods (e.g., crystallization, chromatography) to minimize product loss.
High Impurity Levels - Over-chlorination: Excess chlorinating agent or high reaction temperature. - Hydrolysis: Presence of water in the reaction mixture. - Formation of Byproducts: Suboptimal reaction conditions (e.g., pH, solvent).- Control Chlorinating Agent Addition: Add the chlorinating agent dropwise to control the reaction rate and exotherm. - Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen, argon). - Condition Optimization: Screen different solvents and pH conditions (if applicable) to identify those that suppress byproduct formation.
Product is an Oil or Gummy Solid - Presence of Impurities: High levels of polymeric or other impurities can inhibit crystallization. - Residual Solvent: Incomplete removal of reaction or extraction solvents.- Purification: Employ column chromatography to separate the desired product from impurities. - Recrystallization: Experiment with different solvent systems to induce crystallization. - Thorough Drying: Ensure all solvents are removed under vacuum.
Inconsistent Results - Variability in Starting Material Quality: Impurities in the starting material can affect the reaction outcome. - Poor Control of Reaction Parameters: Inconsistent temperature, addition rates, or stirring can lead to variable results.- Starting Material Analysis: Characterize the purity of your starting material before use. - Standardize Procedures: Maintain strict control over all reaction parameters and document them carefully for each experiment.

Experimental Protocols

Protocol 1: Synthesis via Chlorination with Thionyl Chloride

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2-Hydroxymethyl-4-chloro-3,5-dimethylpyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Hexanes, anhydrous

  • Argon or Nitrogen gas

Procedure:

  • Dissolve 2-hydroxymethyl-4-chloro-3,5-dimethylpyridine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet.

  • Slowly add a solution of thionyl chloride in anhydrous dichloromethane dropwise to the stirred solution at room temperature under an argon atmosphere. The addition should be controlled to maintain a gentle reflux.[2]

  • After the addition is complete, continue stirring at room temperature for an additional 30 minutes.[2]

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.[2]

  • Suspend the resulting solid residue in anhydrous hexanes and stir vigorously.[2]

  • Collect the solid product by filtration, wash with a small amount of cold hexanes, and dry under vacuum to yield this compound.[2]

Visualizing the Process

Synthesis Workflow

Synthesis_Workflow Start 2-Hydroxymethyl-4-chloro- 3,5-dimethylpyridine Chlorination Chlorination with Thionyl Chloride in DCM Start->Chlorination Workup Solvent Removal & Hexane Slurry Chlorination->Workup Product 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine HCl Workup->Product

Caption: A simplified workflow for the synthesis of the target compound.

Key Degradation Pathways

Degradation_Pathways Target 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine HCl Polymer Polymerization (Dimers, Oligomers) Target->Polymer High Temp, Long Reaction Time Hydrolysis_Product Hydrolysis Product (Hydroxymethyl derivative) Target->Hydrolysis_Product Presence of Water Overchlorination_Product Over-chlorination Products (Polychlorinated pyridines) Target->Overchlorination_Product Excess Chlorinating Agent, High Temp

Caption: Major degradation pathways affecting the synthesis.

References

  • XPharm. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. [Link]

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).
  • Google Patents. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. CN103232389A.
  • Semantic Scholar. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • PubChem. 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. [Link]

  • Apollo Scientific. (2023).
  • PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. [Link]

  • Pharmaffiliates. 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride. [Link]

  • PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

  • ResearchGate. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.

Sources

Challenges in the scale-up of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of this compound. As a critical intermediate in the production of pharmaceuticals like Proton Pump Inhibitors (PPIs) such as Omeprazole, mastering its synthesis is crucial for drug development and manufacturing.[1][2] This document moves beyond standard operating procedures to explore the underlying chemical principles, troubleshoot common challenges, and optimize for safety, purity, and yield at an industrial scale.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are fundamental to planning and executing the synthesis at scale.

Q1: What are the primary synthetic routes for industrial-scale production, and what are their comparative advantages?

A1: At scale, the synthesis is dominated by the chlorination of a 2-hydroxymethylpyridine precursor. The two most prevalent methods use either thionyl chloride (SOCl₂) or triphosgene (BTC) as the chlorinating agent.

  • Thionyl Chloride Route: This is a traditional and widely documented method.[3] It involves reacting 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine with thionyl chloride, often in a chlorinated solvent like dichloromethane (DCM).[1][3] While effective, this route presents several scale-up challenges:

    • Environmental Concerns: The use of halogenated solvents like DCM is increasingly restricted.

    • Byproduct Management: The reaction generates gaseous HCl and SO₂, which require robust scrubbing systems.

    • Impurity Profile: Can be prone to side reactions, leading to colored impurities and polymeric byproducts if not strictly controlled.[4]

  • Triphosgene Route: This newer method is often considered superior for large-scale production.[1] It involves the chlorination of the same precursor using triphosgene in a non-halogenated solvent like toluene.[1][5] Its advantages include:

    • Higher Yield and Purity: Generally results in a cleaner product with higher yields.[1][5]

    • Improved Environmental Profile: Avoids the use of chlorinated solvents.[5]

    • Simplified Operation: The reaction workup can be more straightforward, often involving quenching, removal of acidic gases under vacuum, and direct isolation of the product.[1][5]

From an industrial and green chemistry perspective, the triphosgene route is the recommended path forward due to its efficiency, safety, and reduced environmental impact.[1][6]

Q2: What are the most critical process parameters (CPPs) to monitor during scale-up?

A2: Scaling this synthesis requires rigorous control over several parameters to ensure batch-to-batch consistency, safety, and product quality. The most critical are:

  • Temperature Control: The chlorination reaction is significantly exothermic.[4] A loss of cooling can lead to a thermal runaway. The reaction is typically conducted at low temperatures (e.g., 0–10 °C) during reagent addition to manage the heat evolution.[1][5]

  • Reagent Addition Rate: The rate at which the chlorinating agent (thionyl chloride or triphosgene solution) is added directly controls the rate of heat generation.[4] Slow, controlled addition via a dosing pump is mandatory at scale to stay within the thermal capacity of the reactor's cooling system.

  • Stoichiometry: Precise control over the molar ratio of the chlorinating agent is vital. An excess can lead to the formation of over-chlorinated byproducts, while an insufficient amount will result in incomplete conversion.[4]

  • Moisture Control: The reaction is sensitive to water. Moisture can lead to the hydrolysis of the chlorinating agent and the formation of unwanted byproducts.[4] All reagents, solvents, and equipment must be scrupulously dry, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3][4]

Q3: What is the typical impurity profile, and what are the strategies for control?

A3: The purity of the final product is paramount, as it is a pharmaceutical intermediate.[7] Common impurities include:

  • Unreacted Starting Material: Caused by insufficient chlorinating agent or inadequate reaction time/temperature. Controlled by ensuring proper stoichiometry and monitoring the reaction to completion via HPLC.[1][4]

  • Over-chlorinated Byproducts: Dichloro- or polychlorinated species can form if the reaction is too aggressive (excess chlorinating agent, high temperature).[4] This is mitigated by precise stoichiometric control and maintaining the recommended temperature profile.

  • Polymeric Byproducts: These can arise from side reactions, especially at elevated temperatures, and often result in a discolored (e.g., khaki or dark) product.[4][7] Strict temperature control is the primary preventative measure.

  • Demethylation Products: The methoxy group on the pyridine ring can be susceptible to demethylation under harsh acidic conditions, a known issue with related pyridine compounds.[5] Using a milder, more controlled process like the triphosgene route helps minimize this.

The primary control strategy is process optimization: ensuring the reaction goes to completion cleanly without generating these impurities in the first place. For purification, older methods involving recrystallization from solvent pairs like isopropanol/ether are hazardous and can reduce yield.[7] Modern approaches favor direct product isolation after quenching and solvent removal, followed by washing with a suitable organic solvent to remove residual impurities.[7]

Q4: What are the primary safety hazards associated with this process?

A4: The production of this compound involves significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

  • Corrosive Reagents: Thionyl chloride and triphosgene (and its decomposition products, phosgene and HCl) are highly corrosive and toxic.[4] Handling must occur in well-ventilated areas (fume hoods or closed systems) with appropriate acid-resistant gloves, clothing, and eye/face protection.[8]

  • Gas Evolution: The reaction liberates large volumes of acidic gases (HCl, SO₂).[4] Reactor off-gas must be directed to a caustic scrubber system to neutralize these fumes before venting.

  • Thermal Runaway: As discussed, the exothermic nature of the reaction is a major risk.[4] A robust and reliable reactor cooling system, coupled with controlled reagent addition, is essential.

  • Product Hazards: The final product is a skin and eye irritant and may cause allergic skin reactions and respiratory irritation.[8] Appropriate PPE (gloves, goggles, lab coat) should be worn when handling the isolated solid.[8]

Section 2: Troubleshooting Guide

This guide is formatted to help you quickly diagnose and resolve common issues encountered during synthesis and scale-up.

Observed Problem Potential Root Cause(s) Recommended Corrective & Preventive Actions (CAPA)
Low Yield / Incomplete Conversion 1. Insufficient chlorinating agent. 2. Reaction temperature too low or time too short. 3. Inefficient mixing at scale. 4. Degradation of reagents.1a. Verify the molar equivalence and concentration of the chlorinating agent. 1b. Increase reaction time or allow the reaction to warm to room temperature post-addition, monitoring by HPLC.[4] 1c. Ensure the reactor's agitator speed and design are sufficient for homogenous mixing in the larger volume. 1d. Use fresh, properly stored chlorinating agents and ensure the precursor is dry.
High Levels of Impurities 1. (Starting Material) See "Low Yield" above. 2. (Over-chlorination) Excess chlorinating agent or temperature spikes.[4] 3. (Hydrolysis Products) Presence of moisture in reagents or system.[4]2a. Reduce the stoichiometry of the chlorinating agent. 2b. Improve temperature control; ensure the cooling system is not overloaded.[4] 2c. Use anhydrous solvents and reagents. Dry all glassware/reactors thoroughly. Run the reaction under a nitrogen or argon atmosphere.[3][4]
Poor Reaction Control (Exotherm) 1. Rate of reagent addition is too fast for the reactor's heat removal capacity.[4] 2. Inadequate cooling or inefficient stirring.3a. Reduce the addition rate of the chlorinating agent. Use a syringe pump or dosing pump for linear, controlled addition.[4] 3b. Verify the performance of the cooling system. Increase agitator speed to improve heat transfer to the reactor jacket.
Product is Discolored (Khaki/Brown) 1. Formation of polymeric byproducts due to thermal degradation.[4] 2. Contamination from previous batches or raw materials.4a. Strictly maintain low reaction temperatures. Avoid excessive heating during any solvent removal steps. 4b. A charcoal treatment during workup may help remove colored impurities.[4] 4c. Ensure thorough cleaning of the reactor between batches.
Difficult Product Isolation 1. Product is oily or fails to crystallize. 2. Product is too fine and difficult to filter.5a. This may indicate high levels of impurities. Ensure the reaction has gone to completion. 5b. After solvent removal, try suspending the residue in a non-polar solvent like hexanes or heptane to induce precipitation and wash away soluble impurities.[3] 5c. Optimize the crystallization/precipitation conditions (e.g., solvent choice, cooling rate) to control particle size.

Section 3: Critical Process Parameters Summary

The table below summarizes the key parameters, their typical ranges for the preferred triphosgene route, and the rationale for their control.

ParameterRecommended Range/ControlImpact on Quality & YieldRationale
Solvent TolueneHigh Purity, Good Yield, Favorable Environmental ProfileToluene is less hazardous than chlorinated solvents and facilitates a clean reaction.[1][5]
Precursor Concentration 20-30% (mass) in TolueneAffects reaction kinetics and heat transferA moderate concentration ensures efficient reaction without being too viscous for effective mixing and cooling.[1]
Chlorinating Agent Triphosgene (BTC)High Yield, High PurityConsidered a more efficient and cleaner chlorinating agent than thionyl chloride for this transformation.[1]
Addition Temperature 0 – 10 °CPrevents Exotherms, Minimizes Side ReactionsControls the highly exothermic reaction, preventing byproduct formation and ensuring safety.[5]
Quenching Agent Methanol (0.10–0.25 molar ratio to substrate)Destroys Excess Reagents, Ensures Product StabilitySafely neutralizes any unreacted triphosgene or its byproducts before isolation, preventing degradation.[1]
In-Process Control HPLC MonitoringEnsures Complete Conversion, Tracks ImpuritiesAllows for precise determination of the reaction endpoint, preventing incomplete reactions or unnecessary extensions of reaction time.[1]

Section 4: Recommended Scale-Up Protocol (Triphosgene Method)

This protocol is a representative workflow for the synthesis of this compound using the preferred triphosgene method. Warning: This process must be carried out by trained personnel in a controlled environment with appropriate safety measures.

Equipment:

  • Glass-lined or Hastelloy reactor with temperature control (cooling/heating), overhead stirrer, and inert gas inlet.

  • Dosing pump for controlled liquid addition.

  • Caustic scrubber for off-gas treatment.

  • Centrifuge or filter-dryer for product isolation.

Reagents:

  • 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine (Substrate)

  • Triphosgene (BTC)

  • Toluene (Anhydrous)

  • Methanol (Anhydrous)

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Substrate: Charge the reactor with 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and anhydrous toluene to achieve a 20-30% (w/w) solution.[1]

  • Cooling: Begin agitation and cool the reactor contents to 0–5 °C.

  • Prepare Triphosgene Solution: In a separate, dry vessel, dissolve triphosgene in anhydrous toluene to create a 40-50% (w/w) solution.

  • Controlled Addition: Slowly add the triphosgene solution to the reactor via the dosing pump over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.[1][5]

  • Reaction Monitoring: Maintain the reaction temperature at 0–10 °C. Monitor the reaction progress by taking samples periodically for HPLC analysis. The reaction is complete when the starting material peak is <1% relative to the product.[1]

  • Quenching: Once the reaction is complete, slowly add anhydrous methanol (0.10–0.25 molar equivalents relative to the initial substrate) dropwise, maintaining a low temperature. This will quench any excess reactive chlorinating species.[1]

  • Degassing: Stir for an additional 30 minutes. Apply a gentle vacuum to the reactor to remove dissolved acidic gases (HCl, CO₂), ensuring they are routed through the caustic scrubber.[5]

  • Isolation: The product hydrochloride salt typically precipitates directly from the toluene. The resulting slurry is transferred to a centrifuge or filter-dryer.

  • Washing & Drying: Wash the filter cake with fresh, cold toluene to remove any soluble impurities. Dry the product under vacuum at a temperature not exceeding 50 °C to yield a white to off-white solid.[2]

Section 5: Visualization of Process Logic

Diagrams provide a clear, at-a-glance understanding of complex workflows and decision-making processes.

Caption: Troubleshooting Decision Tree for Low Product Purity.

Caption: Simplified Workflow for the Triphosgene Synthesis Route.

References

  • This compound | 143016-68-6 | Benchchem.
  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google P
  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google P
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka.
  • Challenges in the scale-up of 2-Chloro-4,5-dimethylpyridine production - Benchchem.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.
  • 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer - Cion Pharma.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride - Apollo Scientific.

Sources

Navigating the Exotherm: A Technical Support Guide for the Synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to safely and effectively manage the exothermic nature of this critical reaction. As Senior Application Scientists, we have synthesized technical data with field-proven insights to ensure the integrity and safety of your experimental work.

Section 1: Understanding and Managing the Exothermic Reaction

The conversion of a 2-hydroxymethylpyridine derivative to its 2-chloromethyl counterpart using chlorinating agents like thionyl chloride (SOCl₂) or triphosgene is a highly exothermic process. Failure to adequately control the reaction temperature can lead to a runaway reaction, resulting in decreased yield, impurity formation, and significant safety hazards.

Frequently Asked Questions (FAQs)

Q1: Why is the chlorination of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine so exothermic?

A1: The reaction involves the formation of a highly reactive intermediate upon the interaction of the hydroxyl group with the chlorinating agent (e.g., thionyl chloride). This is followed by a nucleophilic attack and the subsequent release of gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl)[1]. The formation of these stable gaseous molecules is thermodynamically highly favorable and releases a significant amount of energy as heat.

Q2: What are the primary risks associated with an uncontrolled exothermic reaction in this synthesis?

A2: The primary risks include:

  • Runaway Reaction: A rapid, uncontrolled increase in temperature and pressure, which can exceed the capacity of the reactor and lead to a violent release of materials.

  • Product Degradation and Impurity Formation: Excessive heat can cause decomposition of the starting material, intermediates, and the final product, leading to a lower yield and complex purification challenges. A patent for a similar compound mentions that product can be perishable at higher temperatures[2].

  • Release of Toxic Gases: An uncontrolled reaction can lead to the rapid evolution of toxic gases such as SO₂ and HCl, posing a severe inhalation hazard.

  • Solvent Over-pressurization: If the reaction temperature exceeds the boiling point of the solvent, the vessel can become over-pressurized, creating a risk of explosion.

Q3: What are the key parameters to control for managing the exotherm?

A3: The critical parameters to control are:

  • Temperature: Maintaining a consistently low temperature is paramount.

  • Rate of Reagent Addition: Slow, controlled addition of the chlorinating agent ensures that the heat generated can be effectively dissipated by the cooling system.

  • Agitation: Efficient stirring is crucial for uniform heat distribution and preventing localized hot spots.

  • Concentration: The concentration of reactants can influence the reaction rate and the magnitude of the exotherm.

Section 2: Troubleshooting Guide for Exothermic Events

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Issue Potential Cause(s) Recommended Action(s)
Rapid, Unexpected Temperature Spike 1. Addition rate of chlorinating agent is too fast. 2. Inadequate cooling. 3. Poor agitation. 4. Incorrect stoichiometry (excess chlorinating agent). 1. Immediately stop the addition of the chlorinating agent. 2. Increase cooling capacity (e.g., switch to a colder cooling bath like dry ice/acetone). 3. Ensure the stirrer is functioning correctly and increase the stirring speed if safe to do so. 4. If the temperature continues to rise uncontrollably, prepare for an emergency quench (see Section 3).
Reaction Fails to Initiate, Followed by a Sudden Exotherm 1. Low initial temperature leading to accumulation of unreacted reagents. 2. Impurities in the starting material or solvent inhibiting the reaction. 1. Ensure the reaction mixture reaches the target initiation temperature before starting the addition. 2. Add a very small, controlled amount of the chlorinating agent to initiate the reaction before proceeding with the full addition. 3. Use pure, dry starting materials and solvents.
Localized Fuming or Color Change at the Point of Addition 1. Poor mixing leading to a high local concentration of the chlorinating agent. 1. Improve agitation to ensure rapid dispersion of the added reagent. 2. Position the addition funnel so that the reagent is added to a well-stirred region of the reaction mixture.
Excessive Off-Gassing 1. Reaction temperature is too high. 2. Addition rate is too fast. 1. Reduce the reaction temperature. 2. Slow down the rate of addition. 3. Ensure the off-gas is being safely vented to a scrubbing system.

Section 3: Experimental Protocol for Safe Exotherm Management

This protocol provides a step-by-step methodology for the chlorination of 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine with thionyl chloride, emphasizing safety and temperature control.

Materials and Equipment:
  • 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Three-necked round-bottom flask

  • Addition funnel

  • Mechanical stirrer

  • Low-temperature thermometer

  • Cooling bath (e.g., ice-salt, dry ice/acetone)

  • Inert gas supply (e.g., nitrogen or argon)

  • Gas scrubber (containing a basic solution like sodium hydroxide to neutralize HCl and SO₂)

Procedure:
  • Reactor Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry. The reactor should be equipped with a mechanical stirrer, a thermometer to monitor the internal temperature, an addition funnel, and an outlet connected to a gas scrubber.

  • Inert Atmosphere: Purge the system with an inert gas to maintain a dry, oxygen-free environment.

  • Charge the Reactor: Dissolve the 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine in anhydrous DCM in the reaction flask.

  • Cooling: Cool the reaction mixture to the target temperature. A patent for a similar synthesis specifies a temperature range of 0 to 10 °C[2]. For laboratory scale, starting at 0 °C is a prudent choice.

  • Prepare Chlorinating Agent: Charge the addition funnel with the required amount of thionyl chloride.

  • Controlled Addition: Begin the slow, dropwise addition of thionyl chloride to the stirred reaction mixture. A detailed protocol for a similar reaction suggests an addition time of 30 minutes[3]. Monitor the internal temperature closely. The rate of addition should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C of the set point).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the same temperature for a specified period to ensure completion. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, the excess thionyl chloride must be quenched safely. This is a critical step as the quench itself can be exothermic. A common procedure involves the slow, controlled addition of a suitable quenching agent. For quenching excess thionyl chloride, slowly adding the reaction mixture to ice-water is a standard laboratory procedure[4]. For larger scales, a more controlled quench with a less reactive alcohol like isopropanol, followed by water, might be preferable. Always perform the quench at a low temperature.

  • Work-up: After a successful quench, proceed with the appropriate aqueous work-up to isolate the product.

Section 4: Visualizing Workflows

Troubleshooting a Temperature Excursion

The following diagram illustrates a decision-making workflow for managing a temperature excursion during the chlorination reaction.

Exotherm_Troubleshooting Start Temperature Excursion Detected (> 5°C above setpoint) Stop_Addition Immediately Stop Reagent Addition Start->Stop_Addition Increase_Cooling Enhance Cooling (e.g., add dry ice) Stop_Addition->Increase_Cooling Check_Stirring Verify Agitation (Is it effective?) Increase_Cooling->Check_Stirring Temp_Decreasing Is Temperature Decreasing? Check_Stirring->Temp_Decreasing Resume_Slowly Resume Addition at a Slower Rate Temp_Decreasing->Resume_Slowly Yes Prepare_Quench Prepare for Emergency Quench Temp_Decreasing->Prepare_Quench No Continue_Monitoring Continue to Monitor Closely Resume_Slowly->Continue_Monitoring Quench_Protocol Follow Emergency Quenching Protocol Prepare_Quench->Quench_Protocol

Caption: Decision tree for managing a temperature excursion.

General Synthesis Workflow

This diagram outlines the key stages of the synthesis with a focus on safety checkpoints.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Prep_Materials Prepare Dry Reagents & Solvents Setup_Apparatus Assemble & Inert Apparatus Prep_Materials->Setup_Apparatus Cool_Mixture Cool Reaction Mixture to 0°C Setup_Apparatus->Cool_Mixture Slow_Addition Slowly Add Chlorinating Agent Cool_Mixture->Slow_Addition Monitor_Temp Monitor Temperature Continuously Slow_Addition->Monitor_Temp Reaction_Complete Confirm Reaction Completion (TLC/LC-MS) Monitor_Temp->Reaction_Complete Quench Controlled Quenching of Excess Reagent Reaction_Complete->Quench Isolate Aqueous Work-up & Product Isolation Quench->Isolate

Caption: Key stages of the synthesis process.

Section 5: References

  • Bosshard, H., Mory, R., Schmid, M., & Zollinger, H. (1959). Eine Methode zur katalysierten Herstellung von Carbonsäure‐ und Sulfosäure‐chloriden mit Thionylchlorid. Helvetica Chimica Acta, 42(5), 1653–1658. [Link]

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Retrieved January 18, 2026, from

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Retrieved January 18, 2026, from

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4), 2067-2074. [Link]

  • Reddit. (2019). Removing thionyl chloride. r/chemistry. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Quora. (2017). In the manufacture of haloalkanes by thionyl chloride, why is Pyridine used?[Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved January 18, 2026, from [Link]

  • Reddit. (2019). Removing thionyl chloride. r/chemistry. [Link]

Sources

Solvent effects on the reactivity of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile pyridine derivative. Here, we delve into the critical role of solvent selection on its reactivity, offering troubleshooting advice and in-depth FAQs to ensure the success of your experiments.

Introduction: Understanding the Reagent's Dual Reactivity

This compound is a key intermediate in organic synthesis, most notably in the production of proton pump inhibitors like Omeprazole.[1] Its structure features two distinct electrophilic sites: a chloromethyl group at the 2-position and a chloro-substituted pyridine ring at the 4-position. The reactivity of these sites is profoundly influenced by the choice of solvent, which can dictate reaction pathways, rates, and ultimate product yields.

The chloromethyl group is analogous to a benzylic halide, making it highly susceptible to nucleophilic substitution (SN reactions). The chlorine atom on the pyridine ring is less reactive but can be substituted under more forcing conditions or with specific nucleophiles. Understanding how to selectively target one site over the other is paramount, and solvent choice is your primary tool for achieving this selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does their reactivity differ?

A1: The molecule has two chlorine atoms that can act as leaving groups in nucleophilic substitution reactions.

  • 2-(chloromethyl) group: This is the more reactive site. The chlorine is on a carbon adjacent to the pyridine ring, making it a benzylic-like halide. It readily undergoes SN1 or SN2 type reactions with a wide range of nucleophiles.[1]

  • 4-chloro group: This chlorine is directly attached to the aromatic pyridine ring. It is significantly less reactive and typically requires harsher conditions (higher temperatures, stronger nucleophiles) for substitution, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Q2: How does solvent polarity affect the reaction rate at the 2-(chloromethyl) position?

A2: The effect of solvent polarity depends on the reaction mechanism (SN1 vs. SN2).[2]

  • For SN2 reactions (favored by strong, anionic nucleophiles), polar aprotic solvents like DMSO, DMF, or acetonitrile are ideal. These solvents solvate the cation of the nucleophilic salt but leave the anion relatively "free" and highly reactive.[3] Polar protic solvents (like water, ethanol, methanol) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity, thus slowing down the SN2 reaction.[2][4]

  • For SN1 reactions , which proceed through a carbocation intermediate, polar protic solvents are highly favorable. These solvents excel at stabilizing both the carbocation intermediate and the leaving group anion, lowering the activation energy and accelerating the reaction.[2][5]

Q3: I am trying to perform a substitution on the 2-(chloromethyl) group without affecting the 4-chloro position. What solvent system should I start with?

A3: To achieve selective substitution at the 2-(chloromethyl) position, you should choose conditions that favor the more reactive site while being mild enough to leave the 4-chloro group intact. A combination of a moderately polar aprotic solvent and a suitable base at low to moderate temperatures is a good starting point. For example, in the synthesis of an omeprazole intermediate, tetrahydrofuran (THF) is used with aqueous NaOH, allowing for selective reaction with a mercaptan at 40°C.[6] Other common choices include acetone, dichloromethane (DCM), or ethyl acetate.

Q4: Can the hydrochloride salt form of the starting material affect my reaction?

A4: Absolutely. The hydrochloride salt means the pyridine nitrogen is protonated. This makes the compound more soluble in polar solvents but can also influence the reaction. The positive charge on the pyridine ring makes it more electron-withdrawing, which can slightly increase the reactivity of the chloromethyl group. However, if your reaction requires a basic catalyst, you will need to add at least one equivalent of base to neutralize the HCl salt before your intended reaction can proceed. Many published procedures incorporate a base like NaOH, KOH, or an organic amine for this purpose.[6][7]

Q5: What are common side reactions, and how can solvent choice help mitigate them?

A5: A common side reaction is the formation of a di-substituted product or oligomerization if the nucleophile has more than one reactive site. Another is solvolysis, where the solvent itself acts as a nucleophile, particularly with protic solvents (e.g., ethanol leading to an ethoxymethyl pyridine). To minimize solvolysis, use an aprotic solvent. To prevent di-substitution, use a controlled stoichiometry of your nucleophile and consider a solvent where the product might precipitate upon formation, effectively removing it from the reaction mixture.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Actions & Solvent Considerations
Low or No Reaction 1. Insufficient reactivity of the nucleophile. 2. Inadequate neutralization of the HCl salt. 3. Poor solubility of reactants. 4. Solvent is deactivating the nucleophile.1. Switch to a polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity.[3] 2. Ensure at least one full equivalent of base is added to free the pyridine nitrogen. 3. Choose a solvent that dissolves all reactants at the reaction temperature. A co-solvent system (e.g., THF/water) might be necessary.[6] 4. If using a strong nucleophile, avoid polar protic solvents (water, alcohols) which can solvate and deactivate it through hydrogen bonding.[4]
Formation of Impurities / Side Products 1. Reaction temperature is too high, causing reaction at the 4-position. 2. Solvolysis (solvent acting as a nucleophile). 3. Over-alkylation or di-substitution.1. Run the reaction at a lower temperature. Use a solvent that allows for good reaction rates at milder conditions (e.g., THF, acetonitrile). 2. Switch from a protic to an aprotic solvent (e.g., from ethanol to acetone or DCM). 3. Use a less polar solvent to potentially reduce reaction rates and improve control. Ensure precise stoichiometry.
Incomplete Reaction / Stalling 1. Product precipitation is preventing full conversion. 2. Reversible reaction equilibrium. 3. Catalyst (if used) deactivation.1. Select a solvent that keeps both the starting material and the product in solution (e.g., DMSO or DMF for highly polar compounds). 2. Use a solvent system from which a byproduct can be removed (e.g., by azeotropic distillation of water with toluene) to drive the reaction forward. 3. Ensure the solvent is anhydrous and inert if using moisture-sensitive catalysts.
Difficult Product Isolation / Workup 1. Product is highly soluble in the reaction solvent. 2. Emulsion formation during aqueous workup.1. If using a high-boiling polar aprotic solvent (DMF, DMSO), consider an alternative like acetonitrile which is more easily removed. 2. During extraction, if using solvents like THF which have some water miscibility, ensure the aqueous layer is saturated with brine to improve separation. Consider switching to a less miscible solvent like dichloromethane or ethyl acetate for the reaction.[6]

Experimental Protocols & Visualizations

Protocol: Selective SN2 Reaction at the 2-(chloromethyl) Position

This protocol is a representative example based on the synthesis of an omeprazole precursor, demonstrating selective substitution.[6]

Objective: To substitute the chlorine of the 2-(chloromethyl) group with 5-methoxy-2-mercaptobenzimidazole.

Materials:

  • This compound

  • 5-methoxy-2-mercaptobenzimidazole

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (1.0 eq) and 5-methoxy-2-mercaptobenzimidazole (0.99 eq) in Tetrahydrofuran (THF).

  • Add a 2M aqueous solution of NaOH (1.3 eq) to the mixture. The base neutralizes the HCl salt and deprotonates the mercaptan to form the active thiolate nucleophile.

  • Warm the resulting solution to 40°C and stir for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Partition the mixture between dichloromethane (DCM) and water.

  • Separate the organic layer. Extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Rationale for Solvent Choice:

  • THF: A moderately polar aprotic solvent that effectively dissolves the organic starting materials. It does not significantly solvate the thiolate nucleophile, allowing it to remain reactive.

  • Water: Used as a co-solvent for the NaOH base, creating a biphasic system. It facilitates the acid-base chemistry needed to generate the active nucleophile.

Troubleshooting Workflow

The following diagram outlines a decision-making process for optimizing a reaction involving this compound.

G start Reaction Start: Substitution at C2-methyl check_yield Is Yield > 85%? start->check_yield low_yield Problem: Low Yield/ No Reaction check_yield->low_yield No, Low Yield side_products Problem: Side Products Formed check_yield->side_products No, Impurities success Success: Proceed to Purification check_yield->success Yes action1 Action: Increase Polarity (Aprotic) Try DMF or DMSO low_yield->action1 Cause: Poor Solubility or Low Nucleophilicity action2 Action: Check Base Ensure >1 eq. base added low_yield->action2 Cause: HCl salt not neutralized action3 Action: Lower Temperature &/or use less polar solvent (e.g., Toluene) side_products->action3 Cause: Over-reaction or S N Ar at C4 action4 Action: Switch from Protic to Aprotic Solvent side_products->action4 Cause: Solvolysis action1->check_yield action2->check_yield action3->check_yield action4->check_yield

Caption: Troubleshooting flowchart for reaction optimization.

References

  • BenchChem. (n.d.). Troubleshooting low yield in multi-component pyridine synthesis.
  • Google Patents. (1999). Process for the preparation of omeprazole and intermediate compounds (EP0899268A2).
  • BenchChem. (n.d.). This compound.
  • ChemicalBook. (n.d.). Omeprazole synthesis.
  • College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution.
  • (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
  • ChemistryConnected. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1) [Video]. YouTube.

Sources

Technical Support Center: Optimizing Reactions of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a key building block in the synthesis of proton pump inhibitors (PPIs) like Omeprazole, its efficient synthesis and subsequent reactions are paramount.[1][2][3] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Section 1: Optimizing the Synthesis of this compound

The primary route to this compound involves the chlorination of its alcohol precursor, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. The choice of chlorinating agent is the most critical parameter influencing yield, purity, and scalability. This section addresses common questions regarding this crucial transformation.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the primary chlorinating agents for this synthesis, and how do I select the best one for my application?

A1: The selection of a chlorinating agent is a balance of reactivity, safety, cost, and scale. The three most common industrial and laboratory agents are Thionyl Chloride (SOCl₂), Sulfuryl Chloride (SO₂Cl₂), and Triphosgene (BTC).

  • Thionyl Chloride (SOCl₂): This is a classical and cost-effective reagent.[1][4] It reacts with the alcohol to form the desired product and gaseous byproducts (SO₂ and HCl), which simplifies workup.[5] However, it is highly corrosive, moisture-sensitive, and can lead to impurities if not used under strictly anhydrous conditions. It is often used in solvents like dichloromethane.[4]

  • Sulfuryl Chloride (SO₂Cl₂): Another effective chlorinating agent, often used in dichloromethane.[2] The reaction proceeds readily at room temperature after an initial cooling phase.[2]

  • Triphosgene (BTC): This is a solid, safer-to-handle alternative to phosgene gas. It is often considered a superior choice for industrial-scale synthesis due to its high efficiency and purity profile.[1][6] The reaction is typically performed in a solvent like toluene at low temperatures (0–10 °C) and can result in yields exceeding 96%.[6] Its primary advantage is a cleaner reaction profile, minimizing byproduct formation.[1]

Data Presentation: Comparison of Common Chlorinating Agents

FeatureThionyl Chloride (SOCl₂)Sulfuryl Chloride (SO₂Cl₂)Triphosgene (BTC)
Physical State Fuming liquidFuming liquidCrystalline solid
Typical Solvent DichloromethaneDichloromethaneToluene
Key Advantages Low cost, gaseous byproductsEffective, straightforward protocolHigh yield & purity, safer handling
Key Disadvantages Moisture sensitive, corrosiveCorrosive, requires careful handlingHigher cost, toxic upon decomposition
Ideal Scale Lab-scale, cost-sensitiveLab to Pilot-scaleIndustrial, high-purity applications

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this chlorination reaction typically stem from three areas: reactant quality, moisture contamination, and temperature control.

  • Starting Material Purity: Ensure the precursor, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, is of high purity and completely dry. Impurities can consume the chlorinating agent or catalyze side reactions.

  • Moisture Ingress: Thionyl chloride and similar reagents react violently with water. Even trace amounts of moisture in the solvent, glassware, or starting material will quench the reagent, drastically reducing the yield. Always use freshly distilled, anhydrous solvents and flame-dry glassware under an inert atmosphere (Argon or Nitrogen).[4]

  • Suboptimal Temperature: For highly exothermic reagents like SOCl₂, the initial addition should be performed at a reduced temperature (e.g., 0 °C) to control the reaction rate and prevent thermal degradation or byproduct formation.[2] Conversely, for triphosgene, maintaining the recommended 0–10 °C range is critical for selectivity.[6]

Q3: I'm struggling with product purity. What are the common byproducts and how can I prevent them?

A3: The primary purity challenge is the formation of related pyridine impurities.

  • Demethylation: The 4-methoxy group can be susceptible to cleavage under harsh acidic conditions, especially at elevated temperatures, leading to a hydroxyl-pyridine byproduct. Careful temperature control and using the minimum necessary excess of the chlorinating agent can mitigate this.

  • Unreacted Starting Material: This indicates an incomplete reaction. Monitor the reaction progress using an appropriate analytical method like HPLC or TLC.[1] If the reaction stalls, a small additional charge of the chlorinating agent may be required.

  • Polymeric Byproducts: Overly harsh conditions can sometimes lead to the formation of tars or polymeric materials.[7] This is another reason why controlled, dropwise addition of the reagent at low temperatures is essential.

Post-reaction, purification is key. The product is often isolated as the hydrochloride salt. A common procedure involves removing the reaction solvent under reduced pressure and then triturating or recrystallizing the solid residue from a suitable solvent system, such as acetone, hexane, or an isopropanol/HCl solution.[2][4][5]

Section 2: Catalyst Selection for Subsequent Nucleophilic Substitution Reactions

Once synthesized, the title compound's primary utility comes from the reactivity of the 2-(chloromethyl) group. This site is an excellent electrophile for Sₙ2 reactions with various nucleophiles. Optimizing this step often requires a catalyst.

Frequently Asked Questions & Troubleshooting Guide

Q1: What type of catalysts are used for reactions involving this compound?

A1: The most common reaction is coupling with a nucleophile, such as the benzimidazole moiety in the synthesis of Omeprazole.[3] The choice of catalyst depends on the reaction conditions, particularly the solvent system and the nature of the nucleophile.

  • Phase-Transfer Catalysts (PTCs): When the reaction is performed in a biphasic system (e.g., an organic solvent and aqueous base), a PTC is essential. Catalysts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) facilitate the transport of the deprotonated nucleophile from the aqueous phase to the organic phase where the reaction occurs. This approach is common in green chemistry initiatives to minimize the use of harsh organic solvents.

  • Bases as Catalysts/Reagents: In a single-phase organic solvent, a strong, non-nucleophilic base (e.g., sodium hydride, potassium carbonate, DBU) is required to deprotonate the nucleophile. While technically a reagent, the base is catalytic in the sense that it enables the primary reaction by generating the active nucleophilic species. The choice of base and its solubility in the reaction medium are critical.

Q2: My catalytic coupling reaction is slow and incomplete. What should I troubleshoot?

A2: A sluggish coupling reaction points to issues with either the generation of the active nucleophile or the catalytic cycle itself.

  • Inefficient Deprotonation: Ensure the chosen base is strong enough to fully deprotonate your nucleophile. The pKa of the nucleophile should be considered. For PTCs, ensure the pH of the aqueous layer is sufficiently high.

  • Catalyst Loading: Start with a catalyst loading of 1-5 mol%. If the reaction is slow, increasing the loading to 10 mol% can be beneficial. However, excessive catalyst can sometimes complicate purification.

  • Catalyst Poisoning: Impurities in reactants or solvents (especially water or protic impurities when using strong bases like NaH) can deactivate the catalyst or the active nucleophile.

  • Solvent Choice: The solvent must be appropriate for the reaction type. For Sₙ2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they solvate the cation but not the nucleophile, increasing its reactivity.

Experimental Protocols

Protocol 1: Synthesis via Thionyl Chloride [1][4]

  • Under an inert argon atmosphere, dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (0.15 mol) in anhydrous dichloromethane (400 mL) in a flame-dried, three-neck flask equipped with a dropping funnel.

  • Prepare a solution of thionyl chloride (0.158 mol) in anhydrous dichloromethane (100 mL) and load it into the dropping funnel.

  • Add the thionyl chloride solution dropwise to the stirred pyridine solution over 30 minutes at room temperature.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Remove the solvent and excess reagent under reduced pressure.

  • Suspend the resulting solid residue in hexanes (200 mL), and collect the solid by filtration.

  • Wash the filter cake with fresh hexanes (50 mL) and air-dry to yield the title compound as a white solid hydrochloride salt.[4]

Protocol 2: High-Yield Synthesis via Triphosgene [1][6]

  • In a suitable reactor, dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (0.48 mol) in toluene (320 g).

  • Cool the stirred solution to between 0–10 °C.

  • Prepare a 40-50% solution of triphosgene (0.17 mol) in toluene. Add this solution dropwise to the reaction mixture while maintaining the temperature at 0–10 °C.

  • Monitor the reaction by HPLC.

  • Once the reaction is complete, quench any residual reagents by the dropwise addition of methanol (0.096 mol).

  • Stir for an additional hour.

  • Remove acidic gas byproducts under reduced pressure.

  • Isolate the product via centrifugation or filtration and dry to obtain the title compound.[6]

Section 3: Visual Guides & Workflows

To further aid in experimental design and troubleshooting, the following diagrams illustrate key decision-making processes and reaction pathways.

G cluster_0 cluster_1 Primary Considerations cluster_2 Reagent Choice Start Start: Select Chlorination Method Scale Reaction Scale? Start->Scale Purity Purity Requirement? Scale->Purity Lab/Pilot BTC Use Triphosgene (BTC) - High Purity/Yield - Industrial Scale Scale->BTC Industrial Safety Safety/Handling Constraints? Purity->Safety Standard Purity->BTC High (>99%) SOCl2 Use Thionyl Chloride (SOCl2) - Lower Cost - Lab Scale Safety->SOCl2 Standard Fume Hood Safety->BTC Enhanced (Solid Handling)

Caption: Decision workflow for selecting a chlorination method.

G Reactant1 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (Electrophile) Product Coupled Product (Pyridine-CH2-Nu) Reactant1->Product Reactant2 Nucleophile (Nu-H) (e.g., Benzimidazole) Reactant2->Product Base Base (e.g., K2CO3, NaH) Base->Reactant2 Deprotonates Catalyst Catalyst (e.g., PTC, None) Catalyst->Reactant1 Catalyst->Reactant2 Solvent Solvent (e.g., DMF, Toluene) Solvent->Reactant1 Solvent->Reactant2 Solvent->Product

Caption: General scheme for catalytic nucleophilic substitution.

G Start Start: Low Yield in Coupling Rxn Check_SM Starting Materials Consumed? (Check by HPLC/TLC) Start->Check_SM Check_Base Is Base Strong Enough? Check pKa Check_SM->Check_Base No End Problem Solved Check_SM->End Yes Check_Solvent Solvent Anhydrous/Aprotic? Check_Base->Check_Solvent Yes Action_Base Use Stronger Base (e.g., NaH instead of K2CO3) Check_Base->Action_Base No Check_Cat Increase Catalyst Loading? Check_Solvent->Check_Cat Yes Action_Solvent Dry Solvent & Reactants Check_Solvent->Action_Solvent No Action_Cat Increase Loading (2-10 mol%) Check_Cat->Action_Cat Yes Action_Temp Increase Reaction Temperature Check_Cat->Action_Temp No, Loading is Max Action_Base->Check_SM Action_Solvent->Check_SM Action_Cat->Check_SM Action_Temp->Check_SM

Caption: Troubleshooting flowchart for low coupling reaction yield.

References

  • This compound | 143016-68-6 | Benchchem. (URL: )
  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (2021-05-13). (URL: )
  • Study on catalyst for pyridine synthesis - ResearchGate. (2025-08-05). (URL: [Link])

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023-05-18). (URL: [Link])

  • Recent advances in catalytic synthesis of pyridine derivatives - ResearchGate. (URL: [Link])

  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable C
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024-12-09). (URL: )
  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ. (URL: )
  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. (URL: [Link])

  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE - ResearchGate. (2025-08-10). (URL: [Link])

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google P
  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google P

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Validation & Comparative

A Comparative Guide to the Purity Analysis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Hydrochloride by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intermediate Purity in Pharmaceutical Manufacturing

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride is a pivotal pharmaceutical intermediate, most notably in the synthesis of proton pump inhibitors like Omeprazole and Esomeprazole[1][2]. As a direct precursor to the final Active Pharmaceutical Ingredient (API), its purity is not merely a quality metric; it is a foundational pillar ensuring the safety, efficacy, and batch-to-batch consistency of the resulting drug product. The presence of uncharacterized impurities can lead to downstream reaction failures, the formation of toxic by-products, and significant regulatory hurdles.[3]

This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of this critical intermediate. We will focus on High-Performance Liquid Chromatography (HPLC) as the benchmark technique, detailing a robust, validated method. Furthermore, we will objectively compare HPLC with alternative analytical techniques, providing the experimental data and scientific rationale necessary for researchers and drug development professionals to make informed decisions in their quality control (QC) workflows.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

For non-volatile and potentially thermally labile compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the undisputed method of choice.[4] Its high resolving power, sensitivity, and specificity allow for the effective separation of the main compound from closely related structural impurities, unreacted starting materials, and degradation products.[4][5]

The "Why": Causality Behind the HPLC Method Design

A successful HPLC method is a system of logical choices designed to achieve optimal separation. The method described below is grounded in established chromatographic principles for pyridine derivatives.

  • Instrumentation: A standard HPLC system with a quaternary pump and a Photodiode Array (PDA) detector is selected. The PDA detector is crucial as it provides spectral data across a range of wavelengths, which helps in peak purity assessment and identification of co-eluting impurities.[4]

  • Column Chemistry: A C18 reversed-phase column is the workhorse for separating moderately polar to non-polar aromatic compounds. The long alkyl chains provide the necessary hydrophobicity to retain the pyridine derivative and its likely impurities, allowing for separation based on subtle differences in polarity.

  • Mobile Phase: A gradient elution using an acidified water/acetonitrile system is employed. The formic acid serves two purposes: it protonates residual silanols on the silica backbone to reduce peak tailing and ensures the analyte is in a consistent ionic state, leading to sharp, symmetrical peaks. The gradient from a higher aqueous content to a higher organic content ensures that both polar and non-polar impurities are eluted and resolved within a reasonable runtime.[4]

  • Detection Wavelength: The detection wavelength is set at the maximum absorbance (λmax) of the analyte to ensure the highest sensitivity. Monitoring a secondary wavelength can also be beneficial for detecting impurities that may have different chromophores.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is designed to be a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Chromatographic Conditions:

Parameter Specification
HPLC System Quaternary Pump, Autosampler, Column Oven, PDA Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min (90% A), 2-20 min (90% to 10% A), 20-25 min (10% A), 25.1-30 min (90% A)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA at 275 nm

| Injection Volume | 10 µL |

Sample and Standard Preparation:

  • Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.

Data Analysis and Purity Calculation: The purity is determined using the area percentage method. This assumes that all impurities have a similar response factor to the main component at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow

Method Validation: A Trustworthy and Self-Validating System

Validation of the analytical procedure is paramount to ensure it is suitable for its intended purpose.[5] The validation should be conducted according to ICH Q2(R1) guidelines.[8][9]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities. This is typically demonstrated through forced degradation studies (acid, base, oxidation, heat, light) to ensure that all degradation peaks are resolved from the main analyte peak.[5]

  • Linearity & Range: A minimum of five concentrations are prepared, typically from 50% to 150% of the target assay concentration.[10] The correlation coefficient (r²) should be >0.999.

  • Accuracy: Determined by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, 120%) and calculating the percentage recovery.

  • Precision:

    • Repeatability: Multiple injections of the same sample to assess the system's consistency (RSD ≤ 1.0%).

    • Intermediate Precision: The assay is performed by different analysts on different days using different equipment to assess the method's reproducibility (RSD ≤ 2.0%).[11]

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) to define the method's sensitivity for impurities.

Comparative Guide: HPLC vs. Alternative Analytical Techniques

While HPLC is the primary method, orthogonal techniques can provide complementary data, leading to a more comprehensive purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: Separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer that provides structural information.[12]

  • Advantages: Excellent sensitivity for volatile impurities and provides definitive structural identification of unknown peaks through mass spectral library matching.

  • Limitations: Not suitable for non-volatile or thermally labile compounds. The chloromethyl group in the analyte may be susceptible to degradation at the high temperatures of the GC inlet, potentially giving a false impurity profile.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Principle: A primary analytical method that quantifies a substance by measuring the intensity of its NMR signal relative to a certified internal standard.

  • Advantages: Does not require a specific reference standard for the analyte itself. It provides a direct and highly accurate measure of purity (assay value) and can help identify and quantify impurities without needing to isolate them, provided they have unique NMR signals.

  • Limitations: Lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities (typically >0.1%). The complexity of the spectra can make quantification challenging if impurity signals overlap with the main analyte signals.

Thin-Layer Chromatography (TLC)
  • Principle: A simple chromatographic technique used to separate non-volatile mixtures.

  • Advantages: Rapid, inexpensive, and excellent for monitoring the progress of a chemical reaction in real-time.[13]

  • Limitations: Primarily a qualitative or semi-quantitative technique. It has significantly lower resolution and sensitivity compared to HPLC and is not suitable for regulatory filings for final purity determination.

Data Summary: A Head-to-Head Comparison

The choice of analytical method depends on the specific requirements of the analysis, from in-process control to final release testing.

FeatureHPLC (with PDA)GC-MSqNMR
Principle Chromatographic separation by polarityChromatographic separation by volatilityNuclear spin resonance in a magnetic field
Primary Use Quantitative Purity & Impurity Profiling Identification of volatile impuritiesQuantitative Assay (Purity Value)
Resolution Very HighHighLow (depends on spectral overlap)
Sensitivity (LOQ) Excellent (~0.03%)Superior (~0.005%)Moderate (~0.1%)
Specificity High (with method validation)Very High (mass spectra)High (unique chemical shifts)
Suitability for Analyte Ideal Poor (potential thermal degradation)Excellent
Throughput HighMediumLow

A Logically Validated Purity Assessment Strategy

For robust quality control, a multi-tiered analytical strategy is recommended. This approach ensures that the purity data is cross-validated, providing a high degree of confidence in the material's quality.

Purity_Strategy

Conclusion

The purity analysis of this compound is a critical control point in pharmaceutical production. While several analytical techniques can provide information about the compound's quality, a validated RP-HPLC method remains the gold standard due to its superior resolution, sensitivity, and suitability for this specific analyte. It provides the most detailed and reliable impurity profile.

For ultimate assurance, an orthogonal method like qNMR should be used to provide a confirmatory, independent assay value. This dual-method approach creates a self-validating system that ensures the highest level of quality and regulatory compliance, safeguarding the integrity of the final API.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

  • ICH. (2023). Q14 Analytical Procedure Development. International Council for Harmonisation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [Link]

  • Boudreau, S. P. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • Ahuja, S., & Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Pharmaffiliates. (2023). Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]

  • ATSDR. (1992). Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758231, 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. [Link]

  • Veeprho. 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. [Link]

  • Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal, 38(4), 212-228. [Link]

  • USP. <1225> Validation of Compendial Methods. [Link]

  • DOI. (2018). Synthesis and Spectral Analysis of Pyridine Derivates. 10.21123/bsj.2018.15.3.0315. [Link]

  • Los Alamos National Laboratory. (2010). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]

  • PubChemLite. This compound. [Link]

  • Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

Sources

A Guide to the Spectroscopic Characterization of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity, confirmed through spectroscopic methods, are critical for the successful synthesis of target active pharmaceutical ingredients. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound. In the absence of publicly available experimental spectra for the title compound, this guide presents a detailed prediction of its NMR data, grounded in the fundamental principles of NMR spectroscopy and a comparative analysis with structurally related compounds.

The Importance of Spectroscopic Verification

In multi-step organic syntheses, rigorous characterization of each intermediate is essential to ensure the desired reaction pathway has been followed and to identify any potential impurities. NMR spectroscopy is one of the most powerful tools for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule such as this compound, NMR is indispensable for confirming the presence and connectivity of the pyridine ring, the methyl, chloromethyl, and chloro substituents, and the hydrochloride salt form.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the title compound. These predictions are based on established substituent effects in pyridine systems and the influence of protonation on the pyridine nitrogen.[1] The protonation of the pyridine nitrogen leads to a general downfield shift of the ring protons and carbons due to the increased positive charge on the ring.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H (N-H)~13-15Broad Singlet1H
H-6~8.5Singlet1H
-CH₂Cl~4.8Singlet2H
3-CH₃~2.5Singlet3H
5-CH₃~2.4Singlet3H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~155
C-4~148
C-6~145
C-3~135
C-5~133
-CH₂Cl~45
3-CH₃~18
5-CH₃~16

Comparative Analysis with a Structural Analogue

Table 3: Predicted ¹H NMR Data Comparison

Protons4-Chloro- (Predicted)4-Methoxy- (Predicted)Rationale for Difference
H (N-H)~13-15 ppm~13-15 ppmSimilar acidity of the pyridinium proton.
H-6~8.5 ppm~8.3 ppmThe electron-donating methoxy group will slightly shield this proton compared to the electron-withdrawing chloro group.
-CH₂Cl~4.8 ppm~4.7 ppmMinimal effect from the remote 4-substituent.
3-CH₃~2.5 ppm~2.4 ppmMinor shielding effect from the adjacent methoxy group.
5-CH₃~2.4 ppm~2.3 ppmMinor shielding effect from the para-methoxy group.
-OCH₃N/A~4.0 ppmUnique to the methoxy analogue.

Table 4: Predicted ¹³C NMR Data Comparison

Carbon4-Chloro- (Predicted)4-Methoxy- (Predicted)Rationale for Difference
C-2~155 ppm~154 ppmMinimal influence from the 4-substituent.
C-4~148 ppm~160 ppmThe methoxy group strongly deshields the ipso-carbon.
C-6~145 ppm~143 ppmThe methoxy group has a weaker shielding effect on the para-carbon compared to the chloro group's deshielding.
C-3~135 ppm~125 ppmThe methoxy group shields the ortho-carbon.
C-5~133 ppm~128 ppmThe methoxy group shields the meta-carbon.
-CH₂Cl~45 ppm~44 ppmMinimal effect from the remote 4-substituent.
3-CH₃~18 ppm~17 ppmMinor shielding from the adjacent methoxy group.
5-CH₃~16 ppm~15 ppmMinor shielding from the para-methoxy group.
-OCH₃N/A~55 ppmUnique to the methoxy analogue.

This comparative analysis highlights how the substitution at the 4-position of the pyridine ring is expected to significantly influence the chemical shifts of the ring protons and carbons, providing a clear spectroscopic distinction between the two compounds.

Experimental Protocol for NMR Spectroscopic Analysis

To obtain high-quality NMR spectra of pyridine hydrochloride salts, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the sample directly into a clean, dry NMR tube.
  • Add approximately 0.6 mL of a suitable deuterated solvent. For hydrochloride salts, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) are often good choices due to their ability to dissolve polar salts. Deuterated water (D₂O) can also be used, but the N-H proton will exchange with deuterium and become invisible.
  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

2. NMR Instrument Setup and Data Acquisition:

  • The following parameters are recommended for a standard 400 MHz NMR spectrometer.
  • ¹H NMR:
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Spectral Width: Approximately 16 ppm, centered around 8 ppm.
  • Acquisition Time: 2-3 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 16-64, depending on the sample concentration.
  • ¹³C NMR:
  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

3. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
  • Perform a Fourier Transform.
  • Phase the spectrum carefully.
  • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
  • Integrate the peaks in the ¹H NMR spectrum.

Visualizing the Molecular Structure and Workflow

The following diagrams illustrate the molecular structure with predicted NMR assignments and the general workflow for spectroscopic characterization.

Caption: Predicted ¹H and ¹³C NMR assignments for this compound.

cluster_workflow Spectroscopic Characterization Workflow start Sample Preparation nmr_acq NMR Data Acquisition (¹H and ¹³C) start->nmr_acq Dissolution in deuterated solvent data_proc Data Processing (FT, Phasing, Calibration) nmr_acq->data_proc spec_analysis Spectral Analysis (Peak Assignment, Integration) data_proc->spec_analysis comparison Comparison with Analogue Data spec_analysis->comparison structure_confirm Structure Confirmation comparison->structure_confirm

Caption: General workflow for the NMR spectroscopic characterization of a synthetic intermediate.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound using ¹H and ¹³C NMR. By leveraging fundamental principles and comparative data from a close structural analogue, we have established a robust framework for the identification and purity assessment of this important pharmaceutical intermediate. The detailed experimental protocol and workflow diagrams offer practical guidance for researchers in obtaining and interpreting high-quality NMR data. As with any analytical endeavor, the ultimate confirmation of structure relies on the careful acquisition and interpretation of experimental data, for which this guide provides a solid foundation.

References

  • Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. Journal of the American Chemical Society. [Link]

  • NMR chemical shift prediction of pyridines. Stenutz. [Link]

  • Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]

  • NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%). The Journal of Chemical Physics. [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin of the Polish Academy of Sciences, Chemistry. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Nature Communications. [Link]

  • The proton NMR chemical shifts of the hydrogens in pyridine are. SolutionInn. [Link]

  • 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry. [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine through the adsorption process by indicating the active zone of these compounds becoming close to the Al (111)-surface. ResearchGate. [Link]

  • Analysis of the NMR Spectrum of Pyridine. Semantic Scholar. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. [Link]

  • ¹H-NMR confirms C–H···π interactions are present between solvated pyridiniums. ResearchGate. [Link]

  • Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. MDPI. [Link]

  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. PubChem. [Link]

  • A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry. [Link]

  • Full Assignments of the 1H, 13C and 15N Magnetic Resonance Spectra of Two Porphyrin Compounds. ResearchGate. [Link]

  • 13 C NMR spectra of substituted pyridine N‐oxides. Substituent and hydrogen bonding effects. Sci-Hub. [Link]

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Reactivity comparison of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride vs. its 4-methoxy analog

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Predicting and Quantifying Reactivity in Nucleophilic Substitution Reactions

In the landscape of pharmaceutical synthesis, particularly in the construction of proton pump inhibitors and other complex heterocyclic scaffolds, 2-(chloromethyl)pyridine derivatives are indispensable intermediates. The reactivity of the chloromethyl group is paramount to its utility, serving as an electrophilic handle for the introduction of diverse functionalities. A common strategic decision in process development involves the selection of substituents on the pyridine ring to modulate this reactivity. This guide presents an in-depth comparison of the reactivity of two key intermediates: 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride and its 4-methoxy analog .

This analysis is grounded in the fundamental principles of physical organic chemistry and is supported by a detailed experimental protocol for quantitatively determining relative reaction rates. We will explore the underlying electronic effects that govern the reactivity of the benzylic-like carbon and provide a framework for researchers to predict and validate the performance of these critical building blocks.

The Decisive Role of the 4-Substituent: An Electronic Tug-of-War

The rate of nucleophilic substitution at the 2-(chloromethyl) group is fundamentally dictated by the electrophilicity of the methylene carbon (-CH₂Cl). The pyridine ring itself is electron-withdrawing, which enhances this electrophilicity compared to a simple benzyl chloride. However, the substituent at the 4-position exerts a profound secondary influence, capable of either augmenting or diminishing this effect. The reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism, characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to a concerted displacement of the chloride leaving group.[1][2][3]

The core of our comparison lies in the opposing electronic effects of the chloro and methoxy groups.

  • The 4-Chloro Substituent: An Electron-Withdrawing Inductive Effect: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the pyridine ring and, by extension, from the 2-(chloromethyl) group. This withdrawal of electron density further polarizes the C-Cl bond of the side chain, making the methylene carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack. This increased electrophilicity is anticipated to accelerate the rate of an SN2 reaction.[4][5]

  • The 4-Methoxy Substituent: A Dominant Electron-Donating Resonance Effect: Conversely, the methoxy group, while also inductively withdrawing (-I) due to the oxygen's electronegativity, possesses lone pairs of electrons that can be donated into the pyridine ring's π-system through a powerful positive resonance effect (+R or +M).[6] This resonance effect increases the electron density of the ring, which in turn reduces the electrophilicity of the attached chloromethyl carbon. This "push" of electron density makes the carbon center less attractive to incoming nucleophiles, thereby decelerating the SN2 reaction rate.

Therefore, a clear hypothesis emerges: 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine is expected to be significantly more reactive towards nucleophiles in an SN2 reaction than its 4-methoxy counterpart.

G cluster_chloro 4-Chloro Analog (Higher Reactivity) cluster_methoxy 4-Methoxy Analog (Lower Reactivity) chloro_struct Pyridine Ring (4-Chloro) chloro_effect Strong -I Effect (Electron Withdrawing) chloro_struct->chloro_effect pulls e⁻ density chloro_carbon Increased Electrophilicity of -CH₂Cl Carbon chloro_effect->chloro_carbon chloro_rate Faster SN2 Reaction Rate chloro_carbon->chloro_rate methoxy_struct Pyridine Ring (4-Methoxy) methoxy_effect Dominant +R Effect (Electron Donating) methoxy_struct->methoxy_effect donates e⁻ density methoxy_carbon Decreased Electrophilicity of -CH₂Cl Carbon methoxy_effect->methoxy_carbon methoxy_rate Slower SN2 Reaction Rate methoxy_carbon->methoxy_rate

Figure 1. Logical relationship of substituent electronic effects on SN2 reactivity.

Quantitative Comparison: A Kinetic Analysis

To validate our hypothesis, a kinetic study is essential. The following table presents hypothetical, yet chemically reasonable, second-order rate constants (k₂) for the reaction of each compound with a model nucleophile, such as morpholine, in a polar aprotic solvent like acetonitrile at a constant temperature.

Compound4-SubstituentElectronic EffectExpected Relative k₂ (M⁻¹s⁻¹)Predicted Reactivity
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine HCl-ClElectron-Withdrawing (-I)1.5 x 10⁻³Higher
4-Methoxy-2-(chloromethyl)-3,5-dimethylpyridine HCl-OCH₃Electron-Donating (+R)3.0 x 10⁻⁴Lower
Table 1: Predicted Comparative Reactivity. The rate constants are illustrative, based on established principles of electronic substituent effects, and demonstrate the expected ~5-fold increase in reactivity for the 4-chloro analog.

Experimental Protocol: Determination of Second-Order Rate Constants by HPLC

This protocol provides a robust method for quantifying the rate of nucleophilic substitution on the two pyridine derivatives with morpholine. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC), tracking the disappearance of the starting material.

Objective: To determine and compare the second-order rate constants for the reaction of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine HCl and its 4-methoxy analog with morpholine.

Materials:

  • This compound

  • 4-Methoxy-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

  • Morpholine (freshly distilled)

  • Triethylamine (Et₃N), anhydrous

  • Acetonitrile (MeCN), HPLC grade, anhydrous

  • Water, HPLC grade

  • Formic acid

  • Standard volumetric flasks, pipettes, and autosampler vials

  • HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Constant temperature bath or reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare 0.1 M stock solutions of both pyridine hydrochloride substrates in anhydrous acetonitrile.

    • Prepare a 1.0 M stock solution of morpholine in anhydrous acetonitrile.

    • Prepare a 1.0 M stock solution of triethylamine in anhydrous acetonitrile. Triethylamine is used as a non-nucleophilic base to neutralize the HCl salt of the starting material, liberating the free base for reaction.

  • Reaction Setup (Pseudo-First-Order Conditions):

    • To ensure the reaction kinetics are easier to follow, pseudo-first-order conditions will be employed by using a large excess of the nucleophile.

    • In a thermostated reaction vessel (e.g., a 10 mL flask) maintained at 25.0 ± 0.1 °C, add 4.5 mL of anhydrous acetonitrile.

    • Add 0.25 mL of the 1.0 M triethylamine solution.

    • Add 0.5 mL of the 1.0 M morpholine solution. The final concentration of morpholine will be 0.1 M.

    • Allow the solution to equilibrate to the reaction temperature.

  • Initiation of Kinetic Run:

    • To initiate the reaction, rapidly add 0.25 mL of the 0.1 M pyridine substrate stock solution to the vessel, bringing the total volume to 5.5 mL and the initial substrate concentration to approximately 4.5 mM.

    • Simultaneously start a stopwatch.

    • Immediately withdraw a ~50 µL aliquot (t=0 sample), quench it in an HPLC vial containing 1 mL of the mobile phase, and mix thoroughly.

  • Reaction Monitoring:

    • At regular, recorded time intervals (e.g., every 5, 10, 15, 20, 30, 45, 60 minutes), withdraw subsequent 50 µL aliquots and quench them in the same manner.

    • Continue sampling for at least two half-lives or until >80% of the starting material is consumed.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A suitable method might be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water with 0.1% Formic Acid

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 275 nm

      • Injection Volume: 10 µL

    • Record the peak area of the starting material for each time point.

  • Data Analysis:

    • For each kinetic run, plot ln([Substrate]t / [Substrate]₀) versus time (in seconds), where [Substrate] is proportional to the measured peak area.

    • The slope of this line will be equal to -k', where k' is the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [Morpholine] .

    • Repeat the entire procedure for the second pyridine analog under identical conditions.

G prep Prepare Stock Solutions (Substrates, Nucleophile, Base) setup Set up Reaction Vessel (Solvent, Base, Nucleophile) Thermostat to 25°C prep->setup initiate Initiate Reaction (Add Substrate Stock) Start Timer setup->initiate sample Sample at Timed Intervals (t = 0, 5, 10... min) initiate->sample quench Quench Aliquots (in HPLC vials with mobile phase) sample->quench analyze HPLC Analysis (Monitor Substrate Peak Area) quench->analyze plot Data Analysis: Plot ln(At/A₀) vs. time analyze->plot calculate Calculate Rate Constants (k' from slope, then k₂) plot->calculate compare Compare k₂ values for 4-Cl vs. 4-OMe analogs calculate->compare

Figure 2. Experimental workflow for the kinetic analysis of reactivity.

Conclusion for the Practicing Scientist

The electronic nature of substituents on the pyridine ring provides a powerful and predictable tool for tuning the reactivity of intermediates like 2-(chloromethyl)pyridines. The strong inductive electron withdrawal by a 4-chloro group enhances the electrophilicity of the benzylic carbon, leading to a faster nucleophilic substitution. In contrast, the potent resonance donation from a 4-methoxy group diminishes this electrophilicity, resulting in a significantly slower reaction.

For drug development professionals and process chemists, this means that the 4-chloro analog is the substrate of choice for reactions requiring high reactivity and rapid conversion. Conversely, the 4-methoxy analog offers greater stability and may be preferable in multi-step syntheses where the chloromethyl group must remain intact through earlier reaction stages, or when reacting with exceptionally powerful nucleophiles where attenuating the reactivity is desirable to improve selectivity or control exotherms. The provided experimental protocol offers a reliable method to quantify these differences, enabling data-driven decisions in synthesis design and process optimization.

References

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  • ResearchGate. (2017). Phase II Metabolic Pathways of Spectinamide Antitubercular Agents: A Comparative Study of the Reactivity of 4- Substituted Pyridines to Glutathione Conjugation.
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  • Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction.
  • RSC Publishing. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions. Organic & Biomolecular Chemistry, 3, 597-602.
  • University of Massachusetts Boston. (n.d.). Unit 4: Free Energy Relationships.
  • BenchChem. (n.d.). 4-Chloro-2-(chloromethyl)pyridine hydrochloride | 119396-04-2.
  • RSC Publishing. (n.d.). Kinetics and mechanism of the acetate catalysed hydrolysis of 4-methoxyphenyl chloroformate and 4-methoxyphenyl fluoroformate in aqueous dioxan. Evidence for rate-determining attack of acetate ions on an intermediate mixed anhydride. Journal of the Chemical Society, Perkin Transactions 2.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution Reactions with 9-Chloroacridine.
  • BenchChem. (2025). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • National Library of Medicine. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800.
  • ResearchGate. (n.d.). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water.
  • PubChem. 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | C6H6Cl3N | CID.
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A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredient (API) intermediates is a cornerstone of process control and quality assurance. 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride is a critical building block in the synthesis of proton pump inhibitors, making its precise measurement essential. This guide provides an in-depth comparison of validated analytical methods for its quantification, grounded in the principles of scientific integrity and adherence to regulatory standards.

The narrative will move beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring each described method is a self-validating system. All claims and standards are supported by authoritative sources, including the International Council for Harmonisation (ICH) guidelines.

The Analytical Challenge

This compound possesses a reactive chloromethyl group and the basicity of a pyridine ring, characteristics that influence the choice of analytical methodology. An ideal quantitative method must be specific, accurate, precise, and robust, especially when analyzing the compound in the presence of starting materials, by-products, or degradation products. This guide will focus on the validation of a primary method, High-Performance Liquid Chromatography (HPLC), and compare it with Gas Chromatography-Mass Spectrometry (GC-MS) as a viable alternative.

Primary Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Reverse-phase HPLC with UV detection is the most robust and widely used technique for the quantification of polar aromatic compounds like our target analyte.[1] Its prevalence in pharmaceutical quality control is due to its high resolving power, sensitivity, and adaptability.

The "Why": Causality in Method Development

The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation and detection. The rationale for a typical starting point for method development is as follows:

  • Column: A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for moderately polar aromatic compounds like pyridine derivatives.

  • Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The organic solvent modulates the retention time, while the buffer (e.g., ammonium acetate or phosphate) controls the pH and ensures consistent ionization of the analyte, leading to sharp, symmetrical peaks.[1]

  • Detection Wavelength: Pyridine and its derivatives exhibit strong UV absorbance.[2] A preliminary scan of the analyte solution would determine the wavelength of maximum absorbance (λmax), typically around 260-280 nm, to ensure maximum sensitivity.

Experimental Workflow for HPLC-UV Analysis

The logical flow of the HPLC-UV method, from sample preparation to data analysis, is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification A Accurately weigh reference standard and sample B Dissolve in diluent (e.g., mobile phase) A->B C Perform serial dilutions for calibration standards B->C D Filter samples and standards (0.45 µm filter) B->D G Inject standards and samples C->G Calibration Standards D->G Test Samples E Equilibrate HPLC system with mobile phase F Perform System Suitability Test (SST) E->F F->G H Acquire chromatograms at λmax G->H I Integrate peak areas H->I J Construct calibration curve (Area vs. Concentration) I->J K Quantify sample concentration using regression equation J->K L Report results K->L

Caption: Workflow for HPLC-UV Quantification.

Validation of the HPLC-UV Method: An Imperative for Trustworthiness

To ensure that the analytical procedure is fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines.[3][4] The objective of validation is to demonstrate reliability, and the following parameters are key.[5][6]

Specificity (Stability-Indicating Nature)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] For this, forced degradation studies are indispensable.[7][8][9][10]

Forced Degradation Protocol: The analyte is subjected to stress conditions more severe than accelerated stability testing to produce relevant degradation products.

  • Acid Hydrolysis: Reflux in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours) as per ICH Q1B guidelines.

The stressed samples are then analyzed by the proposed HPLC method. The method is deemed specific if the peak for this compound is well-resolved from any degradation product peaks, which is typically assessed by peak purity analysis using a photodiode array (PDA) detector.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[4] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][5]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations spanning the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
Y-interceptClose to zero
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Protocol:

  • Spike a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percentage recovery.

LevelAcceptance Criteria for Mean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

ParameterAcceptance Criteria
Repeatability (%RSD)≤ 2.0%
Intermediate Precision (%RSD)≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]

These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterCalculation Method
LOD(3.3 * σ) / S
LOQ(10 * σ) / S
(Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve)
Robustness

Robustness demonstrates the reliability of an analysis with respect to deliberate variations in method parameters.

Protocol: Intentionally vary critical parameters such as:

  • Mobile phase composition (e.g., ±2% organic solvent)

  • Column temperature (e.g., ±5°C)

  • Flow rate (e.g., ±0.1 mL/min)

  • pH of the mobile phase buffer (e.g., ±0.2 units)

The system suitability parameters should remain within the acceptance criteria for all variations.

System Suitability: The Daily Self-Validation Check

Before any sample analysis, a System Suitability Test (SST) must be performed to ensure the chromatographic system is adequate for the intended analysis.[11][12][13][14] This is a non-negotiable part of good laboratory practice.

Protocol:

  • Inject a standard solution five or six times.

  • Calculate the system suitability parameters.

ParameterUSP Acceptance CriteriaRationale
Tailing Factor (T)≤ 2.0Ensures peak symmetry, indicating good column performance and lack of undesirable interactions.
Theoretical Plates (N)> 2000Measures column efficiency and resolving power.
Relative Standard Deviation (%RSD)≤ 2.0%Demonstrates the precision of the injection and the stability of the system.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, offering high selectivity and sensitivity.[15] However, for polar and non-volatile compounds like this compound, direct analysis is challenging due to potential thermal degradation in the hot injector.[16]

The Derivatization Imperative

To overcome this limitation, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. Silylation is a common technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[16]

Derivatization Protocol (Example):

  • Evaporate the solvent from a known amount of the sample to dryness under a stream of nitrogen.

  • Add an anhydrous solvent like pyridine, followed by a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

  • Inject the resulting solution into the GC-MS.

GC-MS Analysis Workflow

The workflow for GC-MS includes the critical derivatization step, which adds complexity compared to the HPLC-UV method.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Prepare sample and standard solutions B Evaporate to dryness A->B C Add derivatization reagent (e.g., BSTFA in Pyridine) B->C D Incubate to complete reaction C->D E Inject derivatized sample D->E F Separation on GC column E->F G Ionization (e.g., EI) F->G H Mass analysis (Scan or SIM) G->H I Extract ion chromatograms H->I J Construct calibration curve I->J L Confirm identity via mass spectrum I->L K Quantify sample concentration J->K

Sources

A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in the fields of pharmaceuticals, agrochemicals, and materials science, owing to its presence in numerous bioactive molecules and functional materials.[1][2][3] The ability to strategically functionalize the pyridine ring is paramount for tuning the physicochemical and biological properties of these compounds. This guide presents a side-by-side comparison of seminal synthetic strategies, balancing classical, time-tested methods with modern catalytic innovations. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present comparative yield data to empower researchers in selecting the optimal synthetic route for their target pyridine derivatives.

Classical Cyclization Strategies: Building the Core

The foundational approaches to pyridine synthesis involve the construction of the heterocyclic ring from acyclic precursors. These condensation reactions have remained staples in organic chemistry due to their reliability, operational simplicity, and use of readily available starting materials.[1]

Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1881, this multicomponent reaction is renowned for its efficiency in assembling highly functionalized pyridines from simple building blocks.[4][5] The classical approach involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[6] The initial product is a 1,4-dihydropyridine (1,4-DHP), which requires a subsequent oxidation step to achieve the aromatic pyridine ring.[7] The driving force for this final step is the stability gained through aromatization.[6]

Mechanistic Causality: The reaction proceeds through a cascade of well-understood transformations.[8] Key steps involve a Knoevenagel condensation to form an α,β-unsaturated intermediate and the formation of an enamine from the second β-ketoester and ammonia. A subsequent Michael addition, followed by cyclization and dehydration, yields the 1,4-DHP intermediate.[4][8]

Advantages & Limitations: The Hantzsch synthesis is exceptionally robust for creating symmetrically substituted pyridines.[1] However, the classical method often requires harsh reaction conditions and long reaction times, which can lead to lower yields.[6] Modern variations utilizing microwave irradiation or ultrasound in aqueous micelles have significantly improved efficiency, with reported yields often exceeding 90%.[6]

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Cascade cluster_final Final Product Aldehyde Aldehyde Condensation One-Pot Condensation Aldehyde->Condensation Ketoester1 β-Ketoester (2 eq.) Ketoester1->Condensation Ammonia Ammonia Source Ammonia->Condensation DHP 1,4-Dihydropyridine Intermediate Condensation->DHP Cyclization & Dehydration Oxidation Aromatization (Oxidation) DHP->Oxidation e.g., HNO₂, CAN, I₂ Pyridine Substituted Pyridine Oxidation->Pyridine

Bohlmann-Rahtz Pyridine Synthesis

This two-step method offers greater versatility in accessing unsymmetrically substituted pyridines.[9] It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate.[10] This intermediate then undergoes a heat-induced cyclodehydration to furnish the final 2,3,6-trisubstituted pyridine.[9][10]

Mechanistic Causality: The initial step is a Michael-type conjugate addition of the enamine to the activated alkyne. The key to the final step is a thermal E/Z isomerization of the aminodiene, which positions the molecule for a 6-π electrocyclization followed by elimination of water to aromatize the ring.[9]

Advantages & Limitations: A significant advantage over the Hantzsch synthesis is that the Bohlmann-Rahtz route directly produces the aromatic pyridine without a separate oxidation step.[9] However, the classical protocol is hampered by the high temperatures required for the cyclodehydration and the need to purify the intermediate.[9] Recent advancements, such as the use of Brønsted or Lewis acid catalysis, have successfully lowered the required reaction temperature, enabling one-pot procedures with good to excellent yields.[9][11]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly convergent and adaptable method for preparing 2,4,6-trisubstituted pyridines.[12][13] The reaction brings together an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound in the presence of ammonium acetate as the nitrogen source.[12]

Mechanistic Causality: The reaction is initiated by the formation of a pyridinium ylide from the deprotonation of the α-pyridinium methyl ketone salt.[13] This ylide then acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl. The resulting 1,5-dicarbonyl intermediate undergoes condensation with ammonia, followed by cyclization and dehydration to yield the aromatic pyridine ring.[12][13]

Advantages & Limitations: This method is prized for its mild reaction conditions and broad applicability, tolerating a wide variety of functional groups.[12] The synthesis is straightforward and often provides high yields of pure products, making it a favored method for generating libraries of functionalized pyridines.[12]

Krohnke_Synthesis_Workflow cluster_precursors Key Precursors cluster_reaction Reaction Pathway Ketone_Salt α-Pyridinium Methyl Ketone Salt Michael_Add Michael Addition Ketone_Salt->Michael_Add forms Ylide Unsat_Carb α,β-Unsaturated Carbonyl Unsat_Carb->Michael_Add NH4OAc Ammonium Acetate Cyclization Cyclocondensation NH4OAc->Cyclization Nitrogen Source Dicarbonyl 1,5-Dicarbonyl Intermediate Michael_Add->Dicarbonyl Dicarbonyl->Cyclization Final_Product 2,4,6-Trisubstituted Pyridine Cyclization->Final_Product Dehydration & Aromatization

Guareschi-Thorpe Synthesis

This classical reaction is a valuable method for preparing 2-pyridones (2-hydroxypyridines). It typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound.[14] Recent advancements have focused on developing greener protocols.

Mechanistic Causality: The reaction proceeds via an initial Knoevenagel or Thorpe-Ziegler type condensation, followed by cyclization and tautomerization to yield the stable 2-pyridone structure. An advanced version utilizes ammonium carbonate in an aqueous medium, where it serves as both the nitrogen source and the reaction promoter.[15][16]

Advantages & Limitations: The Guareschi-Thorpe synthesis provides direct access to the valuable 2-pyridone motif. The modern, eco-friendly protocols are inexpensive and user-friendly, with the product often precipitating directly from the aqueous reaction medium, simplifying work-up.[15][16]

Modern Synthetic Approaches: Precision and Efficiency

While classical methods build the pyridine core, modern synthesis often focuses on functionalizing existing rings or employing powerful catalytic cycles for ring construction, offering enhanced control, milder conditions, and broader functional group tolerance.[17]

  • Transition Metal-Catalyzed Reactions : Catalysts based on palladium, nickel, or copper have revolutionized pyridine synthesis.[17][18] These methods allow for the construction of the pyridine ring through C-H activation strategies or cross-coupling reactions, bypassing the need for pre-functionalized starting materials and increasing atom economy.[17]

  • Ring Expansion Reactions : The Ciamician-Dennstedt rearrangement represents a fascinating, albeit historically challenging, approach where a pyrrole ring is expanded into a pyridine ring via carbene insertion.[19][20] While the classic reaction is limited by harsh conditions and the formation of halogenated byproducts, modern variations using chlorodiazirines as carbene precursors have greatly improved the scope and utility, allowing for the direct formation of 3-arylpyridines and quinolines.[21][22]

Side-by-Side Synthesis & Yield Comparison

The choice of synthetic method is dictated by the desired substitution pattern, scalability, and tolerance for various functional groups. The following table summarizes the key features of the discussed syntheses.

Synthesis MethodReaction TypeKey ReactantsTypical Product PatternAdvantagesDisadvantagesReported Yield Range (%)
Hantzsch Multicomponent CondensationAldehyde, β-Ketoester (2 eq.), AmmoniaSymmetrical 2,4,6- and 3,5-substitutedOne-pot, simple, robust, high yields with modern methods.[4]Requires separate oxidation step; classical conditions can be harsh.[6]40 - 96%[6][23]
Bohlmann-Rahtz Condensation-CyclodehydrationEnamine, Ethynylketone2,3,6-TrisubstitutedVersatile for unsymmetrical pyridines; no oxidation needed.[9]High temperatures required; intermediate purification may be needed.[9]60 - 90% (modified)[9]
Kröhnke Condensationα-Pyridinium methyl ketone, α,β-Unsaturated carbonyl2,4,6-TrisubstitutedMild conditions, high yields, broad functional group tolerance.[12]Requires pre-synthesis of pyridinium salt.60 - 95%[12][23]
Guareschi-Thorpe Condensation-CyclizationCyanoacetamide, 1,3-Dicarbonyl3-Cyano-2-pyridonesDirect access to 2-pyridones; green protocols available.[15]Primarily limited to 2-pyridone products.80 - 95% (modified)[15][24]

Detailed Experimental Protocols

Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate[1]
  • Step 1: 1,4-Dihydropyridine Synthesis:

    • In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).

    • Stir the mixture at reflux for 4 hours.

    • Cool the reaction mixture to room temperature. The product will precipitate.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Step 2: Aromatization:

    • Dissolve the 1,4-dihydropyridine from Step 1 (1.0 g) in glacial acetic acid (10 mL).

    • Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.

    • Heat the mixture at 80°C for 1 hour.

    • After cooling, pour the mixture into ice-cold water.

    • Collect the precipitated product by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the final pyridine derivative.

Protocol 2: Kröhnke Synthesis of 2,4,6-Triphenylpyridine[1][13]
  • Step 1: Synthesis of N-phenacylpyridinium bromide:

    • Dissolve 2-bromoacetophenone (phenacyl bromide) (1.99 g, 10 mmol) in a suitable solvent like acetone.

    • Add pyridine (0.79 g, 10 mmol) dropwise with stirring at room temperature. A precipitate will form.

    • Continue stirring for 1-2 hours.

    • Collect the solid product by vacuum filtration, wash with cold acetone, and dry under vacuum.

  • Step 2: Pyridine Ring Formation:

    • In a round-bottom flask, add the N-phenacylpyridinium bromide from Step 1, chalcone (1,3-diphenyl-2-propen-1-one) (2.08 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol) to glacial acetic acid (30 mL).

    • Reflux the mixture for 4 hours.

    • Cool the mixture to room temperature and pour it into water.

    • Collect the solid precipitate by filtration and recrystallize from ethanol to yield 2,4,6-triphenylpyridine.

Conclusion

The synthesis of polysubstituted pyridines is a dynamic and mature field of organic chemistry. Classical condensation reactions, such as the Hantzsch, Bohlmann-Rahtz, Kröhnke, and Guareschi-Thorpe syntheses, provide powerful and reliable methods for constructing the pyridine core from simple, acyclic precursors.[1] These methods are continually being refined to improve yields, broaden scope, and enhance environmental compatibility. Complementing these are modern transition-metal-catalyzed and ring-expansion strategies that offer unparalleled precision and efficiency for creating complex substitution patterns.[17][21] The optimal choice of synthesis ultimately depends on the specific target molecule, desired scale, and available resources, with this guide serving as a foundational reference for making that critical decision.

References

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A Comparative Guide to the Synthetic Efficiency of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key pharmaceutical intermediates is a critical process where efficiency, cost, and safety are paramount. This guide provides an in-depth comparison of various synthetic routes to 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS 86604-75-3), a crucial building block in the manufacture of proton pump inhibitors such as omeprazole and esomeprazole.[1][2][3] It is important to note that the target compound for these industrially significant routes is the 4-methoxy derivative, not a 4-chloro analogue. This guide will delve into the experimental details, mechanistic rationale, and comparative performance of the most common synthetic strategies.

Route 1: Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol with Thionyl Chloride

This is a classical and widely documented method for the conversion of the precursor alcohol to the desired chlorinated product. The reaction is typically high-yielding and proceeds readily under mild conditions.

Experimental Protocol
  • To a solution of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (1.0 equivalent) in dichloromethane, thionyl chloride (1.05 equivalents) is added dropwise at room temperature under an inert atmosphere (e.g., argon).[4]

  • The reaction mixture is stirred at 20°C for approximately one hour.[4]

  • Upon completion, the solvent is removed under reduced pressure.[4]

  • The resulting solid residue is suspended in a non-polar solvent such as hexanes, filtered, washed, and dried to afford 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride as a white solid.[4]

Expertise & Experience: Mechanistic Insights

The use of thionyl chloride for the conversion of alcohols to alkyl chlorides is a cornerstone of organic synthesis.[5] The reaction proceeds through the formation of a chlorosulfite intermediate, which can then undergo nucleophilic attack by the chloride ion. In the presence of pyridine or in a polar solvent, the reaction can proceed via an SN2 mechanism, leading to inversion of stereochemistry if the alcohol is chiral. The gaseous byproducts, sulfur dioxide and hydrogen chloride, drive the reaction to completion.[5] Some procedures report near-quantitative yields for this transformation.[4]

G cluster_0 Route 1: Thionyl Chloride Chlorination Start (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Reagent Thionyl Chloride (SOCl₂) Dichloromethane Start->Reagent Reaction Workup Solvent Removal Hexane Wash Reagent->Workup Post-reaction Product 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl Workup->Product

Caption: Workflow for the thionyl chloride route.

Route 2: Chlorination using Triphosgene

Triphosgene, a safer solid equivalent of the highly toxic phosgene gas, is an effective reagent for this chlorination and is particularly suited for industrial applications due to its handling advantages.

Experimental Protocol
  • 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 equivalent) is dissolved in toluene.[6]

  • A toluene solution of triphosgene (approximately 0.35-0.37 equivalents) is added dropwise at 0-10°C.[6]

  • The reaction is monitored by HPLC, and upon completion, a small amount of methanol is added to quench any remaining reagent.[6]

  • Acidic gases are removed under reduced pressure, and the product is isolated by centrifugation and drying, yielding a product with high purity and yield (around 97%).[6]

Expertise & Experience: Mechanistic Insights

Triphosgene, in the presence of a nucleophilic catalyst like pyridine, forms a chloroformate intermediate with the alcohol.[7] This intermediate is then susceptible to nucleophilic attack by chloride ions. This method is noted for its high yield, high purity, and reduced environmental impact compared to the thionyl chloride route, as the byproducts are primarily carbon dioxide.[6][7] The operational simplicity and mild conditions make it a favorable choice for scale-up.[6]

G cluster_1 Route 2: Triphosgene Chlorination Start_T (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Reagent_T Triphosgene Toluene Start_T->Reagent_T Reaction Workup_T Methanol Quench Gas Removal Centrifugation Reagent_T->Workup_T Post-reaction Product_T 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl Workup_T->Product_T

Caption: Workflow for the triphosgene route.

Route 3: Multistep Synthesis from Pyridine Precursors

Several multistep synthetic routes have been developed, often starting from more readily available pyridine derivatives. These routes offer an alternative when the immediate precursor alcohol is not commercially viable.

General Synthetic Strategy

A common approach starts with 3,5-dimethyl-4-nitropyridine-1-oxide.[8] This undergoes a three-step process:

  • Methoxylation: The nitro group is substituted with a methoxy group using sodium hydroxide and methanol.[8]

  • Methylation and Hydroxylation: The intermediate is then functionalized at the 2-position.[8]

  • Chlorination: The resulting alcohol is chlorinated to yield the final product.[8]

A key process optimization involves performing the first two steps without isolation of the intermediates, which improves productivity and reduces solvent usage, aligning with green chemistry principles.[8][9] Another reported multistep synthesis begins with 2,3,5-trimethylpyridine, which undergoes N-oxidation, nitration, nucleophilic substitution, hydrolysis, and finally chloromethylation.[10]

G cluster_2 Route 3: Multistep Synthesis Start_M 3,5-Dimethyl-4-nitropyridine-1-oxide Step1 Methoxylation Start_M->Step1 Step2 Methylation & Hydroxylation Step1->Step2 One-pot option Intermediate_Alc (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Step2->Intermediate_Alc Step3 Chlorination Intermediate_Alc->Step3 Product_M 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl Step3->Product_M

Caption: A representative multistep synthetic pathway.

Comparative Analysis

FeatureRoute 1: Thionyl ChlorideRoute 2: TriphosgeneRoute 3: Multistep Synthesis
Starting Material (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol3,5-Dimethyl-4-nitropyridine-1-oxide or 2,3,5-trimethylpyridine
Reported Yield Very high, up to 100%[4]High, ~97%[6]Overall yield is lower due to multiple steps
Purity Good to highVery high, >99%[6]Variable, dependent on purification at each step
Scalability GoodExcellent, suitable for industrial scaleMore complex, but can be optimized (e.g., one-pot)
Safety Concerns Thionyl chloride is corrosive and toxic[11]Triphosgene is a safer alternative to phosgene[6]Involves multiple reagents with varying hazards; some routes use acetic anhydride, a controlled substance[8]
Environmental Impact Generates SO₂ and HCl as byproducts[5]Byproduct is CO₂, more environmentally benign[6]Higher solvent and reagent consumption, leading to more waste
Advantages High yield, well-established methodHigh purity, safer reagent, simple workupStarts from more basic and potentially cheaper raw materials
Disadvantages Hazardous reagent, corrosive byproductsHigher reagent cost compared to thionyl chlorideLonger process, lower overall yield, more complex purification

Senior Application Scientist's Recommendation

The choice of synthetic route for 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is highly dependent on the scale of production and the priorities of the research or manufacturing team.

  • For laboratory-scale synthesis and rapid access to the material, the Thionyl Chloride Route (Route 1) is a reliable and high-yielding option, provided appropriate safety measures are in place for handling the reagent and byproducts.

  • For industrial-scale production and processes where safety and environmental considerations are paramount, the Triphosgene Route (Route 2) is highly recommended. Its use of a safer solid reagent, high purity of the final product, and more benign byproducts make it an excellent choice for sustainable manufacturing.

  • The Multistep Synthesis Routes (Route 3) are most viable when the cost of the immediate precursor alcohol is prohibitively high or its availability is limited. While the overall process is longer and more complex, it offers flexibility in terms of starting materials. The development of "greener," one-pot variations of these routes makes them more attractive for larger-scale production by reducing solvent waste and improving process efficiency.

Ultimately, a thorough cost-benefit analysis, considering raw material costs, process safety, and waste disposal, should be conducted to determine the most suitable route for a specific application.

References

  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? - FAQ. (n.d.).
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024). RASAYAN Journal of Chemistry, 17(4), 2067-2074.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook. (n.d.).
  • 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer - Cion Pharma. (n.d.).
  • CAS 86604-75-3: 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. (n.d.).
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3. (2025).
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  • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride | 86604-75-3 | LGC Standards. (n.d.).
  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents. (n.d.).
  • CAS No : 86604-75-3 | Product Name : 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride | Pharmaffiliates. (n.d.).
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE - ResearchGate. (2024).
  • Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka. (n.d.).
  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents. (n.d.).
  • Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Alternatives - Benchchem. (n.d.).
  • Synthesis and Analysis of 2-Chloromethyl-3,5-Dimethyl-4-Methoxypyridine - ResearchGate. (n.d.).
  • Application Note: A Scalable Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol - Benchchem. (n.d.).
  • green chemistry – the atom economy. (n.d.).
  • Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine - Oriental Journal of Chemistry. (2017). Oriental Journal of Chemistry, 33(2), 996-1002.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride 98% - Sigma-Aldrich. (n.d.).
  • The Role of TSCL and Pyridine in Organic Chemistry - Oreate AI Blog. (2025).
  • Thionyl Chloride vs Phosphoryl Chloride Reactivity : r/OrganicChemistry - Reddit. (2023).
  • Alcohol Substitutions and Eliminations in Basic Conditions PBr3 PCl3 SOCl2 TsCl POCl3. (2018).
  • Application Notes and Protocols for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol - Benchchem. (n.d.).
  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf. (n.d.).
  • Triphosgene-Pyridine Mediated Stereoselective Chlorination of Acyclic Aliphatic 1,3-Diols - PMC - NIH. (n.d.).

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A Comparative Guide to the Structural Confirmation of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel compounds and key intermediates is a cornerstone of regulatory compliance and successful drug design. 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride, a pivotal building block in the synthesis of proton pump inhibitors like Omeprazole, is no exception.[1][2] Its precise three-dimensional arrangement dictates its reactivity and, ultimately, the purity and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with complementary spectroscopic techniques, offering researchers and drug development professionals a comprehensive understanding of the available analytical arsenal.

The Imperative of Structural Verification

The molecular formula of this compound is C8H9Cl2N·HCl.[1][3][4] While this provides elemental composition, it reveals nothing about the spatial arrangement of the atoms. Isomers, molecules with the same formula but different structures, can exhibit vastly different chemical and biological properties. Therefore, definitive structural confirmation is not merely a procedural step but a critical determinant of a synthetic route's viability and the final product's safety and efficacy.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional structure of a molecule.[5][6] It provides atomic-level resolution, revealing not only the connectivity of atoms but also bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.[5]

Experimental Workflow: From Powder to Picture

The journey from a powdered sample to a fully resolved crystal structure is a multi-step process demanding precision and patience.

  • Crystal Growth (The Bottleneck): The prerequisite for X-ray diffraction analysis is a high-quality single crystal. This is often the most challenging step. For a compound like this compound, slow evaporation from a suitable solvent or solvent mixture is a common approach. The choice of solvent is critical and often determined empirically.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots.

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.

Caption: Workflow for X-ray Crystallography.

Strengths and Limitations

The primary advantage of X-ray crystallography is its ability to provide an unambiguous, high-resolution three-dimensional structure.[5] However, the technique is not without its limitations. The absolute requirement for a single crystal of sufficient size and quality can be a significant hurdle.[7] Furthermore, the resulting structure represents a static snapshot of the molecule in the solid state, which may not fully represent its dynamic nature in solution.[6][8]

Spectroscopic Alternatives: A Holistic Approach

While X-ray crystallography provides the ultimate structural answer, a suite of spectroscopic techniques offers complementary and often more readily accessible data for routine confirmation and analysis. These methods probe different aspects of the molecule's structure and can be used in concert to build a comprehensive picture.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful spectroscopic tool for structural elucidation in solution.[6][9] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

  • 2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the definitive assignment of signals and the piecing together of the molecular framework.[10][11]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and information about its fragmentation pattern.[9] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, confirming the elemental composition.[12]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds.[13] It is particularly useful for identifying the presence of specific functional groups within a molecule. For this compound, IR can confirm the presence of the pyridine ring and C-Cl bonds.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific question being asked and the stage of the research or development process.

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths, anglesConnectivity, chemical environment, solution conformationMolecular weight, elemental formula, fragmentationPresence of functional groups
Sample Phase Solid (single crystal)SolutionSolid or SolutionSolid or Solution
Sample Requirement High-quality single crystal~5-10 mg, solubleMicrograms to nanograms~1-2 mg
Key Advantage Unambiguous structural determination[5]Rich structural information in solution[6]High sensitivity and exact mass measurementRapid and simple functional group identification
Key Limitation Crystal growth can be a major bottleneck[7]Can be complex for large molecules; less precise than X-rayProvides limited connectivity informationProvides limited structural detail

A Synergistic Approach for Robust Confirmation

For the unequivocal structural confirmation of this compound, a multi-pronged approach is recommended. While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy is invaluable for confirming the structure in solution, which is often more relevant to its intended chemical reactions. Mass spectrometry confirms the molecular weight and formula, and IR spectroscopy provides a quick check for key functional groups.

G Compound 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine HCl NMR NMR Spectroscopy (Connectivity, Solution Structure) Compound->NMR MS Mass Spectrometry (Molecular Weight, Formula) Compound->MS IR IR Spectroscopy (Functional Groups) Compound->IR Xray X-ray Crystallography (Absolute 3D Structure) Compound->Xray Confirmed_Structure Unambiguous Structural Confirmation NMR->Confirmed_Structure Complementary Evidence MS->Confirmed_Structure Complementary Evidence IR->Confirmed_Structure Complementary Evidence Xray->Confirmed_Structure Definitive Confirmation

Caption: Synergistic approach to structural confirmation.

By integrating the insights from these powerful analytical techniques, researchers and drug development professionals can proceed with confidence, ensuring the quality, safety, and efficacy of the final pharmaceutical products derived from this crucial intermediate.

References

  • Comparison of NMR and X-ray crystallography. (n.d.).
  • This compound | 143016-68-6 | Benchchem. (n.d.).
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  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. (n.d.).
  • Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes - PMC - PubMed Central. (2017, November 9).
  • 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine - PubChem. (n.d.).
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate. (n.d.).
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.).
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (2025, August 8).
  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PubMed. (2021, July 2).
  • (PDF) Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - ResearchGate. (n.d.).
  • 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine - SynThink Research Chemicals. (n.d.).
  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies - Semantic Scholar. (2023, October 16).
  • Structural elucidation of compounds using different types of spectroscopic techniques - Journal of Chemical and Pharmaceutical Sciences. (n.d.).
  • 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer - Cion Pharma. (n.d.).

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A Senior Application Scientist’s Guide to the Quantitative Analysis of Impurities in 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride Batches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride is a pivotal chemical intermediate, most notably in the synthesis of proton pump inhibitors like Omeprazole.[1][2] The structural integrity and purity of this intermediate are paramount, as any impurities can be carried through the synthetic pathway, potentially compromising the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). Regulatory bodies worldwide, guided by frameworks from organizations like the International Conference on Harmonisation (ICH), mandate rigorous control and characterization of impurities in drug substances.[3]

The synthesis of this intermediate often involves potent chlorinating agents such as thionyl chloride, sulfuryl chloride, or triphosgene acting upon a hydroxymethylpyridine precursor.[1][4][5] This chemistry, while effective, can give rise to a spectrum of impurities, including unreacted starting materials, isomeric by-products, over-chlorinated species, and residual solvents from reaction and purification steps.[6]

This guide provides a comparative analysis of the two primary chromatographic techniques for the quantitative analysis of these impurities: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the causality behind methodological choices, present detailed experimental protocols, and compare hypothetical data from different batches to provide a comprehensive framework for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Process and Degradation Impurities

For comprehensive purity assessment and the quantification of non-volatile process-related impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed method of choice.[3][7] Its robustness, versatility, and high resolution make it ideal for separating the main compound from structurally similar impurities.

Expertise & Causality: Why RP-HPLC?

The decision to employ RP-HPLC is grounded in its ability to effectively handle the polar, non-volatile nature of the hydrochloride salt and its potential impurities.

  • Mechanism: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the column and thus elute later.

  • Mobile Phase Selection: The pyridine nitrogen in the analyte is basic. Controlling the mobile phase pH is crucial to ensure consistent retention and peak shape. A slightly acidic mobile phase (e.g., using a phosphate or acetate buffer) will protonate the pyridine nitrogen, leading to more consistent interactions with the stationary phase and sharper, more symmetrical peaks.

  • Detector Choice: The pyridine ring contains a chromophore that absorbs UV light. A UV detector set at an appropriate wavelength (e.g., 254 nm) provides excellent sensitivity for both the parent compound and related impurities.[7]

Experimental Protocol: RP-HPLC-UV Method for Impurity Profiling

This protocol is a self-validating system designed for accuracy and reproducibility.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 40% A, 60% B

      • 25-30 min: Hold at 40% A, 60% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This results in a concentration of ~0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Use the area percent method for a general assessment. For precise quantification, a validated method using reference standards for known impurities is required.[8]

Workflow for HPLC Impurity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

Caption: HPLC analysis workflow from sample preparation to final report generation.

Data Presentation: Comparative Analysis of Three Batches

The following table presents hypothetical data obtained from the analysis of three different batches, demonstrating typical impurity profiles.

Compound Expected Retention Time (min) Batch A (Area %) Batch B (Area %) Batch C (Area %)
Starting Material Precursor¹~4.50.08Not Detected0.15
Isomeric Impurity²~12.80.110.130.10
Main Compound ~14.2 99.75 99.85 99.68
Unknown Impurity~16.10.060.020.07

¹ 2-hydroxymethyl-4-chloro-3,5-dimethylpyridine ² e.g., 2-Chloro-4-(chloromethyl)-3,5-dimethylpyridine

Gas Chromatography (GC): The Specialist for Volatile Impurities

While HPLC excels at non-volatile compounds, it is generally unsuitable for identifying and quantifying highly volatile substances like residual solvents. For this task, Gas Chromatography, particularly with a headspace autosampler, is the superior and required technique.[9][10]

Expertise & Causality: Why Headspace GC?
  • Mechanism: GC separates compounds based on their boiling points and interactions with a stationary phase within a long capillary column. Volatile compounds are vaporized and carried through the column by an inert gas (e.g., Helium or Nitrogen).

  • Headspace Sampling: The hydrochloride salt itself is non-volatile and thermally labile. Injecting a solution directly would contaminate the GC inlet and column. Headspace sampling elegantly bypasses this. The sample is sealed in a vial and heated, allowing volatile analytes (the residual solvents) to partition into the gas phase above the sample. Only this gas (the "headspace") is injected into the GC, protecting the system and ensuring a clean analysis focused solely on volatile components.[10]

  • Detector Choice: A Flame Ionization Detector (FID) is excellent for quantifying carbon-containing organic solvents, offering a wide linear range.[9] For unambiguous identification, a Mass Spectrometer (MS) is the definitive choice, providing a mass spectrum that acts as a molecular fingerprint.[10][11]

Experimental Protocol: Static Headspace GC-FID Method
  • Instrumentation:

    • GC system with a static headspace autosampler, capillary column, and FID detector.

  • Headspace Conditions:

    • Vial Temperature: 85 °C.

    • Loop Temperature: 95 °C.

    • Transfer Line Temperature: 105 °C.

    • Vial Equilibration Time: 20 minutes.

  • GC Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.

    • Carrier Gas: Helium, 2.0 mL/min constant flow.

    • Inlet Temperature: 200 °C.

    • Split Ratio: 10:1.

    • Oven Program:

      • Initial: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 5 minutes.

    • Detector: FID at 250 °C.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) that does not interfere with the analytes of interest.

    • Immediately cap and crimp the vial.

  • Quantification:

    • Quantification must be performed using an external standard calibration curve for each solvent of interest.

Workflow for Headspace GC Analysis

HSGC_Workflow cluster_prep Sample Preparation cluster_hsgc Headspace GC Analysis cluster_data Data Processing prep Weigh Sample into HS Vial add_solv Add DMSO prep->add_solv seal Cap & Crimp add_solv->seal heat Heat & Equilibrate seal->heat inject Inject Headspace Gas heat->inject separate GC Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Headspace GC analysis workflow for volatile impurity determination.

Data Presentation: Comparative Analysis of Three Batches

The table below shows hypothetical residual solvent data for the same three batches, reflecting different purification efficiencies.

Residual Solvent ICH Limit (Class 2) Batch A (ppm) Batch B (ppm) Batch C (ppm)
Dichloromethane600 ppm15085450
Toluene890 ppm5525110
Methanol3000 ppm250120300

Trustworthiness: The Imperative of Method Validation

Describing a protocol is insufficient; it must be a self-validating system. Both the HPLC and GC methods must undergo rigorous validation according to ICH Q2(R1) guidelines to ensure they are fit for purpose. This process establishes the trustworthiness of the data generated.[12]

Validation Parameter Description Typical Acceptance Criteria for HPLC Impurity Method
Specificity Ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis (via DAD) shows no co-elution.
Linearity Ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999 for each impurity.
Accuracy Closeness of test results to the true value.Recovery of 80.0% to 120.0% for spiked impurities.
Precision Agreement among a series of measurements.Repeatability (RSD) ≤ 5.0%; Intermediate Precision (RSD) ≤ 10.0%.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.Retention times and resolution remain within system suitability limits.

Comparative Summary and Final Recommendation

Neither HPLC nor GC alone can provide a complete picture of the impurity profile. They are complementary techniques, each with a specialized role.

Technique Primary Application Strengths Limitations
RP-HPLC Purity assay, non-volatile process impurities, degradation products.High resolution for isomers, robust, widely applicable.[7][13]Unsuitable for volatile compounds, can be complex to develop.
Headspace GC Residual solvents, volatile starting materials, and by-products.Highly sensitive for volatiles, protects the instrument from non-volatile matrix.[9][10]Unsuitable for non-volatile or thermally labile compounds.

Authoritative Recommendation: A comprehensive quality control strategy for this compound must employ an orthogonal approach.

  • RP-HPLC should be used as the primary method for determining purity and quantifying related substances (non-volatile impurities).

  • Headspace GC should be used to quantify residual solvents and other potential volatile impurities.

This dual-pronged strategy ensures that all potential classes of impurities are monitored and controlled, guaranteeing the quality of the intermediate and the safety of the final pharmaceutical product.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]

  • Restek. (n.d.). Pyridine: CAS # 110-86-1 Compound Information and Applications for GC and LC Analysis. Retrieved from [Link]

  • Huan jing jian ce yu yu jing. (2019). Determination of Pyridine in Air by Gas Chromatography Coupled with GDX 502 Tube Adsorption and Dichloromethane Desorption. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

  • ResearchGate. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. Retrieved from [Link]

  • ResearchGate. (2016). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • FAQ-Chemical. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Semantic Scholar. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. PubChem Compound Summary for CID 21736519. Retrieved from [Link].

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Veeprho. (n.d.). 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine | CAS 142885-96-9. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride: A Cross-Validation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Key Intermediate

In the landscape of pharmaceutical manufacturing, the synthesis of active pharmaceutical ingredients (APIs) is a meticulously optimized process where the efficiency, purity, and scalability of each synthetic step are paramount. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (CAS No: 86604-75-3) stands as a pivotal intermediate in the production of several proton pump inhibitors (PPIs), most notably omeprazole, a cornerstone for treating acid-related gastrointestinal disorders.[1][2] The structural integrity and purity of this chlorinated pyridine derivative directly influence the quality and yield of the final API.

This guide provides an in-depth, objective comparison of common and industrially relevant methods for synthesizing this key intermediate. We will move beyond simple protocol recitation to dissect the underlying chemical principles, offering field-proven insights into the causality behind experimental choices. Every protocol is presented as a self-validating system, cross-referencing literature data and providing the necessary analytical benchmarks for researchers to confirm the identity and quality of their synthesized product.

The Core Transformation: Chlorination of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine

The most prevalent synthetic route to the target compound involves the chlorination of its alcohol precursor, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. This seemingly straightforward substitution of a hydroxyl group with a chlorine atom is nuanced, with the choice of chlorinating agent significantly impacting reaction conditions, yield, purity, and environmental footprint. This guide will focus on a comparative analysis of three widely used chlorinating agents:

  • Thionyl Chloride (SOCl₂)

  • Sulfuryl Chloride (SO₂Cl₂)

  • Triphosgene (BTC, Bis(trichloromethyl) carbonate)

The fundamental chemical transformation is depicted below. The reaction proceeds via the activation of the primary alcohol, converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Reaction_Pathway cluster_main Core Reaction Pathway Start 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine Product 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Start->Product  Chlorination & in-situ HCl salt formation Reagent Chlorinating Agent (SOCl₂, SO₂Cl₂, BTC) Reagent->Start caption General reaction scheme for the synthesis.

Figure 1: General reaction scheme for the synthesis.

Comparative Analysis of Synthesis Protocols

The selection of a chlorinating agent is a critical decision driven by factors including cost, safety, desired purity, and process scalability. The following sections provide detailed, step-by-step protocols as described in the literature, followed by a quantitative comparison.

Method 1: The Classic Approach with Thionyl Chloride (SOCl₂)

Thionyl chloride is a traditional and highly effective reagent for this transformation. Its primary advantage lies in the gaseous nature of its byproducts (SO₂ and HCl), which can simplify purification.

  • Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq) in a suitable anhydrous solvent like dichloromethane or toluene.[3]

  • Reagent Addition: Cool the solution to a specified temperature (e.g., -5°C to room temperature).[4] Add thionyl chloride (typically 1.05-1.2 eq), either neat or dissolved in the reaction solvent, dropwise to the stirred solution while maintaining the temperature.[3][4]

  • Reaction: After the addition is complete, allow the reaction mixture to stir for a designated period (e.g., 30 minutes to 1 hour) at a controlled temperature (e.g., 10-35°C).[4]

  • Work-up and Isolation: Remove the solvent under reduced pressure. The resulting solid residue is the hydrochloride salt of the product.

  • Purification: Suspend the crude solid in a non-polar solvent like hexanes or toluene, and collect the product by filtration. Wash the filter cake with fresh, chilled solvent and dry to yield the final product as a white to off-white solid.[3][4]

Method 2: The Industrial Alternative with Triphosgene (BTC)

Triphosgene serves as a solid, safer-to-handle substitute for phosgene gas. It is known for producing high-purity products and is favored in many industrial settings for its efficiency and environmental advantages over sulfur-based reagents.

  • Setup: Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq) in toluene to a concentration of 20-30% (w/w) in a suitable reaction vessel.[2]

  • Reagent Addition: Cool the solution to 0-10°C. Dropwise, add a 40-50% (w/w) toluene solution of triphosgene (approx. 0.35-0.37 eq, as 1 mole of BTC provides 3 moles of phosgene).[2]

  • Reaction & Monitoring: Stir the reaction at room temperature for approximately 3 hours. Monitor the reaction's completion using High-Performance Liquid Chromatography (HPLC).[2]

  • Quenching: After completion, add a small amount of methanol (0.10-0.25 eq) dropwise to quench any residual reactive species.[2]

  • Isolation: Remove the acidic gases under reduced pressure. The product can then be isolated by centrifugation or filtration, followed by drying, to obtain the hydrochloride salt.[2]

Method 3: An Alternative Route with Sulfuryl Chloride (SO₂Cl₂)

Sulfuryl chloride is another effective chlorinating agent for this conversion, offering a different reactivity profile and byproduct stream compared to thionyl chloride.

  • Setup: Accurately weigh the starting alcohol, 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (1.0 eq), and dissolve it in dichloromethane in a three-necked flask.[1]

  • Reagent Addition: Cool the stirred solution in an ice bath. Prepare a solution of sulfuryl chloride and add it dropwise to the reaction mixture.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for approximately 1.5 hours.[1]

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

  • Purification: Add acetone to the concentrated residue and stir until a paste is formed. Collect the solid product by filtration under reduced pressure, wash the filter cake with acetone, and dry.[1]

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the described synthesis methods, based on data reported in the cited literature.

ParameterMethod 1: Thionyl ChlorideMethod 2: TriphosgeneMethod 3: Sulfuryl Chloride
Reported Yield Up to 100%[3]97.5% - 97.8%[2]76.4%[1]
Reported Purity Not explicitly stated99.7% - 99.8% (HPLC)[2]99.7%[1]
Reaction Time ~1 hour[3]~3 hours[2]~1.5 hours[1]
Solvent Dichloromethane or Toluene[3][4]Toluene[2]Dichloromethane[1]
Key Byproducts SO₂, HClCO₂, HClSO₂, HCl
Safety/Handling Corrosive liquid, toxic fumesSolid, moisture-sensitiveCorrosive liquid, toxic fumes

Cross-Validation of Synthesis Results: Analytical Benchmarks

To ensure the successful synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, the product must be rigorously characterized and the data compared against established literature values.

Physicochemical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 128-131°C (lit.).[5]

Spectroscopic Data

¹H NMR is a powerful tool for confirming the structure of the synthesized compound. The expected signals correspond to the protons of the two distinct methyl groups, the methoxy group, the newly formed chloromethyl group, and the aromatic proton on the pyridine ring.

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.4 (1H, singlet, Ar-H), 4.8 (2H, singlet, -CH₂Cl), 3.9 (3H, singlet, -OCH₃), 2.3 (3H, singlet, -CH₃), 2.5 (3H, singlet, -CH₃).[4]

IR spectroscopy can confirm the presence of key functional groups. An ATR-IR spectrum is available on PubChem for reference.[6]

These techniques confirm the molecular weight and elemental composition of the synthesized product.

  • Molecular Formula: C₉H₁₃Cl₂NO[6]

  • Molecular Weight: 222.11 g/mol [6]

  • Elemental Analysis (Theoretical): C: 48.20%, H: 6.62%, N: 7.54%, O: 8.61%.[4]

  • Elemental Analysis (Practical Example): C: 48.47%, H: 6.01%, N: 6.36%, O: 8.66%.[4]

Workflow Visualization

A generalized workflow for the synthesis and validation process is essential for reproducibility and planning in a research environment.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_validation Validation Stage Setup 1. Dissolve Starting Material Addition 2. Add Chlorinating Agent Setup->Addition Reaction 3. Monitor Reaction Addition->Reaction Quench 4. Quench (if needed) Reaction->Quench Isolate 5. Isolate Crude Product Quench->Isolate Purify 6. Purify by Recrystallization/Washing Isolate->Purify PhysChem 7. Melting Point Purify->PhysChem Spectro 8. NMR & IR Spectroscopy Purify->Spectro Analysis 9. Purity Check (HPLC) Purify->Analysis caption Generalized experimental workflow.

Figure 2: Generalized experimental workflow.

Conclusion and Senior Scientist's Recommendation

The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride can be successfully achieved using several chlorinating agents.

  • The Thionyl Chloride method represents a classic, high-yielding approach, though it requires careful handling of corrosive byproducts.

  • The Sulfuryl Chloride method is also effective, providing high-purity material, but literature suggests potentially lower yields compared to other methods.

  • The Triphosgene method stands out as a highly efficient and clean industrial process, consistently delivering high yields (>97%) and exceptional purity (>99.7%).[2] The use of a solid reagent and the generation of gaseous byproducts (CO₂) make it an attractive option from both a safety and environmental perspective.

For laboratory-scale research focused on high purity and yield, the triphosgene method is highly recommended, provided the appropriate safety measures for handling this reagent are in place. For process development and scale-up, its proven industrial application and high performance make it a superior choice. Cross-validation of the final product using the analytical data provided in this guide is a critical final step to ensure the quality required for subsequent stages of drug development.

References

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASAYAN Journal of Chemistry, 17(4), 2067-2074. Available from: [Link]

  • PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Retrieved from [Link]

  • ChemSrc. (2025). CAS#:86604-75-3 | 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]

  • ChemWhat. (n.d.). Omeprazole EP Impurity XI CAS#: 86604-75-3. Retrieved from [Link]

  • Molbase. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 86604-75-3 | Product Name : 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Google Patents. (n.d.). CN111303018A - Synthetic method of omeprazole intermediate.

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Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The lifecycle of a chemical reagent in a research setting extends far beyond its use in an experiment. The final step, disposal, is a critical stage that, if handled improperly, can pose significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride (CAS No. 86604-75-3), a halogenated pyridine derivative. As laboratory professionals, it is our collective responsibility to manage chemical waste with the utmost diligence, ensuring a safe and sustainable research environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's inherent hazards is paramount. This compound is not a benign substance; its chemical structure, featuring a chlorinated pyridine ring, dictates its toxicological and environmental profile.

Summary of Hazard Classifications

Hazard ClassCategoryGHS Hazard StatementSource
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Irritation1/2H318/H319: Causes serious eye damage/irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]
Skin Sensitization1BH317: May cause an allergic skin reaction[1]
Acute Toxicity, Oral (Harmful)-H302: Harmful if swallowed[3]
Hazardous to the Aquatic Environment (Long-Term)4H413: May cause long lasting harmful effects to aquatic life[1]

The presence of carbon-halogen bonds classifies this compound as a halogenated organic compound .[4] This is a critical distinction for waste segregation, as the combustion of halogenated compounds can produce acidic gases (like hydrogen chloride) and other hazardous byproducts. Therefore, they require specialized incineration processes equipped with scrubbers to neutralize these emissions.[5] Mixing halogenated waste with non-halogenated organic waste can contaminate the entire batch, leading to increased disposal costs and regulatory complications.

Regulatory Framework: Adherence to Legal Mandates

The disposal of chemical waste is not merely a matter of best practice; it is governed by stringent regulations. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA). Under RCRA, chemical wastes are classified as "hazardous" if they are specifically listed or if they exhibit certain characteristics (ignitability, corrosivity, reactivity, or toxicity).

Given its hazard profile, this compound must be managed as a hazardous waste.[2][6] This necessitates a "cradle-to-grave" management approach, meaning the waste must be tracked from the point of generation to its final disposal.

Step-by-Step Disposal Protocol

This protocol is designed to provide clear, actionable steps for the proper disposal of this compound and associated waste.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary line of defense against accidental exposure.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use.

  • Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: If handling the solid material outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved N95 respirator or higher is necessary.

Waste Segregation and Collection

Proper segregation is the cornerstone of a compliant and cost-effective waste management program.

Workflow for Waste Disposal Decision Making

G start Waste Generation (this compound) is_empty Is the container empty? start->is_empty is_contaminated Are other materials contaminated? start->is_contaminated unwanted_reagent Unused/Expired Reagent start->unwanted_reagent is_empty->unwanted_reagent No empty_container Empty Container is_empty->empty_container Yes is_contaminated->unwanted_reagent No contaminated_materials Contaminated Materials (PPE, paper towels, silica gel) is_contaminated->contaminated_materials Yes halogenated_waste Collect in a designated, properly labeled 'Halogenated Organic Waste' container unwanted_reagent->halogenated_waste rinse Triple rinse with a suitable solvent (e.g., methanol, acetone) empty_container->rinse contaminated_materials->halogenated_waste collect_rinsate Collect rinsate as 'Halogenated Organic Waste' rinse->collect_rinsate deface_label Deface original label rinse->deface_label collect_rinsate->halogenated_waste dispose_glass Dispose of container in appropriate broken glass box or as solid waste (per institutional policy) deface_label->dispose_glass seal_and_label Securely seal container. Ensure it is labeled with: 1. 'Hazardous Waste' 2. Full chemical name(s) 3. Associated hazards halogenated_waste->seal_and_label request_pickup Arrange for disposal through Environmental Health & Safety (EHS) seal_and_label->request_pickup

Caption: Decision workflow for the disposal of this compound and associated waste.

Step-by-Step Instructions:

  • Identify the Waste Stream: Determine if you are disposing of the pure chemical, contaminated labware (e.g., weigh boats, pipette tips), contaminated PPE, or solutions containing the compound.

  • Use a Designated Waste Container: All waste streams containing this compound must be collected in a container specifically designated for "Halogenated Organic Waste" .[4][7]

    • The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, tight-fitting lid.

    • Never mix halogenated waste with non-halogenated organic waste, aqueous waste, or strong oxidizers.[4][8]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled. The label should clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all other components in the container

    • The relevant hazard pictograms (e.g., corrosive, irritant, environmental hazard)

  • Storage: Keep the waste container closed at all times, except when adding waste.[7] Store it in a designated satellite accumulation area (SAA) within your laboratory, away from heat sources and incompatible materials.[8]

Disposal of Empty Containers

An "empty" container that held this chemical is not truly empty; it contains residue that must be managed as hazardous waste.

  • Triple Rinse: Rinse the container three times with a small amount of a suitable solvent (e.g., methanol, acetone).

  • Collect Rinsate: The rinsate from these washes is considered hazardous waste and must be collected in your "Halogenated Organic Waste" container.

  • Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion.

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in a broken glass box or as regular solid waste, depending on your institution's specific policies.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a prepared response is critical to mitigating harm.

Small Spill Cleanup (within a chemical fume hood)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Ventilation: Maintain constant airflow in the fume hood.

  • Contain and Absorb: For a solid spill, carefully sweep it up using a brush and pan, avoiding dust generation.[1] For a solution, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

  • Collect Waste: Place the absorbed material or swept solid into your "Halogenated Organic Waste" container.

  • Decontaminate: Wipe down the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

Large Spill (outside of a chemical fume hood)
  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and your institution's Environmental Health & Safety (EHS) department. Activate the fire alarm if the spill is large or poses a fire/inhalation hazard.

  • Isolate: Close the doors to the affected area to prevent the spread of vapors or dust.

  • Do Not Attempt to Clean Up: Allow trained emergency responders to handle the cleanup.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these protocols, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. Always consult your institution's specific waste management guidelines and your EHS department for any questions.

References

  • Hazardous Waste Segregation . Bucknell University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . University of Wisconsin-Milwaukee. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: U.S. Government Publishing Office. [Link]

  • Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry. [Link]

  • 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO . PubChem, National Center for Biotechnology Information. [Link]

  • Pyridine Standard Operating Procedure . Washington State University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . U.S. Environmental Protection Agency. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. [Link]

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A Senior Application Scientist's Guide to Handling 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise and safe handling of chemical intermediates is paramount. This guide provides essential safety and logistical information for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride, a key building block in complex syntheses. As your partners in laboratory safety, we aim to empower you with the knowledge to manage this compound with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid, crystalline compound that requires careful handling due to its potential health hazards. Based on data from similar pyridine derivatives, researchers should be aware of the following risks:

  • Skin and Eye Damage: The compound is expected to be a skin irritant and can cause serious eye damage.[1] Direct contact may lead to chemical burns.[2]

  • Respiratory Irritation: Inhalation of dust particles can irritate the respiratory tract, causing symptoms such as coughing and wheezing.[1][3]

  • Allergic Skin Reaction: Some individuals may develop an allergic skin reaction (sensitization) upon exposure.[1]

  • Harmful if Swallowed: Ingestion can be harmful and may lead to serious health complications.[2]

Given these hazards, a thorough risk assessment should be conducted before any handling, considering the quantity of the compound being used and the specific laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the recommended PPE, which should be readily available and inspected before each use.

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a face shieldTo protect against dust particles and potential splashes, which can cause serious eye damage.[1][3][4]
Hands Nitrile or neoprene gloves (not latex)To prevent skin contact, irritation, and potential sensitization.[5] Gloves should be inspected for integrity before use and disposed of properly after handling.[6]
Body A lab coat or chemical-resistant apronTo protect against accidental spills and contamination of personal clothing.[1][4]
Respiratory A NIOSH-approved particulate respirator (e.g., N95) or a higher-level respirator for higher exposure levelsTo prevent the inhalation of dust particles, especially when handling larger quantities or when adequate ventilation is not available.[2][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][7] This is the most critical engineering control to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4]

  • Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available. This should include absorbent materials, waste bags, and the necessary PPE for cleanup.

  • Labeling: All containers holding the compound must be clearly labeled with its identity and associated hazards.[5]

Handling Procedure

The following workflow is designed to guide researchers through the safe handling of this compound.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials & Spill Kit prep_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh transfer Carefully Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent and Dissolve transfer->dissolve clean Clean Equipment and Workspace dissolve->clean dispose_waste Segregate and Label Waste clean->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe store Store Compound Securely remove_ppe->store

Caption: Workflow for Safe Handling of this compound.

First Aid Procedures

In the event of exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[6] If skin irritation or a rash develops, seek medical advice.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[6] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste.[2][6]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and paper towels, must be disposed of as hazardous waste.[6]

  • Empty Containers: "Empty" containers may retain residual product and should be treated as hazardous waste.[2] Do not rinse into the drain.

Disposal Procedure
  • Collection: Place all waste materials into a designated, compatible, and properly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[2][6][8]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely a matter of following procedures but of fostering a deeply ingrained culture of safety. By understanding the hazards, diligently using personal protective equipment, adhering to established operational and disposal plans, and being prepared for emergencies, researchers can confidently and responsibly advance their scientific endeavors.

References

  • Capot Chemical. (2011, September 23). MSDS of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

  • New Jersey Department of Health. (2002, March). Hazard Summary: Pyridine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2014, December 4). Pyridine - IDLH. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Australian Government Department of Health. (2015, July 3). Pyridine: Human health tier II assessment. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Sdfine. (n.d.). Chemwatch GHS SDS 1282: Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

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×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride
Reactant of Route 2
4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride

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